molecular formula C8H10N2O2 B1603668 2-(Methyl-2-pyridylamino)acetic acid CAS No. 1016519-61-1

2-(Methyl-2-pyridylamino)acetic acid

Cat. No.: B1603668
CAS No.: 1016519-61-1
M. Wt: 166.18 g/mol
InChI Key: QDKWXVPNPFDKEY-UHFFFAOYSA-N
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Description

2-(Methyl-2-pyridylamino)acetic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(6-8(11)12)7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKWXVPNPFDKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593181
Record name N-Methyl-N-pyridin-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016519-61-1
Record name N-Methyl-N-pyridin-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Methyl-2-pyridylamino)acetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methyl-2-pyridylamino)acetic Acid

This guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. We will delve into its fundamental properties, synthesis methodologies, and potential applications, offering insights grounded in established scientific principles.

Core Properties and Identification

This compound, also known by synonyms such as 2-(Methyl(pyridin-2-yl)amino)acetic acid and N-methyl-N-2-pyridinyl-glycine, is a derivative of acetic acid and 2-aminopyridine.[1] Its unique structure, featuring a pyridine ring, a tertiary amine, and a carboxylic acid functional group, imparts specific chemical characteristics that are pivotal to its utility.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 1016519-61-1[1][2]
Molecular Formula C8H10N2O2[1]
Molecular Weight 166.18 g/mol [1]
IUPAC Name 2-[methyl(pyridin-2-yl)amino]acetic acid[1]

Synthesis of this compound

The synthesis of pyridylacetic acid derivatives can be approached through various routes. One common strategy involves the reaction of an aminopyridine with a haloacetic acid or its ester, followed by hydrolysis. A straightforward, one-pot, three-component synthesis of substituted pyridylacetic acid derivatives has been reported, highlighting the use of Meldrum's acid as a key reagent.[3] This method avoids the need for metal catalysts and preformed enolate equivalents.[3]

Another relevant synthesis approach for a similar compound, (6-methyl-pyridin-2-ylamino)-acetic acid, involves the direct reaction of 2-amino-6-methylpyridine with chloroacetic acid.[4] This reaction is noted for its rapid and straightforward nature.[4]

Below is a generalized workflow for the synthesis of a pyridylacetic acid derivative, illustrating the key steps involved.

Synthesis_Workflow Aminopyridine Aminopyridine Reaction Reaction Aminopyridine->Reaction Step 1a Haloacetic_Acid_Derivative Haloacetic_Acid_Derivative Haloacetic_Acid_Derivative->Reaction Step 1b Solvent Solvent Solvent->Reaction Base Base Base->Reaction Temperature_Control Temperature_Control Temperature_Control->Reaction Extraction Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product Step 4 Reaction->Extraction Step 2

Caption: Generalized workflow for the synthesis of pyridylacetic acid derivatives.

Applications in Research and Drug Development

Pyridylacetic acid and its derivatives are recognized as important intermediates in the synthesis of various pharmaceutical compounds. The pyridine moiety is a common structural motif in many biologically active molecules. The presence of both a carboxylic acid and a tertiary amine in this compound makes it a versatile building block for creating more complex molecules with potential therapeutic applications.

The coordination of similar ligands with metal ions, such as copper, has been shown to enhance antibacterial activity.[4] This suggests a potential avenue for the development of novel antimicrobial agents based on this scaffold.

Experimental Protocols: A Conceptual Framework

While specific experimental protocols for this compound are not extensively detailed in the provided search results, a general procedure for a related synthesis can be conceptualized based on the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid.[4]

Objective: To synthesize a pyridylamino acetic acid derivative.

Materials:

  • 2-Amino-methylpyridine

  • Chloroacetic acid

  • Suitable solvent (e.g., ethyl acetate)

  • Base (e.g., potassium carbonate)

  • Standard laboratory glassware and purification equipment

Methodology:

  • Reactant Preparation: Dissolve the 2-amino-methylpyridine in the chosen solvent within a reaction vessel.

  • Addition of Reagents: Slowly add a solution of chloroacetic acid to the reaction mixture. The addition of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

  • Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. This may involve extraction with an organic solvent.

  • Purification: The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired this compound of high purity.

  • Characterization: The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

This generalized protocol serves as a foundational template. The specific choice of solvent, base, reaction temperature, and purification method would need to be optimized for the synthesis of this compound to ensure a high yield and purity of the final product.

References

An In-depth Technical Guide to the Synthesis of Novel Pyridinylamino Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rising Significance of Pyridinylamino Acetic Acid Derivatives in Modern Drug Discovery

Pyridinylamino acetic acid derivatives represent a class of heterocyclic compounds that have garnered substantial interest within the medicinal chemistry landscape. The pyridine ring is a prevalent structural motif in numerous pharmaceutical agents, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1][2] The incorporation of an amino acetic acid side chain introduces additional functional groups that can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of a molecule. These derivatives have shown a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][3] Their diverse therapeutic potential underscores the importance of robust and versatile synthetic methodologies to access novel analogues for drug development pipelines.[2][4] This guide provides a comprehensive overview of established and innovative synthetic pathways for preparing these valuable compounds, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Core Synthetic Strategies: A Multi-faceted Approach to Molecular Assembly

The synthesis of pyridinylamino acetic acid derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on both the pyridine ring and the acetic acid moiety, as well as the availability of starting materials. This section will delve into the mechanistic details and practical applications of the most prominent synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Fundamental Approach

One of the most direct methods for the synthesis of pyridinylamino acetic acid derivatives involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically utilizes a substituted aminopyridine as the nucleophile and a haloacetic acid derivative (such as an ester) as the electrophile. The pyridine ring, particularly when activated by electron-withdrawing groups (e.g., nitro groups), is susceptible to nucleophilic attack.[5]

Mechanism Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the aminopyridine to the carbon atom bearing the leaving group on the acetic acid derivative. The subsequent elimination of the halide ion restores aromaticity and yields the desired product. The choice of a base is often crucial to deprotonate the aminopyridine, thereby increasing its nucleophilicity.[6]

Detailed Experimental Protocol: Synthesis of Ethyl (3-pyridinylamino)acetate

  • Reagents and Setup: To a solution of 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like sodium carbonate (Na₂CO₃) (1.5 eq). The reaction vessel is equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure ethyl (3-pyridinylamino)acetate.

The Strecker Synthesis: A Classic Route to α-Amino Acids

The Strecker synthesis is a venerable and highly effective method for preparing α-amino acids from aldehydes or ketones.[7][8] This three-component reaction involves an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[9][10] For the synthesis of pyridinylamino acetic acid derivatives, a pyridine carboxaldehyde serves as the aldehyde component, and the amino group is introduced via an aminopyridine.

Causality Behind Experimental Choices: The reaction is typically performed in a protic solvent, such as methanol or ethanol, which facilitates the formation of the intermediate imine. The use of a cyanide source like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) provides the nucleophilic cyanide ion necessary for the formation of the α-aminonitrile intermediate.[9] Subsequent hydrolysis of the nitrile, usually under acidic or basic conditions, yields the final carboxylic acid.[8][11]

Diagram of the Strecker Synthesis Pathway

Strecker_Synthesis Py_CHO Pyridine Carboxaldehyde Imine Iminium Ion Py_CHO->Imine + Aminopyridine - H₂O Amino_Py Aminopyridine Amino_Py->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ CN Cyanide (e.g., NaCN) CN->Aminonitrile Final_Product Pyridinylamino Acetic Acid Aminonitrile->Final_Product Hydrolysis Hydrolysis Acid/Base Hydrolysis Ugi_Reaction cluster_reactants Reactants Aldehyde Pyridine Carboxaldehyde Intermediate α-Adduct (Nitrile-Cation) Aldehyde->Intermediate + Amine, H⁺ Amine Aminopyridine Amine->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate + Isocyanide Isocyanide Isocyanide Isocyanide->Intermediate Final_Product α-Acylamino Amide (Ugi Product) Intermediate->Final_Product Mumm Rearrangement

References

Spectroscopic data interpretation for 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-(Methyl-2-pyridylamino)acetic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using a multi-spectroscopic approach. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. By synthesizing predictive data based on established principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this guide serves as a practical manual for confirming the identity, purity, and structure of this novel compound. Each section details the theoretical underpinnings, predictive interpretation, and a self-validating experimental protocol, ensuring both technical accuracy and field-proven insight.

Introduction and Molecular Overview

This compound is a hybrid molecule incorporating a pyridine ring, a tertiary amine, and a carboxylic acid functional group. This unique combination of moieties suggests potential applications in medicinal chemistry, particularly as a chelating agent or a scaffold for more complex pharmaceutical compounds. Pyridine derivatives are a cornerstone in drug design, and the addition of an amino acid-like side chain introduces opportunities for specific biological interactions.[1]

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and functional group arrangement. This guide will systematically deconstruct the predicted spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and MS to build a cohesive and unambiguous structural assignment for the title compound.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of this compound are numbered as follows. This convention will be used to assign specific signals in the NMR spectra.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is based on established chemical shift ranges for pyridine derivatives, N-alkyl amines, and alpha-protons adjacent to carbonyls.[2][3] The protons on the pyridine ring are expected to be in the downfield (aromatic) region, with their specific shifts influenced by the electron-donating effect of the amino group. The methylene and methyl protons will appear in the upfield region. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield.[4]

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H (Carboxyl, -COOH)11.0 - 13.0Broad Singlet1HHighly deshielded proton, subject to hydrogen bonding and rapid exchange.[4]
H5 (Pyridine)8.0 - 8.2Doublet of doublets1HLocated ortho to the ring nitrogen, experiencing strong deshielding.
H3 (Pyridine)7.5 - 7.7Doublet of doublets1HLocated meta to the amino group, downfield aromatic region.
H4 (Pyridine)6.7 - 6.9Triplet1HInfluenced by both the ring nitrogen and the amino substituent.
H2 (Pyridine)6.5 - 6.7Doublet1HLocated ortho to the electron-donating amino group, shifted upfield relative to other pyridine protons.
H9 (Methylene, -CH₂-)4.2 - 4.4Singlet2HAlpha to both the tertiary amine and the carboxylic acid, resulting in significant deshielding.
H8 (Methyl, -CH₃)3.1 - 3.3Singlet3HAttached to nitrogen, deshielded compared to a standard alkyl proton.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube.[5] Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Parameters: Use a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Proton-decoupled spectra are typically acquired, resulting in a single peak for each non-equivalent carbon.

Predicted ¹³C NMR Spectrum and Interpretation

The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of neighboring electronegative atoms (oxygen and nitrogen).[6][7] The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[8]

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C10 (Carbonyl, -COOH)170 - 175Carbonyl carbon of a carboxylic acid, highly deshielded by two oxygen atoms.[6]
C1 (Pyridine)155 - 160Aromatic carbon directly attached to two nitrogen atoms (ring and amino).
C5 (Pyridine)147 - 150Aromatic carbon ortho to the ring nitrogen.
C3 (Pyridine)137 - 140Aromatic carbon meta to the amino group.
C2 (Pyridine)112 - 115Aromatic carbon ortho to the electron-donating amino group, shifted upfield.
C4 (Pyridine)108 - 112Aromatic carbon para to the amino group, also shifted upfield.
C9 (Methylene, -CH₂-)55 - 60Aliphatic carbon attached to both a nitrogen and a carbonyl group.
C8 (Methyl, -CH₃)38 - 42Aliphatic carbon attached to a nitrogen atom.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate ¹³C frequency (e.g., 100 MHz).

  • Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good quality spectrum.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ = 39.52 ppm) or TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted FT-IR Spectrum and Interpretation

The spectrum of this compound is expected to be dominated by strong absorptions from the carboxylic acid group. The pyridine ring and C-N bonds will also show characteristic peaks.[9][10]

Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale
2500-3300O-H stretch (Carboxylic Acid)Broad, StrongThe very broad nature is due to intermolecular hydrogen bonding, a hallmark of carboxylic acids.[8][10]
~2950-3050C-H stretch (Aromatic/Aliphatic)Medium, SharpSharp peaks superimposed on the broad O-H band.[9]
1700-1725C=O stretch (Carboxylic Acid)Strong, SharpCharacteristic carbonyl absorption for a hydrogen-bonded carboxylic acid.[8]
1580-1610C=C and C=N stretch (Pyridine Ring)Medium-StrongAromatic ring stretching vibrations.
1400-1450O-H bend (Carboxylic Acid)MediumIn-plane bending vibration of the hydroxyl group.[10]
1200-1300C-O stretch (Carboxylic Acid) & C-N stretchStrongOverlapping region for C-O single bond stretch and aromatic/aliphatic C-N stretches.[10]
910-950O-H bend (Carboxylic Acid)Broad, MediumOut-of-plane bend from the hydrogen-bonded dimer structure.[10]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Range: Collect data over a range of 4000 to 400 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation pattern offers valuable clues about the molecule's structure.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula (C₈H₁₀N₂O₂). High-energy methods like Electron Ionization (EI) or collision-induced dissociation (CID) in MS/MS would produce characteristic fragments.[11][12]

Molecular Formula: C₈H₁₀N₂O₂ Monoisotopic Mass: 166.0742 g/mol

Predicted Key Fragments (in positive ion mode):

m/z (mass-to-charge)Proposed FragmentRationale
167.0815[M+H]⁺Protonated molecular ion. The primary ion in ESI-MS.
121.0709[M-COOH]⁺Loss of the carboxyl group (45 Da) is a very common fragmentation pathway for carboxylic acids.[13]
94.0682[C₅H₆N₂]⁺Represents the methyl-aminopyridine fragment after cleavage of the bond between the methylene carbon and the amine nitrogen.
78.0498[C₅H₄N]⁺Represents the pyridine ring after further fragmentation.

Fragmentation Pathway Diagram

Fragmentation M [M+H]⁺ m/z = 167 F1 [M - HCOOH]⁺ m/z = 121 M->F1 - HCOOH (46 Da) F2 [Methylaminopyridine]⁺ m/z = 94 M->F2 - CH₂COOH (59 Da) F3 [Pyridine]⁺ m/z = 78 F2->F3 - CH₃, -H

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatography (Optional but Recommended): Use a Liquid Chromatography (LC) system with a C18 column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote ionization.[14]

  • Mass Spectrometry:

    • Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 167) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.[15]

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragment ions to corroborate the proposed structure.

Integrated Workflow for Structural Confirmation

A robust workflow ensures that data from each technique is used to validate the others, leading to an unambiguous structural assignment.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesize Compound purify Purify (e.g., Column Chromatography) synthesis->purify ftir FT-IR Analysis (Functional Groups) purify->ftir nmr NMR (¹H & ¹³C) (Connectivity & Carbon Skeleton) purify->nmr ms High-Res MS (Molecular Formula & Weight) purify->ms structure Correlate Data & Confirm Structure ftir->structure nmr->structure ms->structure

Caption: Integrated workflow for the synthesis and structural confirmation of a novel compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The predicted ¹H and ¹³C NMR spectra provide a definitive map of the proton and carbon skeletons, respectively. FT-IR spectroscopy confirms the presence of key functional groups, most notably the characteristic broad O-H and sharp C=O stretches of a hydrogen-bonded carboxylic acid. Finally, high-resolution mass spectrometry validates the molecular formula via an accurate mass measurement of the parent ion, while its fragmentation pattern provides corroborating evidence of the core structural motifs. The convergence of these distinct yet complementary datasets provides an unassailable confirmation of the compound's identity and structure, a critical step for its use in further research and development.

References

An In-depth Technical Guide to the Biological Activities of Substituted Pyridinylamino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of biologically active molecules. When combined with an amino linker, the resulting pyridinylamino core offers a versatile platform for developing compounds with a wide array of therapeutic applications. This guide provides an in-depth exploration of the significant biological activities of substituted pyridinylamino compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential. We will delve into their prominent roles as anticancer and antimicrobial agents, supported by field-proven insights and detailed protocols for researchers and drug development professionals.

Anticancer Activity: Targeting the Kinome

A predominant and extensively studied biological activity of substituted pyridinylamino compounds is their ability to function as kinase inhibitors.[2][3] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer.[2] The pyridinylamino scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases.

Mechanism of Action: Kinase Inhibition

Substituted pyridinylamino compounds typically act as ATP-competitive inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine moiety of ATP. Various classes of kinases have been successfully targeted by this scaffold:

  • p38 MAP Kinase: The pyridinylimidazole class of compounds were among the first potent inhibitors of p38 MAP kinase, which is implicated in inflammatory diseases and cancer.[4]

  • Janus Kinases (JAKs): Phenylaminopyrimidines, a related class, have been developed as potent inhibitors of JAK1 and JAK2, leading to clinical candidates like CYT387.[5]

  • Phosphoinositide 3-Kinase (PI3K): Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been identified as novel inhibitors of the p110α subunit of PI3K.[6]

  • Checkpoint Kinase 1 (Chk1): Pyridyl aminothiazoles have shown excellent, low picomolar potency against Chk1, a key regulator of the DNA damage response.[7]

  • p21-Activated Kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1, a kinase involved in cell proliferation and motility.[8]

The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK PAK1 PAK1 RTK->PAK1 p38 p38 MAPK RTK->p38 Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation JAK->Proliferation PAK1->Proliferation p38->Proliferation Chk1 Chk1 DNA_Repair DNA Repair Chk1->DNA_Repair CellCycle Cell Cycle Progression Chk1->CellCycle GrowthFactor Growth Factor GrowthFactor->RTK Pyridinylamino Substituted Pyridinylamino Compound Pyridinylamino->PI3K Pyridinylamino->JAK Pyridinylamino->PAK1 Pyridinylamino->p38 Pyridinylamino->Chk1 DNA_Damage DNA Damage DNA_Damage->Chk1

Caption: Inhibition of key signaling pathways by substituted pyridinylamino compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylamino compounds can be finely tuned by modifying their substitution patterns. Key SAR observations include:

  • Substituents on the Pyridine Ring: Electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electronic properties of the scaffold, influencing its binding affinity.[9]

  • Substituents on the Amino Group: The nature of the substituent on the amino group is critical for selectivity and potency. For instance, in the case of 4-anilinopyrimidines, small changes in the aniline substituent can lead to selective inhibition of different kinase families.[2]

  • Overall Molecular Conformation: The spatial arrangement of the pyridine and amino substituents can significantly impact activity.[10]

Compound ClassTarget Kinase(s)Key Structural FeaturesRepresentative IC50 ValuesReference
Pyridinylimidazolesp38 MAP KinaseImidazole ring attached to the pyridineNanomolar range[4]
PhenylaminopyrimidinesJAK1/JAK2Phenylamino group at the 2-position of pyrimidinePotent inhibition[5]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinesPI3K p110αFused furan and pyridine rings1.4 µM (initial hit)[6]
Pyridyl AminothiazolesChk1Aminothiazole moietyPicomolar range[7]
9-AnilinoacridinesTopoisomerase IIFused acridine core~6 µM (A549 cells)[11]
Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel substituted pyridinylamino compounds.

Anticancer_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Hit_Compounds Hit Compounds Cytotoxicity->Hit_Compounds Kinase_Inhibition Biochemical Kinase Inhibition Assays Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Inhibition->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Caspase, Annexin V) Kinase_Inhibition->Apoptosis Lead_Compound Lead Compound Cell_Cycle->Lead_Compound Apoptosis->Lead_Compound Xenograft Tumor Xenograft Models (e.g., in mice) Primary_Screening Primary Screening of Compound Library Primary_Screening->Cytotoxicity Hit_Compounds->Kinase_Inhibition Lead_Compound->Xenograft

Caption: A typical workflow for anticancer drug screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a foundational method to assess the ability of a compound to inhibit cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the substituted pyridinylamino compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

Substituted pyridinylamino compounds have also demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[12][13][14]

Mechanism of Action

The mechanisms of antimicrobial action for this class of compounds are diverse. Some derivatives have been shown to inhibit essential microbial enzymes, while others may disrupt cell membrane integrity. For example, some pyridinylamino derivatives have been investigated as inhibitors of dihydrofolate reductase, an enzyme crucial for microbial DNA synthesis.[15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is highly dependent on the nature and position of substituents. For instance, the introduction of a pivaloyl group and various alkyl/aryl substituents on a pyridylguanidine scaffold has been shown to yield compounds with excellent inhibition against Agrobacterium tumefaciens.[14] In some series, aryl-substituted compounds are more potent than their alkyl-substituted counterparts.[14]

Experimental Evaluation of Antimicrobial Activity

The primary method for evaluating the antimicrobial potential of new compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[12][16]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, substituted pyridinylamino compounds have been explored for other therapeutic applications:

  • Antimalarial Activity: Certain pyridine derivatives have shown potent in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum strains.[15]

  • Anti-inflammatory Activity: Given their ability to inhibit kinases like p38 MAPK, which are involved in inflammatory responses, these compounds have potential as anti-inflammatory agents.[4]

  • Neuropsychiatric Applications: Some thioalkyl derivatives of pyridine have demonstrated anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies.[17]

Future Perspectives

The substituted pyridinylamino scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its chemistry allows for the generation of large, diverse libraries of compounds for high-throughput screening.[18] Future research will likely focus on:

  • Improving Selectivity: Designing new derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.

  • Multi-target Agents: Developing compounds that can simultaneously inhibit multiple key targets in a disease pathway, which could be particularly effective in treating complex diseases like cancer.[2]

  • Novel Mechanisms of Action: Exploring new biological targets for this scaffold beyond kinase inhibition and antimicrobial activity.

The continued exploration of the structure-activity relationships and biological activities of substituted pyridinylamino compounds holds great promise for the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to 2-(Methyl-2-pyridylamino)acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Methyl-2-pyridylamino)acetic acid, a heterocyclic compound of interest in medicinal and coordination chemistry. While specific literature on this exact molecule is sparse, this paper synthesizes information from closely related analogues to present a detailed account of its likely synthesis, physicochemical properties, and potential biological activities. This guide is intended for researchers and professionals in drug discovery and materials science, offering a foundational understanding and a framework for future investigation into this promising scaffold.

Introduction: The Pyridylamino Acetic Acid Scaffold

Pyridylamino acetic acids represent a class of organic compounds that integrate a pyridine ring, a secondary amine linker, and a carboxylic acid moiety. This unique combination of functional groups imparts several key features: the pyridine ring offers aromaticity and a site for metal coordination, the amine provides a flexible linker and a hydrogen bond donor/acceptor, and the carboxylic acid group serves as a potent metal ligand and a handle for further chemical modification. These characteristics make such scaffolds highly valuable in the development of novel therapeutic agents and functional materials. This guide focuses on a specific member of this family, this compound, exploring its fundamental chemistry and potential utility.

Synthesis and Characterization

While a definitive, published synthesis for this compound is not widely documented, a highly analogous and straightforward method has been reported for its constitutional isomer, (6-methyl-pyridin-2-ylamino)-acetic acid. This method provides a robust and likely successful pathway.[1]

Proposed Synthetic Pathway

The most probable synthetic route involves a direct nucleophilic substitution reaction between 2-amino-6-methylpyridine and a haloacetic acid, such as chloroacetic acid. The reaction is typically carried out in an appropriate solvent.

The causality behind this experimental choice lies in the nucleophilicity of the amino group on the pyridine ring, which readily attacks the electrophilic carbon of the chloroacetic acid. The methyl group on the pyridine ring has a minor electronic influence but primarily serves to modulate the steric and electronic properties of the final molecule.

SynthesisWorkflow cluster_reactants Reactants Reactant1 2-Amino-6-methylpyridine Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Chloroacetic Acid Reactant2->Reaction Solvent Ethyl Acetate Solvent->Reaction Solvent Product This compound Reaction->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from a related synthesis)

The following protocol is an adaptation of the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid and is expected to be effective for the title compound.[1]

  • Preparation of Reactant Solution: Dissolve 2-amino-6-methylpyridine in ethyl acetate.

  • Addition of Chloroacetic Acid: In a separate flask, dissolve chloroacetic acid in ethyl acetate.

  • Reaction: Slowly add the chloroacetic acid solution dropwise to the 2-amino-6-methylpyridine solution while stirring. The reaction is often rapid.

  • Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure compound.

  • Validation: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical methods would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing the expected shifts and couplings for the pyridine, methyl, methylene, and carboxylic acid protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (166.18 g/mol ).[2]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the C=O of the carboxylic acid, the N-H of the amine, and the C=N of the pyridine ring.

  • Melting Point Analysis: The melting point provides a quick and reliable indication of purity. The reported melting point for this compound is 175-176 °C.[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [2]
CAS Number 1016519-61-1[2][4]
Melting Point 175-176 °C[2]
Boiling Point (Predicted) 334.4±22.0 °C[2]
Density (Predicted) 1.261±0.06 g/cm³[2]

Review of Potential Biological Activity and Applications

The true potential of this compound can be inferred from studies on analogous structures. The combination of the pyridine and amino acid moieties suggests promising avenues in both medicinal and materials chemistry.

Coordination Chemistry and Antibacterial Potential

Research on the closely related (6-methyl-pyridin-2-ylamino)-acetic acid has shown that it can act as a bidentate ligand, coordinating with metal ions like Copper(II).[1] The resulting metal complex exhibited enhanced antibacterial activity. This suggests that this compound could also form stable complexes with various metal ions. The nitrogen atom of the pyridine ring and one of the oxygen atoms from the carboxylate group are the likely coordination sites.

The formation of such metal complexes can be a powerful strategy in drug design. Chelation can enhance the lipophilicity of a molecule, facilitating its transport across bacterial cell membranes. The metal ion itself can also have intrinsic antimicrobial properties, leading to a synergistic effect.

Chelation cluster_ligand This compound N_pyridine N Metal Cu²⁺ N_pyridine->Metal Coordination Bond O_carboxy O Structure ...(C=O)O O_carboxy->Metal Coordination Bond

Caption: Conceptual diagram of metal chelation by the ligand.

Non-Steroidal Anti-inflammatory Drug (NSAID) Potential

Derivatives of pyridylacetic acid have been investigated for their analgesic and anti-inflammatory properties. For instance, a series of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives were designed as less acidic, non-ulcerogenic NSAIDs.[5] Although structurally more complex, these compounds share the core alpha-methyl acetic acid moiety attached to a nitrogen-containing ring. This precedent suggests that this compound could be a valuable starting point or fragment for the design of novel anti-inflammatory agents. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, and this would be a logical target to investigate for this compound.[5]

Future Research Directions

This compound is a compound with significant untapped potential. Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The first step should be the execution and full documentation of its synthesis, including detailed spectroscopic data (NMR, IR, MS) to create a complete reference profile.

  • Screening for Biological Activity: A broad-based screening approach is warranted. Key assays should include:

    • Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi, both as a standalone compound and as various metal complexes.

    • Anti-inflammatory assays: In vitro assays for COX-1 and COX-2 inhibition, followed by in vivo models of inflammation.

    • Anticancer assays: Screening against a panel of cancer cell lines to determine any cytotoxic or cytostatic effects.

  • Medicinal Chemistry Optimization: If promising activity is identified, the scaffold can be systematically modified. For example, substituents could be added to the pyridine ring to modulate electronic properties and binding interactions. The carboxylic acid could be converted to esters or amides to create prodrugs with altered pharmacokinetic profiles.[5]

  • Materials Science Applications: The ability to form stable metal complexes could be exploited in the development of new catalysts, sensors, or functional materials.

Conclusion

This compound is a structurally intriguing molecule that sits at the intersection of several important chemical classes. While direct research on this compound is limited, a review of its close analogues provides a compelling case for its potential in drug discovery and coordination chemistry. Its straightforward synthesis, combined with the likelihood of interesting biological and chemical properties, makes it an attractive target for further academic and industrial research. This guide has provided a foundational blueprint for such investigations, from synthesis and characterization to the exploration of its potential applications.

References

An In-depth Technical Guide to the Solubility Profile of 2-(Methyl-2-pyridylamino)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methyl-2-pyridylamino)acetic acid. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes its known physicochemical properties with fundamental principles of solubility to offer a predictive profile. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, empowering researchers and drug development professionals to generate the precise data required for their work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a heterocyclic compound with structural motifs that suggest its potential utility as a building block in medicinal chemistry. The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which solubility is a cornerstone.[1] Solubility dictates the choice of solvents for synthesis and purification, the feasibility of formulation strategies, and ultimately, the bioavailability of the active pharmaceutical ingredient (API).[1] A comprehensive understanding of the solubility profile of a compound like this compound in various organic solvents is therefore not merely academic, but a crucial dataset for informed decision-making in the drug development pipeline.

This guide is structured to provide both a theoretical framework for understanding the solubility of this compound and a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound is the primary determinant of its solubility. The molecule possesses a confluence of functional groups with distinct polarities and hydrogen-bonding capabilities, leading to a nuanced solubility profile.

Key Structural Features:

  • Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The pyridine moiety itself imparts a degree of polarity to the molecule.

  • Carboxylic Acid Group (-COOH): A highly polar and acidic functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances solubility in polar, protic solvents.

  • Secondary Amine (-NH-): The nitrogen atom in the amino group can act as a hydrogen bond acceptor, and the hydrogen atom can act as a donor, contributing to interactions with polar solvents.

  • Methyl Group (-CH3): A nonpolar, hydrophobic group that can influence solubility by increasing the nonpolar surface area of the molecule.

Based on these features, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. The principle of "like dissolves like" serves as a guiding tenet, suggesting that polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[2]

Predicted Qualitative Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe carboxylic acid and secondary amine groups can form strong hydrogen bonds with protic solvents. The polar nature of the pyridine ring also contributes to favorable interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amine protons. Their high polarity can also solvate the polar regions of the molecule effectively.
Moderately Polar Acetone, Ethyl AcetateLow to ModerateThese solvents have a lower capacity for hydrogen bonding compared to protic and highly polar aprotic solvents. While some interaction with the polar functional groups is possible, the overall solvation may be less efficient.
Nonpolar Hexane, TolueneVery LowThe significant polarity and hydrogen bonding capabilities of this compound are mismatched with the nonpolar nature of these solvents, leading to poor solvation.

It is important to note that this is a predicted profile. The interplay of the different functional groups and the overall crystal lattice energy of the solid compound will ultimately determine the precise quantitative solubility.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. For a compound to dissolve, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Caption: Key factors influencing the solubility of a solid in a liquid.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Step-by-Step Protocol

4.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

4.2. Experimental Workflow:

Shake_Flask_Method_Workflow A 1. Preparation of Slurry B 2. Equilibration A->B Agitation at controlled temperature C 3. Phase Separation B->C Filtration/Centrifugation D 4. Sample Dilution C->D Accurate dilution of supernatant E 5. Quantification D->E Analysis by HPLC or UV-Vis F 6. Calculation of Solubility E->F Comparison to calibration curve

Caption: Experimental workflow for the shake-flask solubility determination method.

4.3. Detailed Procedure:

  • Preparation of Slurry:

    • Add an excess amount of solid this compound to a vial. The excess should be visually apparent to ensure that saturation is achieved.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Dilution:

    • Accurately dilute a known volume of the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the experimental temperature.

Data Analysis and Interpretation

The solubility data should be presented in a clear and organized manner, typically in a table format, to allow for easy comparison across different solvents.

Example Data Table (Hypothetical)
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

The obtained solubility data will provide crucial insights for:

  • Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction media and recrystallization.

  • Formulation Development: Guiding the selection of excipients and the development of appropriate dosage forms.

  • Biopharmaceutical Classification System (BCS) Categorization: High solubility is a key parameter for Class I and Class III compounds.[4]

Conclusion

References

Thermal stability and decomposition of 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Methyl-2-pyridylamino)acetic Acid

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

The study of a molecule's thermal stability is a cornerstone of chemical and pharmaceutical development. It dictates storage conditions, informs manufacturing processes, and provides critical insights into the energetic landscape of chemical bonds. This guide focuses on this compound, a molecule of interest in coordination chemistry and as a potential building block in drug discovery.

This guide is built on the principles of causality and scientific integrity. We will not only explore what is likely to happen when this compound is heated but why it happens, providing you with the foundational knowledge to interpret your own future experimental results with confidence.

Molecular Profile and Structural Considerations

This compound (C₈H₁₀N₂O₂) is a hybrid structure combining a pyridine ring, a secondary amine, and a carboxylic acid moiety.[1] This unique combination of functional groups dictates its chemical properties and, consequently, its thermal behavior.

The molecule's structure features:

  • A Carboxylic Acid Group (-COOH): A primary site for initial thermal decomposition via decarboxylation.

  • An N-substituted Amino Group: The nitrogen atom is bonded to a methyl group, a pyridyl group, and the acetyl backbone, creating points of potential cleavage.

  • A Pyridine Ring: An aromatic heterocycle that is generally stable but can undergo fragmentation at elevated temperatures.

For clarity, this guide assumes the methyl group is attached to the amino nitrogen, as is standard in chemical nomenclature for this name.[1] The synthesis of related compounds, such as isomers, often involves the reaction of an aminopyridine with an alpha-halo acid like chloroacetic acid, providing a reliable route to this class of molecules.[2]

Caption: Structure of this compound.

Predicted Decomposition Pathways: A Mechanistic Overview

The thermal decomposition of complex organic molecules rarely follows a single path. However, based on the functional groups present, we can predict the most probable initial fragmentation steps. The weakest bonds will cleave first, initiating a cascade of further reactions. For many amino acids, decomposition is an endothermic process that occurs at well-defined temperatures, often without a distinct melting phase.[3][4]

The primary competing pathways for the initial decomposition are:

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group. This is a very common and often lowest-energy pathway for amino acids.[5][6]

  • N-C Bond Cleavage: Scission of the bond between the amino nitrogen and the adjacent acetyl carbon.

  • Pyridine N-C Bond Cleavage: Scission of the bond between the amino nitrogen and the pyridine ring.

G cluster_0 Initial Compound cluster_1 Potential Initial Decomposition Steps cluster_2 Primary Products A This compound B Pathway 1: Decarboxylation A->B Low Energy (Most Probable) C Pathway 2: N-C (Acetyl) Cleavage A->C D Pathway 3: N-C (Pyridyl) Cleavage A->D E CO₂ + 2-(Methylamino)pyridine B->E F Radical Fragments C->F G Sarcosine + Pyridyl Radical D->G

Caption: Predicted initial decomposition pathways.

Experimental Workflow: A Validated Approach to Thermal Analysis

To experimentally determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard. This dual approach provides complementary information on mass loss and energetic transitions.

Key Experimental Protocols

A. Thermogravimetric Analysis (TGA)

  • Objective: To quantify mass loss as a function of temperature, identifying the temperature ranges of decomposition and the extent of mass loss in each step.[7]

  • Methodology:

    • Sample Preparation: Accurately weigh 5–10 mg of the sample into a platinum or alumina TGA pan.

    • Instrument Setup: Place the pan in the TGA furnace.

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. An inert atmosphere is critical to ensure the analysis measures inherent thermal stability, not oxidative decomposition.

    • Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

    • Data Acquisition: Record the sample mass as a function of temperature. The output is a thermogram (mass % vs. temperature).

B. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as it is heated, identifying the temperatures and enthalpies of transitions like melting and decomposition.[8]

  • Methodology:

    • Sample Preparation: Accurately weigh 2–5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to contain any volatile products and ensure accurate heat flow measurement.

    • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Atmosphere: Purge the cell with the same inert gas used in the TGA analysis (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Thermal Program: Use an identical temperature program as the TGA for direct correlation: heat from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a rate of 10 °C/min.

    • Data Acquisition: Record the differential heat flow between the sample and reference pans. The output is a DSC curve (heat flow vs. temperature). Decomposition of amino acids is typically observed as an endothermic event.[3]

Integrated Analysis Workflow

A robust analysis combines these techniques, often including evolved gas analysis (EGA) for definitive product identification.

G cluster_workflow Experimental & Analytical Workflow cluster_exp Experimental Analysis cluster_data Primary Data cluster_interp Data Interpretation start Sample of This compound TGA TGA (10 °C/min, N₂ atm) start->TGA DSC DSC (10 °C/min, N₂ atm) start->DSC TGA_Data Mass Loss vs. Temp (Thermogram) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Curve) DSC->DSC_Data Decomp_Temp Determine Onset Decomposition Temp (T_onset) TGA_Data->Decomp_Temp Mass_Loss Quantify Mass Loss % per Step TGA_Data->Mass_Loss DSC_Data->Decomp_Temp Enthalpy Calculate Enthalpy (ΔH) of Decomposition DSC_Data->Enthalpy Mechanism Propose Decomposition Mechanism Mass_Loss->Mechanism Enthalpy->Mechanism

Caption: Integrated workflow for thermal analysis.

Predicted Thermal Profile and Data Summary

By synthesizing information from analogous compounds, a predicted thermal profile can be constructed. We anticipate that this compound will decompose in a multi-step process without melting first.

Predicted TGA-DSC Results
  • Initial Event (ca. 180-250 °C): The initial decomposition is expected to be an endothermic event, as seen in the DSC curve. This will correspond to the first significant mass loss in the TGA. The most likely cause is decarboxylation.[5]

  • Subsequent Events (>250 °C): Further heating will lead to the fragmentation of the resulting 2-(methylamino)pyridine intermediate, showing additional mass loss steps in the TGA and potentially complex thermal events in the DSC.

  • Residue: A certain percentage of non-volatile carbonaceous residue may remain at the end of the experiment.

Quantitative Analysis of Predicted Pathway 1 (Decarboxylation)

The table below summarizes the expected quantitative data for the most probable initial decomposition step. This provides a clear hypothesis that can be tested against the experimental mass loss data obtained from TGA.

ParameterValueRationale
Initial Compound This compound-
Molecular Weight (MW)166.18 g/mol Calculated from formula C₈H₁₀N₂O₂.[1]
Volatile Product Carbon Dioxide (CO₂)Decarboxylation is a common, low-energy decomposition pathway for amino acids.[5][6]
MW of Volatile Product44.01 g/mol -
Solid Intermediate 2-(Methylamino)pyridineThe remaining fragment after the loss of CO₂.
MW of Solid Intermediate122.17 g/mol -
Predicted Mass Loss (%) 26.5% Calculated as (MW of CO₂ / MW of Initial Compound) * 100. This is the value to compare with the first mass loss step observed in the experimental TGA thermogram.

Conclusion and Forward-Looking Statement

This technical guide provides a comprehensive, predictive framework for understanding the thermal stability and decomposition of this compound. Based on established chemical principles and data from analogous N-substituted amino acids and pyridine derivatives, we predict a primary decomposition pathway initiated by decarboxylation , with an expected mass loss of approximately 26.5% .

The true value of this guide lies in its application. The detailed experimental protocols for TGA and DSC provide a direct and reliable method for validating these predictions. For researchers in drug development, confirming the thermal profile is a non-negotiable step. The onset temperature of decomposition is a critical parameter for determining maximum processing temperatures, assessing shelf-life stability, and ensuring the integrity of the final product.

It is strongly recommended that the TGA experiment be coupled with an evolved gas analysis technique, such as mass spectrometry (TGA-MS), to unequivocally confirm the identity of the volatile products and provide definitive support for the proposed decomposition mechanism.[3]

References

Methodological & Application

Application Note: A Standardized Protocol for the Synthesis of 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-(Methyl-2-pyridylamino)acetic acid, a compound of interest in medicinal chemistry and materials science. The synthesis begins with the N-alkylation of 2-aminopyridine with chloroacetic acid to form the intermediate, 2-(pyridin-2-ylamino)acetic acid. This intermediate is subsequently N-methylated using dimethyl sulfate in the presence of sodium hydride to yield the final product. This guide is designed to be a comprehensive resource, offering not only a step-by-step methodology but also the underlying chemical principles, safety precautions, and expected characterization data to ensure reliable and reproducible results.

Introduction

N-substituted pyridine derivatives are a cornerstone of modern pharmacology and materials science due to their versatile coordination properties and biological activities. This compound, in particular, is a bidentate ligand that can form stable complexes with various metal ions, making it a valuable building block for catalysts, functional materials, and potential therapeutic agents. The strategic incorporation of a methyl group on the amino nitrogen can significantly alter the compound's steric and electronic properties, influencing its binding affinity, solubility, and metabolic stability.

This document outlines a robust and efficient laboratory-scale synthesis for this compound, designed to provide researchers with a reliable method to obtain high-purity material for further investigation.

Overall Synthetic Scheme

The synthesis is performed in two primary stages as depicted below. The initial step involves a nucleophilic substitution reaction, followed by a selective N-methylation.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Methylation A 2-Aminopyridine C 2-(Pyridin-2-ylamino)acetic acid A->C Na2CO3, Acetonitrile, Reflux B Chloroacetic Acid B->C Na2CO3, Acetonitrile, Reflux E This compound (Final Product) C->E 1. NaH, THF 2. (CH3)2SO4 D Dimethyl Sulfate caption Overall workflow for the synthesis.

Diagram 1: Overall synthesis workflow.

Part 1: Synthesis of 2-(Pyridin-2-ylamino)acetic acid (Intermediate)

This initial step involves the direct N-alkylation of the exocyclic amino group of 2-aminopyridine with chloroacetic acid. The reaction is a classic SN2 nucleophilic substitution.

Reaction Mechanism

The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid that bears the chlorine atom. A base is required to neutralize the hydrochloric acid byproduct and to deprotonate the carboxylic acid, driving the reaction to completion.

Step1_Mechanism 2-Aminopyridine arrow1 -> 2-Aminopyridine->arrow1 Nucleophilic Attack Chloroacetic_Acid Chloroacetic_Acid->arrow1 Intermediate plus1 + arrow1->Intermediate  Base (Na2CO3) -HCl caption Mechanism of N-alkylation.

Diagram 2: Mechanism of N-alkylation.
Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
2-AminopyridineC₅H₆N₂94.12504.71 g
Chloroacetic AcidC₂H₃ClO₂94.50555.20 g
Sodium CarbonateNa₂CO₃105.99757.95 g
Acetonitrile (ACN)CH₃CN41.05-150 mL
Deionized WaterH₂O18.02-As needed
Hydrochloric Acid (1M)HCl36.46-As needed
Diethyl Ether(C₂H₅)₂O74.12-As needed
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (4.71 g, 50 mmol), chloroacetic acid (5.20 g, 55 mmol), and sodium carbonate (7.95 g, 75 mmol).

  • Solvent Addition: Add 150 mL of acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Purification: Dissolve the crude solid in a minimum amount of hot deionized water. Adjust the pH to ~4-5 with 1M HCl to precipitate the product.

  • Final Product: Cool the solution in an ice bath, collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of diethyl ether. Dry the product in a vacuum oven. A straightforward reaction of this nature has been previously reported to be rapid and efficient[1].

Part 2: N-Methylation of 2-(Pyridin-2-ylamino)acetic acid

This step selectively introduces a methyl group onto the secondary amine nitrogen. The use of a strong, non-nucleophilic base like sodium hydride is crucial for deprotonating the N-H and the carboxylic acid, followed by reaction with the electrophilic methylating agent, dimethyl sulfate. This method has been shown to be effective for the N-methylation of various amino acid derivatives[2].

Causality Behind Experimental Choices
  • Sodium Hydride (NaH): A strong base is required to deprotonate both the carboxylic acid and the secondary amine. NaH is ideal as it is non-nucleophilic and the byproduct, H₂, simply evolves from the reaction mixture. Two equivalents are used to ensure deprotonation of both acidic sites.

  • Dimethyl Sulfate ((CH₃)₂SO₄): This is a potent and efficient methylating agent. It is chosen over methyl iodide to potentially reduce the risk of quaternization of the pyridine nitrogen due to its slightly lower reactivity.

  • Tetrahydrofuran (THF): A dry, aprotic solvent is necessary to prevent quenching the sodium hydride. THF is an excellent choice for this type of reaction.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
2-(Pyridin-2-ylamino)acetic acidC₇H₈N₂O₂152.15203.04 g
Sodium Hydride (60% in oil)NaH24.00441.76 g
Dimethyl Sulfate(CH₃)₂SO₄126.13222.0 mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-100 mL
Saturated NH₄Cl solutionNH₄Cl53.49-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
BrineNaCl (aq)58.44-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Experimental Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.76 g, 44 mmol of 60% dispersion) to a dry 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Washing NaH: Wash the sodium hydride with anhydrous hexane (2 x 15 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Solvent Addition: Add 80 mL of anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve 2-(pyridin-2-ylamino)acetic acid (3.04 g, 20 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Methylation: Add dimethyl sulfate (2.0 mL, 22 mmol) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

Expected Spectroscopic Data:
  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl group, a singlet for the methylene protons of the acetic acid moiety, and characteristic signals for the protons on the pyridine ring. The absence of the N-H proton signal from the intermediate confirms successful methylation.

  • ¹³C NMR: The spectrum should show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the five carbons of the pyridine ring.

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z = 167.1.

  • Infrared (IR) Spectroscopy: The spectrum should display a broad absorption for the carboxylic acid O-H stretch, a strong C=O stretch, and characteristic peaks for the pyridine ring.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in a dry environment. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Highly toxic, carcinogenic, and corrosive. Handle only in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves.

  • Chloroacetic Acid: Toxic and corrosive. Avoid inhalation and skin contact.

  • General: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

Applications of 2-(Methyl-2-pyridylamino)acetic Acid in Coordination Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties and functions. Among the vast array of organic molecules utilized for this purpose, N-heterocyclic amino acid derivatives have garnered significant attention due to their versatile coordination modes and the diverse applications of their metal complexes. This guide focuses on a particularly promising ligand: 2-(Methyl-2-pyridylamino)acetic acid. Its unique structural features, combining a pyridine ring, a secondary amine, and a carboxylic acid group, offer a rich coordination landscape, enabling the formation of a wide variety of metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of this compound. It provides a comprehensive overview of the ligand's properties, detailed protocols for the synthesis of its metal complexes, and in-depth application notes for its use in various fields. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

The Ligand: this compound

This compound is a tridentate N,N,O-donor ligand. The presence of a pyridine nitrogen, an amino nitrogen, and a carboxylate oxygen allows it to form stable chelate rings with a variety of metal ions. The methyl group on the amino nitrogen can influence the steric and electronic properties of the resulting metal complexes.

Structural Features and Coordination Modes:

The versatility of this compound as a ligand stems from its ability to adopt various coordination modes. The most common mode involves the coordination of the pyridine nitrogen, the amino nitrogen, and one of the carboxylate oxygens to a metal center, forming two stable five-membered chelate rings.

Figure 1: Structure of this compound.

Synthesis of Metal Complexes: A Step-by-Step Protocol

The synthesis of metal complexes with this compound is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following protocol provides a general procedure that can be adapted for various transition metals.

Protocol 2.1: Synthesis of a Generic [M(L)₂] Complex

Materials:

  • This compound (Ligand, L)

  • Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Methanol (MeOH)

  • Triethylamine (Et₃N) or other suitable base

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • Ligand Dissolution: In a Schlenk flask, dissolve this compound (2 mmol) in methanol (20 mL).

  • Deprotonation: Add triethylamine (2 mmol) dropwise to the ligand solution while stirring. This will deprotonate the carboxylic acid group, facilitating coordination.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) chloride hydrate (1 mmol) in methanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change and/or precipitation of the complex may be observed.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.

  • Washing and Drying: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts. Dry the complex under vacuum.

Characterization:

The resulting metal complex should be characterized using various analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
FT-IR Spectroscopy Shift in the C=O stretching frequency of the carboxylate group upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O bonds.
UV-Vis Spectroscopy d-d transitions for transition metal complexes, which can provide information about the coordination geometry.
Elemental Analysis Confirms the empirical formula of the complex.
Single-Crystal X-ray Diffraction Provides the definitive molecular structure, including bond lengths, bond angles, and coordination geometry. This is the gold standard for structural characterization.
Magnetic Susceptibility Determines the magnetic properties of the complex, which can help to deduce the oxidation state and spin state of the metal ion.

Application Notes and Protocols

The coordination complexes of this compound exhibit a range of interesting properties that make them suitable for various applications.

Catalysis: Oxidation Reactions

Metal complexes of pyridylaminoacetate ligands have shown promise as catalysts in various oxidation reactions.[1] The following protocol outlines a general procedure for the catalytic oxidation of an alkene using a custom-synthesized complex.

Protocol 3.1.1: Catalytic Epoxidation of Cyclohexene

G cluster_workflow Catalytic Oxidation Workflow Start Prepare Reactants Reaction Catalytic Reaction (Complex, Substrate, Oxidant) Start->Reaction Add reactants to vessel Quench Quench Reaction Reaction->Quench After specified time Extraction Work-up & Extraction Quench->Extraction Add quenching agent Analysis Product Analysis (GC-MS) Extraction->Analysis Analyze organic phase End Results Analysis->End

Figure 2: Workflow for Catalytic Oxidation.

Materials:

  • [M(L)₂] complex (catalyst)

  • Cyclohexene (substrate)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (oxidant)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium sulfite solution (quenching agent)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (drying agent)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the [M(L)₂] complex (0.01 mmol) in acetonitrile (10 mL).

  • Substrate Addition: Add cyclohexene (1 mmol) to the catalyst solution.

  • Initiation: Add TBHP (1.2 mmol) to the reaction mixture and stir at a controlled temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Quenching: After the desired conversion is achieved (or after a set time, e.g., 24 hours), cool the reaction mixture to room temperature and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Work-up: Extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: Analyze the final product mixture by GC-MS to determine the conversion of cyclohexene and the selectivity for the epoxide.

Causality Behind Experimental Choices:

  • Choice of Metal: The choice of metal ion (e.g., Co, Mn, Cu) is crucial as it directly influences the catalytic activity and selectivity. Different metals have different redox potentials and coordination preferences, leading to varying catalytic pathways.

  • Oxidant: TBHP is a common and relatively safe oxidant for such reactions. The molar ratio of oxidant to substrate is optimized to achieve high conversion while minimizing side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that is often a good choice for oxidation reactions as it can dissolve both the catalyst and the organic substrate.

Biological Applications: Anticancer Activity

Metal complexes are increasingly being investigated as potential anticancer agents due to their unique mechanisms of action compared to purely organic drugs.[2][3] The cytotoxicity of the synthesized complexes can be evaluated against various cancer cell lines using the MTT assay.

Protocol 3.2.1: MTT Assay for Cytotoxicity Screening

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Add metal complex dilutions Incubation1->Treatment Incubation2 Incubate (48h) Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution (DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

Figure 3: Workflow for MTT Assay.

Materials:

  • Synthesized metal complexes

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.[4]

  • Treatment: Prepare a series of dilutions of the metal complexes in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the complexes at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the complexes, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the complex concentration.

Self-Validating System:

The inclusion of both positive and negative (vehicle) controls is essential for validating the results of the MTT assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent on cell viability.

Luminescent Materials: Lanthanide Complexes

The organic ligand can act as an "antenna" to absorb light and transfer the energy to a coordinated lanthanide ion, which then emits its characteristic luminescence.[6] This property can be exploited for applications in bio-imaging and sensors.

Protocol 3.3.1: Synthesis of a Luminescent Europium(III) Complex

Materials:

  • This compound (Ligand, L)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Methanol (MeOH)

  • Ammonia solution (to adjust pH)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Fluorometer

Procedure:

  • Ligand Solution: Dissolve the ligand (3 mmol) in methanol (20 mL).

  • pH Adjustment: Adjust the pH of the ligand solution to ~6-7 by adding a dilute ammonia solution dropwise.

  • Europium(III) Addition: In a separate flask, dissolve EuCl₃·6H₂O (1 mmol) in methanol (10 mL).

  • Complexation: Slowly add the Eu(III) solution to the ligand solution with vigorous stirring.

  • Stirring: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Reduce the solvent volume under reduced pressure and collect the precipitated solid by filtration.

  • Washing and Drying: Wash the solid with cold methanol and dry under vacuum.

Luminescence Measurement:

  • Prepare a solution of the europium complex in a suitable solvent (e.g., methanol or DMSO).

  • Record the excitation and emission spectra using a fluorometer.

  • The characteristic sharp emission bands of Eu(III) are expected in the red region of the spectrum, typically around 580 nm (⁵D₀ → ⁷F₀), 592 nm (⁵D₀ → ⁷F₁), and 615 nm (⁵D₀ → ⁷F₂).[7]

Concluding Remarks and Future Outlook

This compound is a ligand with considerable potential in coordination chemistry. The protocols and application notes provided in this guide offer a starting point for researchers to explore the rich chemistry of its metal complexes. The versatility of this ligand, coupled with the diverse properties of metal ions, opens up exciting avenues for the development of new catalysts, functional materials, and therapeutic agents. Future research in this area could focus on the synthesis of heterometallic complexes, the development of chiral complexes for asymmetric catalysis, and the investigation of the detailed mechanisms of action of the biologically active complexes. The continued exploration of the coordination chemistry of this compound and its derivatives is sure to yield further exciting discoveries and applications.

References

The Versatile Building Block: Application Notes for 2-(Methyl-2-pyridylamino)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Unique Pyridine Derivative

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex and biologically relevant scaffolds. 2-(Methyl-2-pyridylamino)acetic acid, a molecule integrating a pyridine ring, a secondary amine, and a carboxylic acid moiety, presents a unique and versatile platform for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic structural features—nucleophilic and basic centers, coupled with a reactive carboxylic acid—render it a powerful synthon for intramolecular cyclization and multicomponent reactions. This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of valuable heterocyclic systems, particularly in the realm of medicinal chemistry.

The strategic placement of the methyl group on the secondary amine distinguishes its reactivity from its unsubstituted counterpart, influencing both the electronic and steric environment of the nitrogen atom. This seemingly subtle modification can have profound effects on reaction pathways and product selectivity, a key consideration for the synthetic chemist. The pyridine nitrogen, with its basic character, can act as an internal base or a coordinating site for metal catalysts, further expanding the synthetic possibilities.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its successful application. The following table summarizes key data for this compound.[1][2][]

PropertyValueSource
CAS Number 1016519-61-1[2]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Melting Point 175-176 °C[]
Boiling Point 334.4±22.0 °C (Predicted)[]
Appearance Yellow powder[4]
Storage Sealed in dry, 2-8°C[2]

Application in Heterocyclic Synthesis: The Gateway to Fused Pyridine Systems

The inherent bifunctionality of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly those containing a bridgehead nitrogen atom. These scaffolds are prevalent in numerous biologically active molecules and pharmaceutical agents.

Conceptual Workflow for Intramolecular Cyclization

The presence of both a nucleophilic amine and an electrophilic carboxylic acid (or its activated form) within the same molecule sets the stage for intramolecular cyclization. This strategy offers an atom-economical and efficient route to bicyclic heterocycles.

G cluster_0 Activation of Carboxylic Acid cluster_1 Intramolecular Cyclization cluster_2 Final Product Formation A This compound C Activated Intermediate (e.g., Acyl Chloride) A->C Activation B Activating Agent (e.g., SOCl₂, DCC) D Intramolecular Nucleophilic Attack C->D E Cyclized Intermediate D->E Ring Closure F Rearomatization/ Proton Transfer E->F G Fused Heterocyclic Product (e.g., Pyrido[1,2-a]imidazolone) F->G G cluster_0 Reactants cluster_1 Ugi Four-Component Reaction cluster_2 Product A 2-(Methyl-2-pyridylamino) acetic acid (Amine + Carboxylic Acid) D One-Pot Reaction A->D B Aldehyde/Ketone B->D C Isocyanide C->D E Complex Acyclic Adduct D->E

References

Experimental design for kinetic studies involving 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Design for Kinetic Studies Involving 2-(Methyl-2-pyridylamino)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Kinetic Profile of this compound

This compound is a heterocyclic compound incorporating a pyridine ring and an amino acid moiety. Its structural features make it a molecule of interest in medicinal chemistry and materials science, potentially as a chelating agent, a synthetic building block, or a pharmacologically active compound. Understanding the kinetics of reactions involving this molecule—be it its synthesis, degradation, or interaction with biological targets—is fundamental to optimizing processes and elucidating mechanisms.[1]

Kinetic studies provide a quantitative lens through which we can view the dynamics of a chemical reaction. They allow us to determine the reaction rate, understand how the rate is affected by reactant concentrations, temperature, and catalysts, and ultimately, to propose a reaction mechanism.[2] This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for designing and executing robust kinetic studies on this compound. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring that the protocols are not just followed, but understood.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₀N₂O₂ [1]
Molecular Weight 166.18 g/mol [1]
IUPAC Name 2-[methyl(pyridin-2-yl)amino]acetic acid [1]

| CAS Number | 100033-91-0 |[1] |

Part 1: The Strategic Blueprint for Kinetic Analysis

A successful kinetic study is built on a foundation of careful planning. The choice of analytical methodology is paramount and is dictated by the intrinsic properties of the molecules involved and the nature of the reaction itself. The primary goal is to monitor the change in concentration of a reactant or product over time.[3]

Causality of Method Selection

The selection of an analytical technique is not arbitrary; it is a decision-making process based on the specific chemical and physical properties of the system under study. The ideal technique offers sensitivity, selectivity, and the ability to acquire data in a timeframe appropriate for the reaction rate.

G start Initiate Method Selection for This compound Reaction q1 Does any reactant or product possess a unique chromophore for UV-Vis analysis? start->q1 uv_vis Method: UV-Visible Spectrophotometry (High-throughput, real-time) q1->uv_vis Yes q2 Are reactants/products non-volatile and chromatographically separable? q1->q2 No hplc Method: HPLC (High selectivity, quantitative) q2->hplc Yes q3 Is non-invasive, in-situ monitoring required for mechanistic insights? q2->q3 No nmr Method: NMR Spectroscopy (Structurally informative, real-time) q3->nmr Yes other Consider other methods: LC-MS, Titration, etc. q3->other No

Caption: Decision tree for selecting the optimal analytical method.

Foundational Kinetic Principles

Before initiating experiments, it is crucial to define the key parameters to be determined.

  • Rate Law: An equation that links the reaction rate with the concentrations of reactants. For a generic reaction A + B → P, the rate law is expressed as: Rate = k[A]^x[B]^y. The exponents x and y are the reaction orders with respect to each reactant, and k is the rate constant.[4]

  • Method of Initial Rates: This powerful technique involves measuring the instantaneous rate at the very beginning of the reaction (t=0) under different initial reactant concentrations. By systematically varying the concentration of one reactant while keeping others constant, one can determine the order of the reaction with respect to each reactant.[4]

  • Activation Energy (Ea): This is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant k at different temperatures and applying the Arrhenius equation.[5][6] The Arrhenius equation, k = A * exp(-Ea/RT), mathematically describes this relationship.[7] Plotting ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.[8][9]

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for three common and powerful techniques for kinetic analysis. Each protocol is designed as a self-validating system, incorporating controls and checks to ensure data integrity.

Protocol: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and robust technique for reaction monitoring, offering excellent separation and quantification of individual components in a complex mixture.[10] It is particularly useful when no unique spectroscopic handle is available or when multiple products are formed.

Principle: Aliquots are taken from the reaction mixture at specific time points. The reaction in the aliquot is immediately stopped (quenched), and the sample is analyzed by HPLC. By measuring the peak area of the reactant or product and comparing it to a calibration curve, the concentration at each time point can be determined.[11][12]

Instrumentation & Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis/DAD)

  • Reversed-phase C18 column

  • Thermostatted reaction vessel (e.g., jacketed beaker or round-bottom flask)

  • Syringes and vials

  • Quenching agent (e.g., ice-cold solvent, a reagent that neutralizes a reactant)[13]

  • Solvents for mobile phase (HPLC grade)

  • This compound and other reactants

  • Internal standard (optional, but recommended for high precision)

Step-by-Step Methodology:

  • Method Development: Develop an HPLC method that effectively separates the starting material, this compound, from the product(s) and any other interfering species. Optimize the mobile phase composition and flow rate to achieve good resolution and a reasonable run time (e.g., < 10 minutes).[14]

  • Calibration: Prepare a series of standard solutions of known concentrations for the analyte of interest (either the reactant or product). Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. Ensure the curve is linear (R² > 0.99) over the expected concentration range of the kinetic run.

  • Reaction Setup: In the thermostatted vessel, bring all reactant solutions to the desired reaction temperature before mixing.

  • Initiation and Sampling: Initiate the reaction by adding the final reactant (often the catalyst or the limiting reagent) at time t=0. Start a stopwatch immediately.

  • Quenching: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a precise volume of the reaction mixture (e.g., 100 µL). Immediately dispense it into a vial containing a specific volume of a quenching solution.[15] The quenching step is critical for stopping the reaction instantly.[13] Methods include rapid cooling, drastic pH change, or adding a reagent that consumes a reactant.[16]

  • Analysis: Inject the quenched samples into the HPLC system. Record the chromatograms and integrate the peak areas of interest.

  • Data Processing: Using the calibration curve, convert the peak areas at each time point into concentrations. Plot concentration versus time to obtain the reaction progress curve.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions & Calibration Standards setup_hplc Develop & Equilibrate HPLC Method prep_stocks->setup_hplc init_rxn Initiate Reaction at T=0 in Thermostat setup_hplc->init_rxn take_sample Withdraw Aliquot at Time 't' init_rxn->take_sample quench Quench Reaction (e.g., add to cold solvent) take_sample->quench inject Inject Quenched Sample into HPLC quench->inject inject->take_sample Repeat for each time point integrate Integrate Peak Area inject->integrate calculate_conc Calculate Concentration (via Calibration Curve) integrate->calculate_conc plot_data Plot [C] vs. Time calculate_conc->plot_data determine_rate Determine Rate Law & Rate Constant (k) plot_data->determine_rate

Caption: Experimental workflow for HPLC-based kinetic monitoring.

Protocol: Kinetic Analysis by UV-Visible Spectrophotometry

This method is ideal if this compound or another species in the reaction mixture has a distinct and strong absorbance in the UV-Visible spectrum that changes predictably as the reaction progresses.[17]

Principle: Based on the Beer-Lambert Law (A = εbc), the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species. By monitoring the change in absorbance at a specific wavelength over time, the change in concentration can be directly followed in real-time.[18]

Instrumentation & Materials:

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

  • Thermostatted water bath.

  • Reactant stock solutions.

Step-by-Step Methodology:

  • Spectral Scan: Before the kinetic run, perform a full wavelength scan of the starting materials and the expected product(s). Identify a wavelength (λ) where a significant change in absorbance occurs, and where there is minimal spectral overlap between components.

  • Self-Validation (Beer's Law Plot): Prepare a series of dilutions of the species to be monitored. Measure the absorbance of each at the chosen wavelength and plot absorbance versus concentration. A linear plot validates that the Beer-Lambert law holds and provides the molar absorptivity (ε).

  • Reaction Setup: Place a cuvette containing all reactants except one into the temperature-controlled holder of the spectrophotometer. Allow it to equilibrate to the desired temperature.

  • Initiation and Data Acquisition: To start the reaction, add the final reactant, mix rapidly and thoroughly (e.g., by inverting the cuvette with a stopper or using a pipette), and immediately begin recording absorbance at the chosen wavelength over time. Configure the instrument's software for a kinetics measurement, setting the data collection interval and total duration.[19]

  • Data Processing: Convert the absorbance-time data into concentration-time data using the molar absorptivity determined in step 2. Analyze this data using either the initial rates or integral methods.[20]

Protocol: In-Situ Kinetic Analysis by NMR Spectroscopy

NMR spectroscopy provides unparalleled structural information, making it an exceptional tool for identifying transient intermediates and elucidating complex reaction mechanisms. It allows for non-invasive, real-time monitoring of multiple species simultaneously.[21][22]

Principle: The area of an NMR peak is directly proportional to the number of nuclei contributing to it, and thus to the concentration of the species. By acquiring a series of spectra over time, the concentration of each reactant, intermediate, and product with a distinct NMR signal can be tracked.[23]

Instrumentation & Materials:

  • NMR spectrometer with a variable temperature probe.

  • NMR tubes.

  • Deuterated solvent appropriate for the reaction.

  • Internal standard (optional, for precise quantification).

Step-by-Step Methodology:

  • Reference Spectra: Acquire standard 1D NMR spectra (e.g., ¹H NMR) of the pure starting materials and products to identify characteristic, well-resolved peaks for each species.

  • Parameter Optimization: Set up the NMR experiment for kinetic monitoring. To get accurate quantitative data, the relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the peaks of interest. Use a minimal number of scans (ns) to achieve adequate signal-to-noise for better time resolution.[21][23]

  • Reaction Setup: Prepare the reaction mixture in an NMR tube, often by pre-cooling the tube and reactants in a dry ice bath if the reaction is fast at room temperature.

  • Initiation and Data Acquisition: Insert the NMR tube into the pre-thermostatted NMR probe. After the temperature equilibrates and shimming is complete, inject the final reactant (using a long syringe) to initiate the reaction. Immediately start the automated acquisition of a series of spectra at set time intervals (e.g., using a pseudo-2D experiment or an arrayed experiment).[21]

  • Data Processing: Process the series of spectra. For each time point, integrate the characteristic peaks for the reactants and products. Normalize the integrals (e.g., to an internal standard or to the sum of all species' integrals) and plot the relative concentrations versus time.[24]

Part 3: Data Analysis and Interpretation

Once the raw data (concentration vs. time) has been collected, the next step is to extract the kinetic parameters.

Determining Reaction Order via the Method of Initial Rates

This method is robust and widely applicable.[4]

  • Perform a series of experiments where the initial concentration of one reactant is varied while the others are kept constant.

  • Determine the initial rate (v₀) for each experiment. This is done by calculating the slope of the concentration vs. time plot at t=0.[25]

  • Analyze the data. For a reactant A, the relationship between two experiments (run 1 and run 2) is given by: (Rate₂ / Rate₁) = ([A]₂ / [A]₁)^x By solving for x, the order of the reaction with respect to A is determined. Repeat for all reactants.

Table 2: Hypothetical Data for Determining Reaction Order

Experiment Initial [A] (M) Initial [B] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻³
2 0.20 0.10 3.0 x 10⁻³

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

From this data, doubling [A] doubles the rate (first order), and doubling [B] quadruples the rate (second order). The rate law is Rate = k[A]¹[B]².

Determining the Activation Energy (Ea)
  • Perform the kinetic experiment at several different temperatures (e.g., 298 K, 308 K, 318 K, 328 K), keeping initial concentrations the same.

  • Calculate the rate constant (k) at each temperature from the determined rate law.

  • Construct an Arrhenius Plot by plotting ln(k) on the y-axis versus 1/T (where T is in Kelvin) on the x-axis.

  • Calculate Ea. The data should form a straight line. The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).[9] Ea = -slope * R

Table 3: Example Data for an Arrhenius Plot

Temperature (K) 1/T (K⁻¹) Rate Constant, k (M⁻²s⁻¹) ln(k)
298 0.003356 1.50 0.405
308 0.003247 2.85 1.047
318 0.003145 5.21 1.651

| 328 | 0.003049 | 9.15 | 2.214 |

References

Application Note: A Validated Protocol for the Preparation and Management of Stable Stock Solutions of 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically grounded protocol for the preparation, quality control, and storage of stable stock solutions of 2-(Methyl-2-pyridylamino)acetic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions in solvent selection, handling, and stability verification. By integrating best practices and robust quality control measures, this protocol aims to ensure the highest degree of accuracy, reproducibility, and long-term viability for experimental studies involving this compound.

Introduction

This application note provides a validated, step-by-step methodology for preparing a stable stock solution of this compound. It incorporates critical quality control checkpoints and explains the causality behind each procedural step to empower researchers to produce and maintain high-quality, reliable stock solutions.

Physicochemical Properties & Pre-Protocol Strategy

A strategic approach to stock solution preparation begins with an understanding of the compound's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1016519-61-1--INVALID-LINK--[1]
Molecular FormulaC₈H₁₀N₂O₂--INVALID-LINK--[4]
Molecular Weight166.18 g/mol --INVALID-LINK--[1]
Physical FormYellow Powder--INVALID-LINK--[1]
Predicted pKa3.29 ± 0.10--INVALID-LINK--[5]
Storage (Solid)0-8 °C--INVALID-LINK--[1]
Causality of Solvent Selection

The choice of solvent is the most critical decision in this process. The goal is to fully solubilize the compound without promoting degradation. The predicted pKa of 3.29 suggests the carboxylic acid moiety is weakly acidic.[5] While this allows for pH-mediated solubility in aqueous solutions, creating a high-concentration stock in a buffer can be risky due to potential hydrolysis or pH-driven degradation.[2]

For a primary stock solution, a polar aprotic solvent is superior as it dissolves a wide range of organic molecules and is generally less reactive than protic solvents.

Table 2: Analysis of Potential Solvents

SolventRationale & ConsiderationsRecommendation
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of compounds.[6] High polarity (0.444).[7] Miscible with water and most organic solvents, facilitating subsequent dilutions.[8]Primary Choice
N,N-Dimethylformamide (DMF) Similar properties to DMSO with high polarity (0.386).[7] Can be a suitable alternative if DMSO is incompatible with a downstream assay.Secondary Choice
Ethanol A polar protic solvent. May be used, but solubility might be lower than in DMSO. Its protic nature could potentially participate in degradation reactions over long-term storage.Use with caution; verify stability.
Aqueous Buffers (e.g., PBS) Not recommended for high-concentration primary stocks due to the compound's likely limited aqueous solubility and the risk of pH-dependent instability.[9] Suitable for freshly prepared, low-concentration working solutions.For working solutions only.
Critical Stability Factors

Several environmental factors can compromise the integrity of the stock solution:

  • Temperature: Higher temperatures accelerate the kinetics of degradation reactions.[2] Therefore, long-term storage should be at low temperatures.

  • Light: Aromatic systems, such as the pyridine ring in this compound, can be susceptible to photodegradation. Protection from UV and visible light is mandatory.[2][10]

  • pH: The compound's ionizable groups make it sensitive to pH. Extreme pH levels can cause hydrolysis or other structural changes.[2][9] This is another reason to favor an unbuffered solvent like DMSO for the primary stock.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture from atmospheric condensation, which can lead to hydrolysis. It can also cause the compound to fall out of solution, leading to inaccurate concentrations.[6][11]

Materials and Reagents

  • Compound: this compound, purity ≥95%.[1] Note: Initial purity is a key predictor of solution stability.[11]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≤0.025% water), purity ≥99.9%.

  • Equipment:

    • Calibrated analytical balance (readability ±0.01 mg).

    • Class A volumetric flasks.

    • Calibrated positive displacement or air displacement micropipettes.

    • Vortex mixer.

    • Water bath sonicator.

    • Amber, screw-cap cryovials (e.g., Nunc or equivalent).

    • 0.22 µm syringe filter (PVDF or PTFE, chemically compatible with DMSO).

    • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution in anhydrous DMSO.

Step-by-Step Methodology
  • Pre-equilibration: Allow the sealed bottle of anhydrous DMSO to warm to room temperature before opening. This prevents condensation of atmospheric water into the solvent.

  • Calculation: Calculate the required mass of the compound.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.010 L × 166.18 g/mol × 1000 mg/g = 1.66 mg

  • Weighing: Accurately weigh the calculated mass (e.g., 1.66 mg) of this compound onto weighing paper or directly into a tared vial. Transfer the compound into a 10 mL Class A volumetric flask.

  • Dissolution:

    • Add approximately 7 mL of anhydrous DMSO to the volumetric flask.

    • Cap the flask and vortex vigorously for 1-2 minutes.[6][12]

    • If the solid is not fully dissolved, sonicate the flask in a room temperature water bath for 5-10 minutes.[6] Gentle warming (e.g., to 37°C) may be used cautiously, but avoid excessive heat which could degrade the compound.[6]

    • Visually inspect against a bright light to ensure no particulates remain.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add DMSO to the 10 mL calibration mark. Invert the sealed flask 10-15 times to ensure homogeneity.

  • Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, the stock must be aliquoted.[6]

    • Dispense the solution into single-use volumes (e.g., 20 µL or 50 µL) in clearly labeled, amber cryovials.

  • Labeling: Each vial must be labeled with: Compound Name, Concentration (10 mM), Solvent (DMSO), Preparation Date, and Preparer's Initials.

Preparation Workflow

G cluster_prep Preparation Phase cluster_storage Storage & Handling Phase calc 1. Calculate Mass (1.66 mg for 10mL of 10mM) weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in ~7mL DMSO (Vortex/Sonicate) weigh->dissolve Transfer to volumetric flask volume 4. Adjust to Final Volume (10mL) dissolve->volume Ensure complete dissolution aliquot 5. Aliquot into Amber Vials (Single-Use Volumes) volume->aliquot Homogenize (Invert 10-15x) store 6. Store at -20°C or -80°C aliquot->store

Caption: Standard workflow for preparing and storing a stable stock solution.

Quality Control: A Self-Validating System

A protocol is only trustworthy if it includes validation. For a new stock solution, especially one intended for long-term use, initial and periodic quality control is essential.

  • Concentration Verification: The actual concentration should be verified. This can be achieved using HPLC or LC-MS by creating a calibration curve from a freshly prepared and weighed solid sample.[13][14] The measured concentration should be within ±5% of the target concentration.

  • Purity Assessment: The purity of the stock solution should be checked to detect any degradation products. An HPLC chromatogram of the stock solution should ideally show a single major peak corresponding to the parent compound.

  • Periodic Re-analysis: For long-term studies, it is advisable to re-analyze an aliquot of the stock solution (e.g., every 6 months) to confirm its stability under the chosen storage conditions.

Storage and Handling

Proper storage is non-negotiable for maintaining the solution's integrity.

Table 3: Recommended Storage Conditions

Storage DurationTemperatureConditionsRationale
Short-term (<1 week)2-8°CProtected from light in sealed amber vials.Minimizes degradation for immediate use.
Long-term (>1 week) -20°C or -80°C Protected from light in sealed, single-use amber aliquots. Significantly slows chemical degradation kinetics for maximal shelf-life. [2]

Handling Protocol: When retrieving an aliquot for use, allow the vial to equilibrate to room temperature before opening. This prevents moisture condensation. Vortex the thawed solution gently before pipetting. Any unused portion of a thawed aliquot should be discarded and not refrozen.

Preparation of Working Solutions

Working solutions for assays should be prepared fresh daily from a thawed stock aliquot.

Example: Preparing 1 mL of a 10 µM working solution in cell culture medium.

  • Thaw one 10 mM stock aliquot at room temperature.

  • Perform a serial dilution. A direct 1:1000 dilution can introduce significant error. A two-step dilution is more accurate:

    • Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock to 990 µL of sterile PBS or medium. This creates a 100 µM intermediate solution.

    • Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of the final assay medium. This creates the 10 µM working solution.

  • The final DMSO concentration in the working solution will be 0.1%, a level generally well-tolerated in cell-based assays.[6] Always run a vehicle control with the same final DMSO concentration.

Dilution Strategy Diagram

G stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Medium stock->intermediate 1:100 Dilution working 10 µM Working in Medium intermediate->working 1:10 Dilution

Caption: A two-step serial dilution improves accuracy.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Precipitation in aqueous working solution The compound's aqueous solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of the working solution. Prepare a new working solution using a slightly higher DMSO percentage (up to 0.5%), if tolerated by the assay.[15]
Inconsistent experimental results Stock solution degraded; inaccurate pipetting; incomplete dissolution of stock.Prepare a fresh stock solution from the solid compound. Verify pipette calibration. Ensure the stock solution is vortexed after thawing and before use.
Visible particulates in stock after thawing Incomplete initial dissolution; compound crashing out of solution.Centrifuge the vial before opening to pellet any precipitate. Use only the supernatant. For future preparations, ensure complete dissolution initially, possibly with gentle warming.[6]

References

Advanced Analytical Protocols for the Quantification of 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methyl-2-pyridylamino)acetic acid is a molecule of significant interest in pharmaceutical development and related research fields. As a substituted pyridine derivative with an amino acid moiety, its chemical properties present unique analytical challenges. The pyridine ring, being electron-deficient, along with the polar carboxylic acid and secondary amine groups, dictates the choice of analytical methodology.[1] Accurate and robust quantification of this analyte is critical for pharmacokinetic studies, impurity profiling, and quality control processes.[2][3] This document provides detailed application notes and protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of specific parameters. Adherence to these protocols, coupled with rigorous validation, will ensure the generation of reliable and reproducible data, conforming to the principles of scientific integrity.[4]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Direct Analysis

High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is a cornerstone of pharmaceutical analysis due to its versatility, reproducibility, and suitability for a wide range of compounds.[5] For a polar, ionizable molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of the Method: Reversed-Phase HPLC

Reversed-phase chromatography separates molecules based on their hydrophobicity.[6] It employs a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[7][8] In this system, more polar analytes, like our target compound, have a weaker interaction with the non-polar stationary phase and will elute earlier. Conversely, less polar compounds will be retained longer.[9]

The retention and peak shape of ionizable compounds are highly dependent on the pH of the mobile phase. By adding an acidifier, such as formic acid or acetic acid, to the mobile phase, we can suppress the ionization of the carboxylic acid group in this compound.[10] This suppression increases its hydrophobicity, leading to better retention and improved peak symmetry on the C18 column.

Experimental Protocol: HPLC-UV

This protocol provides a starting point for the analysis. Optimization may be necessary depending on the specific sample matrix and instrumentation.

1.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)[11]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm Syringe filters (e.g., PVDF or Nylon)

1.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV DetectorWidely available and suitable for chromophoric compounds.[12]
Column Reversed-phase C18, 250 x 4.6 mm, 5 µmA common choice for nonpolar to moderately polar compounds, providing good resolution.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte.
Elution Mode GradientTo ensure elution of the polar analyte with good peak shape and to clean the column of any less polar impurities.
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% BA standard gradient to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.[12]
Column Temperature 30 °CTo ensure reproducible retention times.[13]
Injection Volume 10 µLA standard volume for analytical HPLC.[12]
UV Detection 254 nm or 239 nmWavelengths where pyridine-containing compounds often exhibit strong absorbance.[12]

1.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (the diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. For complex matrices, solid-phase extraction (SPE) using a C18 cartridge may be necessary to remove interfering substances.[14]

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulate matter and prevent column clogging.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilution for Calibration Curve B->C E Filter all solutions (0.22 µm) C->E D Dissolve/Extract Sample D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: HPLC-UV workflow for the analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, GC-MS offers exceptional sensitivity and specificity. However, the polar nature and low volatility of this compound, due to its carboxylic acid and amine functional groups, necessitate a chemical derivatization step prior to GC analysis.[15] Derivatization makes the analyte more volatile, improves its chromatographic behavior, and enhances its thermal stability.[16]

Principle of the Method: Derivatization and GC-MS

Derivatization: The goal is to replace the active hydrogens on the carboxylic acid and amine groups with nonpolar moieties.[15] Silylation is a common and effective technique for this purpose. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens to form volatile trimethylsilyl (TMS) derivatives.[16]

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used for this type of analysis.[17] As the separated components elute from the column, they enter the mass spectrometer, which is operated in Electron Ionization (EI) mode. EI is a "hard" ionization technique that uses high-energy electrons to fragment the molecule, producing a unique and reproducible mass spectrum that acts as a chemical fingerprint for identification and quantification.[18][19]

Experimental Protocol: Silylation and GC-MS

This protocol describes a general silylation procedure followed by GC-MS analysis.

2.2.1. Materials and Reagents

  • This compound reference standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • Internal Standard (IS), e.g., deuterated analog or a compound with similar chemical properties but a different retention time.

  • Nitrogen gas for drying

2.2.2. Instrumentation and Analytical Conditions

ParameterRecommended SettingRationale
GC System Standard GC with a split/splitless injectorProvides flexibility for different concentration levels.
Column SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed non-polar column suitable for a wide range of applications.[17]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the derivatized analyte.[20]
Oven Program Initial 100 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to separate the derivatized analyte from solvent and byproducts.[17]
MS System Single Quadrupole or Ion Trap MSProvides mass-to-charge ratio information for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[20][21]
Source Temp. 230 °CStandard source temperature to minimize analyte degradation.[20]
Acquisition Mode Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity in quantification.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the MS source.[20]

2.2.3. Derivatization and Sample Preparation

  • Drying: Place a known amount of the sample or standard (e.g., 10-100 µg) in a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[15]

  • Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of MSTFA to the dried sample.[16]

  • Reaction: Cap the vial tightly and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.[21]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.

Workflow Visualization

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Sample/Standard B Evaporate to Dryness (N2) A->B C Add Anhydrous Solvent & MSTFA B->C D Heat at 70-80 °C C->D E Inject into GC-MS D->E F GC Separation E->F G EI Ionization & Fragmentation F->G H Mass Detection G->H I Extract Ion Chromatograms H->I J Identify based on RT & Mass Spectrum I->J K Quantify using IS J->K

Caption: GC-MS workflow including the essential silylation derivatization step.

Part 3: Method Validation and Trustworthiness

To ensure that the chosen analytical method is fit for its intended purpose, a formal validation is required. The International Council for Harmonisation (ICH) provides comprehensive guidelines for this process.[4][22] A validated method provides confidence in the accuracy, precision, and reliability of the results.[2]

Key Validation Parameters

The following parameters must be assessed during method validation:

ParameterDefinitionAcceptance Criteria Example
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[23]Peak purity analysis should pass; no co-elution at the analyte's retention time.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[4]Correlation coefficient (r²) ≥ 0.998 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[23]Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.[23]Recovery of 98.0% to 102.0% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. (Repeatability & Intermediate Precision)Relative Standard Deviation (RSD) ≤ 2.0%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24]Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, flow rate, temperature, etc.

Acceptance criteria should be predefined and justified based on the application of the method.[4]

Conclusion

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation. The HPLC-UV method offers a direct, robust, and straightforward approach suitable for routine quality control and assays where high sensitivity is not the primary concern. The GC-MS method, although requiring a derivatization step, provides superior sensitivity and structural confirmation, making it ideal for trace-level impurity analysis and metabolic studies. Both protocols, when properly validated according to ICH guidelines, will serve as reliable tools for the accurate quantification of this important compound.

References

Application Notes & Protocols for the Safe Laboratory Handling of 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the safe handling of 2-(Methyl-2-pyridylamino)acetic acid, a compound for which specific toxicological data is limited. The protocols herein are grounded in a risk assessment-based approach, synthesizing best practices for handling related chemical classes, including substituted pyridines and powdered amino acid derivatives. The primary directive is to minimize exposure through a combination of engineering controls, personal protective equipment, and rigorous standard operating procedures. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Operational Risk Assessment: A Mandate for Novel Compounds

Handling any new or sparsely documented chemical requires a comprehensive risk assessment before any experimental work begins.[1] This process is fundamental to establishing a safe working environment and is mandated by standards such as the Occupational Safety and Health Administration's (OSHA) Chemical Hygiene Plan.[2] For this compound, this assessment involves evaluating its known physical properties and inferring potential hazards based on its structural motifs—namely, the substituted pyridine and acetic acid groups.

A thorough risk assessment should be conducted for each new experiment or when significant changes to a procedure are planned, such as altering the scale or reagents.[1]

Hazard Identification

The first step is to gather all available information.[3] This includes consulting the Safety Data Sheet (SDS), which provides critical information on composition, hazards, storage, and emergency procedures.[2] In the absence of a specific SDS, data must be inferred from analogous compounds.

  • Pyridine Moiety: Pyridine and its derivatives are known for their pungent, unpleasant odors and potential for toxicity.[4][5] They can be skin and respiratory irritants, and absorption through the skin is a potential route of exposure.[5][6] Pyridine itself is flammable and volatile, requiring storage away from ignition sources and handling in well-ventilated areas.[4][5][7]

  • Acetic Acid Moiety: The acetic acid group imparts acidic properties. While this compound is predicted to be a weak acid, it may still be corrosive or irritating, particularly to the eyes and skin.[8][9]

  • Solid State: As a solid, the primary inhalation risk comes from dust or aerosol generation during handling, such as weighing or transferring the powder.[10][11]

Physicochemical and Toxicological Profile

All quantitative data should be consolidated to inform handling procedures.

PropertyValue / InformationImplication for Safe Handling
CAS Number 1016519-61-1Unique identifier for tracking and information retrieval.
Molecular Formula C9H10N2O2-
Physical State Solid (Predicted)Risk of dust inhalation during manipulation.[10]
Melting Point 175-176 °C[12]Stable at room temperature.
Boiling Point 334.4±22.0 °C (Predicted)[12]Low volatility at standard lab temperatures, but thermal decomposition may release hazardous vapors.[8]
Density 1.261±0.06 g/cm3 (Predicted)[12]-
pKa 3.29±0.10 (Predicted)[12]Weakly acidic; handle with precautions appropriate for acids.
Toxicity Data not available. Treat as a potentially toxic substance.Assume the compound is toxic via inhalation, ingestion, and dermal contact until proven otherwise.[3]

The Hierarchy of Controls: A Multi-Layered Safety Approach

To minimize risk, a hierarchy of controls must be implemented. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).[13]

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer lab practices.

Engineering Controls

These are the first line of defense in minimizing exposure to hazardous substances.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[4][7] This is critical to prevent the inhalation of fine powders or potential vapors.[5][10]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[4]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[14][15]

Personal Protective Equipment (PPE)

PPE is essential but should not be used as the primary means of protection.[5]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and airborne powder.[4][16]

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[4][6] Latex gloves are not suitable.[4] Gloves must be inspected before use and changed immediately if contamination is suspected.[17] Always wash hands thoroughly after removing gloves.[14]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.[5][10]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[10][17]

Standard Operating Procedures (SOPs)

Adherence to established SOPs is critical for ensuring reproducible and safe experimental outcomes.

SOP 1: Weighing and Preparing Stock Solutions

This procedure is designed to minimize aerosol generation and prevent cross-contamination.[11]

start Start ppe 1. Don Required PPE (Goggles, Lab Coat, Gloves) start->ppe hood 2. Prepare Fume Hood (Verify Airflow, Lay Bench Paper) ppe->hood weigh 3. Weigh Compound (Use Anti-Static Weigh Boat) hood->weigh transfer 4. Transfer to Vessel (Tap Gently, Rinse Boat) weigh->transfer dissolve 5. Add Solvent & Dissolve (Keep Vessel Capped) transfer->dissolve clean 6. Decontaminate Area (Wipe Surfaces, Dispose Waste) dissolve->clean doff 7. Doff PPE & Wash Hands clean->doff end End doff->end

Caption: Workflow for the safe weighing of solid chemical compounds.

Step-by-Step Protocol:

  • Preparation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Cover the work surface with disposable plastic-backed absorbent paper.[11]

  • Taring: Place an anti-static weigh boat or appropriate glassware on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Carefully dispense the solid this compound onto the weigh boat. Perform this action slowly to minimize dust generation. Keep the primary container closed when not in use.[4]

  • Transfer: Gently tap the weigh boat to transfer the solid into the receiving vessel. Use a compatible solvent (e.g., DMSO, water, buffer) to rinse the weigh boat to ensure a quantitative transfer.

  • Solubilization: Add the desired volume of solvent to the vessel. Cap the vessel and mix via vortexing or sonication as required. All solution preparations should be clearly labeled with the chemical name, concentration, date, and your initials.[10][18]

  • Cleanup: Dispose of the used weigh boat and any contaminated bench paper in the designated solid chemical waste container. Decontaminate the balance and surrounding surfaces.

  • Final Steps: Remove gloves and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.[17]

Storage and Waste Management

Proper storage and disposal are critical for laboratory safety and environmental protection.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and bases.[14][16] The recommended storage temperature is 2-8°C.[12]

  • Waste Disposal: All waste containing this compound, both solid and liquid, must be collected in appropriately labeled, sealed hazardous waste containers.[10][17] Never dispose of this chemical down the drain.[10] Follow all institutional and local regulations for chemical waste disposal.[18]

Emergency Procedures

Accidents can happen despite careful planning.[5] Rapid and correct response is critical.

cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs alert Alert Personnel Nearby 'Chemical Spill!' spill->alert assess Assess Risk (Size, Location, Hazard) small_spill Small & Controllable? assess->small_spill Yes large_spill Large or Uncontrolled? assess->large_spill No alert->assess use_kit Use Spill Kit (Don extra PPE, apply absorbent) small_spill->use_kit collect Collect & Dispose (Place in hazardous waste bag) use_kit->collect decon Decontaminate Area collect->decon evacuate Evacuate Area (Restrict Access) large_spill->evacuate call_ehs Call EH&S / Emergency # (Report from safe location) evacuate->call_ehs

Caption: Decision workflow for responding to a chemical spill.

  • Skin Contact: Immediately remove contaminated clothing.[19][20] Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[4][10][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[14][21] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8][19] Rinse the mouth with water. Seek immediate medical attention.

  • Spills: For small spills within a fume hood, use an appropriate chemical absorbent spill kit. For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.[15]

Conclusion

The safe handling of this compound is predicated on a conservative, risk-based approach. Due to the absence of comprehensive toxicological data, all personnel must treat this compound as potentially hazardous. By rigorously adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating appropriate PPE, and following detailed SOPs—researchers can effectively minimize their risk of exposure and maintain a safe laboratory environment.

References

Application Notes and Protocols: 2-(Methyl-2-pyridylamino)acetic Acid as a Versatile Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis, characterization, and potential catalytic applications of 2-(Methyl-2-pyridylamino)acetic acid. This N-pyridylamino acid derivative presents a compelling scaffold for the development of novel homogeneous catalysts. Its unique structural features, combining a pyridine ring, a secondary amine, and a carboxylic acid group, offer multiple coordination sites for transition metals, suggesting its utility in a range of catalytic transformations. This guide will detail a robust synthetic protocol, thorough characterization methods, and a specific application in a model palladium-catalyzed cross-coupling reaction.

Introduction: The Promise of N-Pyridylamino Acid Ligands in Catalysis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis and drug discovery. Ligand design plays a pivotal role in modulating the reactivity and selectivity of metal catalysts. N-Pyridylamino acids represent a class of ligands that have garnered significant interest due to their accessible synthesis and versatile coordination chemistry. The presence of both a soft pyridine nitrogen and a hard carboxylate oxygen allows for the formation of stable chelate complexes with a variety of transition metals. Furthermore, the amino group can be readily functionalized, enabling the fine-tuning of steric and electronic properties of the resulting catalyst.

This compound, in particular, is an attractive yet underexplored ligand. The methyl group on the amine nitrogen introduces a specific steric and electronic environment around the metal center, which can influence the catalytic activity and selectivity. This guide aims to provide a foundational understanding and practical protocols to encourage the investigation of this promising compound in catalytic applications.

Synthesis and Characterization of this compound

A reliable and scalable synthesis is paramount for the widespread adoption of a new ligand. The following protocol describes a straightforward two-step synthesis of this compound from commercially available starting materials.

Synthetic Protocol

Step 1: Synthesis of Methyl 2-(Methyl(pyridin-2-yl)amino)acetate

  • To a solution of 2-(methylamino)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl bromoacetate (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(methyl(pyridin-2-yl)amino)acetate as a pale yellow oil.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl ester from Step 1 in a mixture of methanol and water (1:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 4-5 with 1 M hydrochloric acid (HCl).

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR Peaks corresponding to the pyridyl protons, the methylene protons, and the methyl protons. The carboxylic acid proton may be broad or not observed depending on the solvent.
¹³C NMR Resonances for the pyridine carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the expected mass of C₈H₁₀N₂O₂.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O of the carboxylic acid, N-H stretching (if any residual starting material), and C=N/C=C stretching of the pyridine ring.
Melting Point A sharp melting point range indicates high purity.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bidentate nature of this compound makes it a promising ligand for palladium-catalyzed cross-coupling reactions. The following protocol details its application in a model Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.

Rationale for Application

The pyridine nitrogen and the carboxylate oxygen can coordinate to the palladium center, forming a stable six-membered chelate ring. This chelation can enhance the stability and activity of the catalyst. The methyl group on the amine can influence the steric environment around the palladium, potentially affecting the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Experimental Workflow

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup and Analysis reagents Pd(OAc)₂ + Ligand + Base solvent Solvent (e.g., Toluene/Water) reagents->solvent heating Stirring at RT solvent->heating catalyst Active Pd(0)-Ligand Complex heating->catalyst reaction_mix Reaction Mixture catalyst->reaction_mix reactants 4-Bromoanisole + Phenylboronic Acid reactants->reaction_mix heating_reaction Heating (e.g., 100 °C) reaction_mix->heating_reaction product 4-Methoxybiphenyl heating_reaction->product extraction Extraction with Ethyl Acetate product->extraction purification Column Chromatography extraction->purification analysis GC-MS, NMR purification->analysis final_product Purified Product analysis->final_product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol
  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir a mixture of palladium(II) acetate (Pd(OAc)₂, 2 mol%) and this compound (4 mol%) in the reaction solvent for 15-30 minutes at room temperature. This allows for the in situ formation of the active palladium-ligand complex.

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk tube. Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL total).

  • Reaction: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Then, heat the reaction mixture to 100 °C and stir vigorously for the specified reaction time (e.g., 4-12 hours).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and determine the yield.

Plausible Catalytic Cycle

G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-X pd_aryl_halide Ar-Pd(II)-X(L) ox_add->pd_aryl_halide transmetal Transmetalation pd_aryl_halide->transmetal Ar'-B(OH)₂ Base pd_diaryl Ar-Pd(II)-Ar'(L) transmetal->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Releases Pd(0)L product Ar-Ar' red_elim->product aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base

Caption: Plausible catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Optimize the Pd:ligand ratio (try 1:1, 1:2, 1:4). Use a different palladium precursor (e.g., Pd₂(dba)₃).
Insufficient baseUse a stronger base (e.g., Cs₂CO₃) or increase the amount of base.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products Homocoupling of boronic acidDegas the reaction mixture thoroughly. Use a lower reaction temperature.
Decomposition of the catalystUse a more robust solvent. Decrease the reaction time.
Poor reproducibility Inconsistent catalyst formationPre-form the catalyst before adding the reactants. Ensure all reagents are of high purity.

Conclusion and Future Outlook

This compound is a readily accessible and versatile ligand with significant potential in homogeneous catalysis. This guide has provided a detailed protocol for its synthesis, characterization, and a proof-of-concept application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The modular nature of this ligand scaffold opens up exciting avenues for future research. By modifying the substituents on the pyridine ring or the amino group, a library of ligands can be generated and screened for a wide range of catalytic transformations, including other cross-coupling reactions (e.g., Heck, Sonogashira), C-H activation, and asymmetric catalysis. The insights and protocols presented herein are intended to serve as a valuable resource for researchers venturing into the exploration of this promising class of ligands.

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-(Methyl-2-pyridylamino)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methyl-2-pyridylamino)acetic acid (also known as N-methyl-N-(pyridin-2-yl)glycine). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a detailed, question-and-answer-based approach to tackling the specific challenges of this reaction.

Foundational Strategy: Understanding the Synthetic Pathway

The synthesis of this compound is most commonly and efficiently approached via a two-stage process. A thorough understanding of each stage is the first step toward diagnosing and resolving yield-related issues.

  • Stage 1: Synthesis of the Key Intermediate, 2-(Methylamino)pyridine. This initial step involves the formation of the secondary amine intermediate. The most direct method is a Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halopyridine and methylamine.[1] The electron-withdrawing nature of the pyridine ring's nitrogen atom activates the C2 position, making it susceptible to nucleophilic attack by methylamine.[1]

  • Stage 2: N-Alkylation to Form the Final Product. The second stage involves the N-alkylation of the 2-(methylamino)pyridine intermediate with a suitable two-carbon building block, typically chloroacetic acid or its corresponding ester. This reaction forms the final carboxymethyl group on the secondary amine.

The overall synthetic workflow is visualized below.

Synthetic_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Alkylation Halopyridine 2-Halopyridine (e.g., 2-Chloropyridine) Intermediate 2-(Methylamino)pyridine Halopyridine->Intermediate S_NAr Methylamine Methylamine Methylamine->Intermediate ChloroaceticAcid Chloroacetic Acid Product This compound ChloroaceticAcid->Product Intermediate_ref 2-(Methylamino)pyridine Intermediate_ref->Product N-Alkylation (Base, Heat)

Caption: Overall two-stage synthesis of the target molecule.

Troubleshooting Guide & Yield Optimization

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. Where is the most effective place to start my investigation?

A1: A low overall yield is typically a cumulative problem from both synthetic stages. A systematic approach is essential. Begin by analyzing each stage independently.

  • Verify the Purity and Yield of Your Intermediate: Isolate and fully characterize your 2-(methylamino)pyridine intermediate after Stage 1. If the yield or purity here is low, your overall process will inevitably fail. Impurities from this stage can interfere with the subsequent N-alkylation.

  • Analyze the N-Alkylation Step: If the intermediate is clean and obtained in good yield, focus your efforts on Stage 2. This step is often more sensitive to reaction conditions and prone to side reactions.

Use the following workflow to guide your troubleshooting process.

Troubleshooting_Workflow Start Low Overall Yield CheckIntermediate Analyze Stage 1: Yield & Purity of 2-(Methylamino)pyridine Start->CheckIntermediate Stage1_OK Stage 1 Yield/Purity >85%? CheckIntermediate->Stage1_OK Troubleshoot_S1 Optimize Stage 1: - Check Halopyridine Reactivity - Verify Methylamine Conc. - Adjust Temp/Pressure Stage1_OK->Troubleshoot_S1 No Troubleshoot_S2 Optimize Stage 2: - Select Appropriate Base - Control Temperature Strictly - Monitor for Side Reactions - Optimize Work-up/Purification Stage1_OK->Troubleshoot_S2 Yes Troubleshoot_S1->CheckIntermediate Re-evaluate

Caption: A decision workflow for troubleshooting low-yield synthesis.

Q2: I'm struggling with the synthesis of the 2-(methylamino)pyridine intermediate (Stage 1). How can I improve this SNAr reaction?

A2: Success in this stage hinges on maximizing the rate of the desired nucleophilic substitution while minimizing side reactions. The key variables are the choice of starting material and the reaction conditions.

  • Choice of 2-Halopyridine: The nature of the leaving group (the halogen) is critical. While 2-chloropyridine is often used due to cost, its reactivity can be sluggish.[2] For SNAr reactions, the reactivity order is generally F > Cl > Br > I. Consider using 2-fluoropyridine if yields with 2-chloropyridine are unsatisfactory, as it can lead to better results.[2]

    Reactant Relative Reactivity in SNArTypical ConditionsNotes
    2-FluoropyridineHighestLower temperatures, shorter timesOften gives the cleanest reaction and highest yield.
    2-ChloropyridineModerateHigher temperatures, may require pressureMost common starting material due to cost-effectiveness.
    2-BromopyridineLowerHarsher conditions, potential for side reactionsGenerally less preferred than chloro- or fluoro-derivatives.
  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMSO or NMP can accelerate SNAr reactions. However, aqueous or alcohol-based solutions of methylamine are commonly used.

    • Temperature and Pressure: The reaction of 2-chloropyridine with methylamine often requires elevated temperatures (150-200°C) in a sealed vessel (autoclave) to proceed at a reasonable rate. This is necessary to overcome the activation energy barrier.

    • Excess Amine: Using a significant excess of methylamine can help drive the reaction to completion.

Q3: During the N-alkylation with chloroacetic acid (Stage 2), my reaction is messy, and the yield is poor. What are the likely side reactions?

A3: This step is a classic alkylation of a secondary amine, but it is complicated by the presence of multiple reactive functional groups. The two most common and yield-destroying side reactions are:

  • Hydrolysis of Chloroacetic Acid: In the presence of a strong base (like NaOH), chloroacetic acid can be readily hydrolyzed to glycolic acid.[3] This consumes your alkylating agent, directly reducing the maximum possible yield.

  • Diketopiperazine Formation: If using an ester of chloroacetic acid (e.g., ethyl chloroacetate), two molecules of the product can undergo intermolecular condensation to form a stable six-membered diketopiperazine ring, especially if any unreacted primary amine is present or under certain pH conditions.[4] This is a very common issue in the synthesis of N-substituted amino acid derivatives.[4]

To mitigate these, precise control over the base and temperature is paramount.

Q4: What is the best choice of base for the N-alkylation step, and why is it so critical?

A4: The base serves to neutralize the hydrochloric acid that is formed during the alkylation. The choice of base is a delicate balance. It must be strong enough to drive the reaction forward but not so strong that it promotes the hydrolysis of chloroacetic acid.

Base pKa of Conjugate AcidProsCons / RisksRecommendation
Sodium Hydroxide (NaOH)~15.7Inexpensive, readily available.High Risk. Strongly promotes hydrolysis of chloroacetic acid to glycolic acid.[3]Not recommended.
Sodium Carbonate (Na₂CO₃)~10.3Moderately basic, less likely to cause rapid hydrolysis.Can still cause some hydrolysis at elevated temperatures.Good Choice. A good starting point for optimization.
Sodium Bicarbonate (NaHCO₃)~6.4Mild base, very low risk of promoting hydrolysis.May result in a very slow or incomplete reaction.Viable, but may require longer reaction times or higher temperatures.

Expert Recommendation: Start with a moderate base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Use a stoichiometric amount (2 equivalents are often used: one to neutralize the chloroacetic acid itself, and one to neutralize the HCl byproduct). Add the base portion-wise to control the reaction's exotherm and maintain a moderate pH.

Q5: How should I purify the final this compound product?

A5: The product is an amino acid, meaning it is amphoteric and its solubility is highly dependent on pH. This property is key to its purification.

  • Initial Work-up: After the reaction is complete, dilute the mixture with water. If a non-aqueous solvent was used, remove it under reduced pressure first.

  • Basification and Extraction: Make the aqueous solution basic (pH ~9-10) with a base like Na₂CO₃. This will deprotonate the carboxylic acid and keep the product in the aqueous layer while allowing you to extract any unreacted, non-acidic organic starting materials (like 2-(methylamino)pyridine) with a solvent like ethyl acetate or dichloromethane.

  • Acidification and Precipitation: Carefully acidify the aqueous layer with an acid like HCl to its isoelectric point (the pH at which the net charge is zero). The product should precipitate out of the solution as a solid. The reported melting point is 175-176 °C, which can be used to assess purity.[5]

  • Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of 2-(Methylamino)pyridine (Stage 1)

This protocol is adapted from standard SNAr procedures.[1]

Safety: This procedure involves high pressure and a flammable, toxic gas (methylamine). It must be performed in a properly functioning chemical fume hood using a certified autoclave by trained personnel.

  • To a 250 mL stainless steel autoclave, add 2-chloropyridine (11.3 g, 0.1 mol).

  • Cool the autoclave in a dry ice/acetone bath. Carefully condense methylamine (12.4 g, 0.4 mol, 4 equivalents) into the vessel.

  • Seal the autoclave securely according to the manufacturer's instructions.

  • Place the autoclave behind a safety shield and heat it in a heating mantle or oil bath to 180°C.

  • Maintain this temperature with stirring for 12-18 hours. The internal pressure will increase significantly.

  • Allow the autoclave to cool completely to room temperature. Do not open while hot or under pressure.

  • Once cool, carefully vent the excess methylamine in a fume hood.

  • Open the vessel and transfer the contents to a round-bottom flask using ethanol or methanol to rinse.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting residue by vacuum distillation or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-(methylamino)pyridine as a solid or oil.

Protocol 2: Synthesis of this compound (Stage 2)

This protocol is based on established N-alkylation methods for similar structures.[6][7]

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(methylamino)pyridine (10.8 g, 0.1 mol) in 100 mL of water.

  • To this solution, add sodium carbonate (21.2 g, 0.2 mol, 2 equivalents). Stir until most of the solid has dissolved.

  • In a separate beaker, dissolve chloroacetic acid (10.4 g, 0.11 mol, 1.1 equivalents) in 30 mL of water.

  • Add the chloroacetic acid solution dropwise to the stirred pyridine solution over 30 minutes. The reaction may be mildly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.

  • Place the aqueous layer in an ice bath and carefully acidify to pH 4-5 by the slow, dropwise addition of concentrated HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60°C to a constant weight. The expected product is a white to off-white solid.

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use ethyl chloroacetate instead of chloroacetic acid to avoid handling a corrosive solid?

    • Yes, this is a viable alternative. However, it introduces a final hydrolysis step to convert the ester to the carboxylic acid. More importantly, it significantly increases the risk of diketopiperazine formation, which can be a difficult-to-remove byproduct.[4] For simplicity and to avoid this side reaction, the direct use of chloroacetic acid is often preferred.

  • FAQ 2: What are the primary safety concerns for this synthesis?

    • Methylamine: Is a toxic and flammable gas. Handle with extreme care in a well-ventilated fume hood.

    • 2-Halopyridines: Are toxic and irritants. Avoid skin contact and inhalation.

    • Chloroacetic Acid: Is highly corrosive and toxic. Causes severe skin burns. Always wear appropriate gloves and eye protection.

    • High-Pressure Reactions: The use of an autoclave requires specific training and safety protocols. Ensure the equipment is properly rated and maintained.

  • FAQ 3: My final product shows a broad melting point. What does this indicate?

    • A broad melting point range is a classic indicator of an impure sample. The most likely contaminants are unreacted starting materials, inorganic salts from the work-up (e.g., NaCl), or side products. Further purification via recrystallization is recommended. Verifying the pH of precipitation during workup is also critical, as precipitating at the wrong pH can lead to co-precipitation of salts.

References

Technical Support Center: Stabilizing 2-(Methyl-2-pyridylamino)acetic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methyl-2-pyridylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Instability of this compound

This compound is a molecule of interest in various research and development fields. However, its utility can be hampered by its inherent instability in aqueous environments. The structure, which combines a pyridine ring, a tertiary amine, and a carboxylic acid moiety, possesses several reactive sites susceptible to degradation. Understanding these potential degradation pathways is the first step toward effective stabilization.

The primary drivers of instability for this compound are anticipated to be:

  • Oxidative Degradation: The electron-rich aminopyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides and other oxidative byproducts. The tertiary amine can also be a site of oxidation.

  • Photodegradation: Pyridine-containing compounds are known to be sensitive to light, particularly UV radiation, which can induce degradation.[1]

  • Hydrolysis: While the core structure is generally robust against hydrolysis, extreme pH conditions can potentially affect the molecule's integrity.

  • Decarboxylation: Pyridylacetic acids, especially those with the acetic acid moiety at the 2- or 4-position of the pyridine ring, are known to be prone to decarboxylation.[2][3]

  • Influence of Metal Ions: The pyridine nitrogen and the amino group can chelate metal ions, which may catalyze degradation reactions.[4]

This guide will provide a structured approach to identifying the root cause of instability in your experiments and implementing effective solutions.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered when working with this compound in aqueous solutions.

Q1: I'm observing a rapid loss of my compound in solution, even when stored in the dark. What is the most likely cause?

A1: Rapid degradation in the dark suggests that oxidation is the primary culprit. The aminopyridine ring is susceptible to oxidation by dissolved oxygen in your aqueous solution.

Causality: The nitrogen atom in the pyridine ring and the exocyclic amino group increase the electron density of the aromatic system, making it more susceptible to electrophilic attack by oxidizing agents, including molecular oxygen.

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge your aqueous buffer with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Incorporate Antioxidants: Add an antioxidant to your formulation. The choice of antioxidant will depend on the nature of your experiment and downstream applications.

  • Use High-Purity Water: Ensure you are using high-purity, deionized water to minimize the presence of trace metal ions that can catalyze oxidation.

Q2: My solution of this compound changes color and shows new peaks in the HPLC analysis after exposure to ambient light. What is happening?

A2: This is a classic sign of photodegradation. Pyridine derivatives can be sensitive to light, leading to the formation of various degradation products.[1]

Causality: The aromatic pyridine ring can absorb UV and visible light, leading to electronic excitation. This excited state can then undergo various chemical reactions, including ring-opening, isomerization, or reaction with other molecules in the solution.

Troubleshooting Steps:

  • Protect from Light: Always prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Work in a Controlled Lighting Environment: When handling the solution, work in an area with minimal exposure to direct sunlight or strong artificial light.

  • Perform a Photostability Study: To confirm photodegradation, you can perform a forced degradation study by exposing a sample of your solution to a controlled light source, as described in ICH guideline Q1B, and comparing it to a sample stored in the dark.[5]

Q3: I'm working at a low pH and notice significant degradation of my compound. Why is this happening and how can I prevent it?

A3: While the amide-like linkage in your molecule is generally stable, pyridylacetic acids can be susceptible to decarboxylation under certain conditions, which can be influenced by pH.[2][3]

Causality: At low pH, the pyridine nitrogen will be protonated. This can influence the electronic properties of the ring and potentially facilitate the loss of the carboxylic acid group as carbon dioxide.

Troubleshooting Steps:

  • Optimize the pH of Your Solution: The stability of your compound is likely pH-dependent. Conduct a pH stability profile study to determine the optimal pH range for your formulation. Generally, a pH closer to neutral is a good starting point.

  • Buffer Selection: Use a buffer system that can maintain the pH in the optimal range. Common buffers include phosphate, citrate, and acetate. Ensure the buffer components themselves do not catalyze degradation.

Q4: I've noticed that the degradation of my compound is accelerated in the presence of certain metal-containing reagents. What is the mechanism?

A4: The pyridine and amino moieties of your molecule can act as chelating agents for metal ions.[4] This complexation can catalyze oxidative degradation.

Causality: Metal ions, particularly transition metals like iron, copper, and manganese, can participate in redox cycling, generating reactive oxygen species (ROS) that can then attack and degrade your compound.

Troubleshooting Steps:

  • Incorporate a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to your solution. These agents will sequester trace metal ions and prevent them from participating in catalytic degradation.

  • Use High-Purity Reagents: Ensure that all components of your solution, including buffers and salts, are of high purity and low in trace metal contaminants.

Stabilization Strategies: A Summary

The following table summarizes the key stabilization strategies for this compound in aqueous solutions.

Instability DriverMitigation StrategyRecommended Excipients/ConditionsConcentration Range (Typical)
Oxidation Deoxygenation & AntioxidantsNitrogen/Argon Sparging, Ascorbic Acid, Sodium MetabisulfiteN/A, 0.01 - 0.1% w/v
Photodegradation Light ProtectionAmber Vials, Aluminum Foil, Controlled LightingN/A
pH-related Degradation pH Optimization & BufferingPhosphate, Citrate, or Acetate BufferspH 5-8 (to be optimized)
Metal-catalyzed Degradation Chelating AgentsDisodium EDTA, DTPA0.01 - 0.05% w/v

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines.[5] Keep a control sample wrapped in aluminum foil in the same environment.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Quantification of this compound by LC-MS/MS

A sensitive and specific analytical method is crucial for monitoring the stability of your compound. LC-MS/MS is a powerful technique for this purpose. The following is a general method that should be optimized for your specific instrumentation. A similar methodology has been used for the quantification of 2-pyridyl acetic acid.[9][10][11]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile[12]

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example - to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Parent Ion (Q1): [M+H]⁺ of this compound

    • Product Ion (Q3): A characteristic fragment ion (to be determined by infusion and fragmentation studies)

  • Collision Energy: To be optimized

Visualizing Degradation and Workflow

Potential Degradation Pathway

cluster_main Potential Degradation Pathways of this compound A This compound B Oxidation (N-oxide formation) A->B O2, Peroxides C Photodegradation (Ring opening/isomerization) A->C UV/Vis Light D Decarboxylation (Loss of CO2) A->D Heat, pH E Metal-catalyzed Oxidation (ROS-mediated) A->E Metal Ions (Fe, Cu)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

cluster_workflow Troubleshooting Workflow for Instability Start Instability Observed Q1 Degradation in Dark? Start->Q1 A1_Yes Likely Oxidation Q1->A1_Yes Yes Q2 Light Exposure? Q1->Q2 No S1 Deoxygenate Solvents Add Antioxidants A1_Yes->S1 End Stable Solution S1->End A2_Yes Likely Photodegradation Q2->A2_Yes Yes Q3 Extreme pH? Q2->Q3 No S2 Use Amber Vials Work in Low Light A2_Yes->S2 S2->End A3_Yes Likely Decarboxylation/ Hydrolysis Q3->A3_Yes Yes Q4 Metal Contaminants? Q3->Q4 No S3 Optimize pH Use Buffers A3_Yes->S3 S3->End A4_Yes Catalyzed Oxidation Q4->A4_Yes Yes Q4->End No, consult further S4 Add Chelating Agent (EDTA) A4_Yes->S4 S4->End

Caption: A logical workflow for troubleshooting instability issues.

References

Technical Support Center: Optimizing Reaction Conditions for Metal Complexes of 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of metal complexes involving the versatile ligand, 2-(Methyl-2-pyridylamino)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this N,N,O-tridentate chelating agent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and achieve optimal results in your experiments.

Introduction to this compound and its Coordination Chemistry

This compound is a tridentate ligand that coordinates to metal ions through the pyridyl nitrogen, the secondary amine nitrogen, and one of the carboxylate oxygens. This forms a stable five-membered and six-membered chelate ring system, making it an excellent ligand for a variety of transition metals.[1] The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows it to form stable complexes with a wide range of metal ions.[1] Understanding the interplay of factors such as pH, solvent, and temperature is crucial for successfully synthesizing and isolating these complexes.

Frequently Asked Questions (FAQs)

Q1: What is the coordination mode of this compound?

A1: this compound typically acts as a tridentate N,N,O-donor ligand. It coordinates to a metal center via the nitrogen atom of the pyridine ring, the nitrogen of the secondary amine, and one of the oxygen atoms from the deprotonated carboxylate group. This coordination forms stable five- and six-membered chelate rings with the metal ion.[1]

Caption: Coordination of this compound to a metal center.

Q2: Why is pH control so important in these reactions?

A2: The pH of the reaction medium is critical because it dictates the protonation state of the ligand.[2][3] The carboxylic acid group needs to be deprotonated to a carboxylate to effectively coordinate with the metal ion.[4] If the pH is too low (acidic), the carboxyl group will remain protonated, and the nitrogen atoms may also become protonated, thus inhibiting coordination.[2] Conversely, if the pH is too high (basic), the metal ion may precipitate as a hydroxide, preventing the formation of the desired complex.[5] The optimal pH for complexation is typically near or slightly above the pKa of the carboxylic acid group, while avoiding the pH at which the metal hydroxide precipitates.

Q3: How do I choose the right solvent for my reaction?

A3: Solvent selection is a critical parameter that influences both reactant solubility and complex stability.[6][7] A good solvent should dissolve both the ligand and the metal salt. Polar aprotic solvents like acetonitrile are often a good choice as they can dissolve a range of metal salts and organic ligands, and they are less likely to compete with the ligand for coordination sites on the metal compared to highly coordinating solvents like water or DMSO.[6] In some cases, a mixture of solvents, such as methanol/water or ethanol/water, can be used to achieve the desired solubility for both reactants.[6] The dielectric constant and donor capacity of the solvent are key factors to consider.[6]

Q4: My complex is forming as an oil and won't crystallize. What can I do?

A4: The formation of an oily product is a common issue in coordination chemistry.[8] This can be due to impurities, the presence of residual solvent, or the inherent nature of the complex. Here are a few strategies to try:

  • Purify the Ligand: Ensure your this compound ligand is pure before starting the reaction.

  • Change the Solvent System for Crystallization: Try dissolving the oil in a minimal amount of a "good" solvent and then slowly add a "bad" solvent (an anti-solvent) in which the complex is insoluble. This can induce crystallization.[8] Common solvent/anti-solvent pairs include DMSO/diethyl ether, methanol/diethyl ether, or acetonitrile/hexane.[8]

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely capped vial.[8]

  • Vapor Diffusion: Place a solution of your complex in a small open vial, and then place this vial inside a larger sealed container that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, promoting crystal growth.

  • Change the Counter-ion: If you are using a metal salt with a coordinating anion (like chloride), try a non-coordinating anion (like perchlorate, tetrafluoroborate, or triflate). This can sometimes lead to more crystalline products.

Q5: The color of my reaction is not what I expected. What does this signify?

A5: An unexpected color can indicate several possibilities:

  • Change in Metal Oxidation State: Some transition metals can be oxidized or reduced during the reaction. For example, Co(II) can sometimes be oxidized to Co(III) in the presence of air.[6]

  • Different Coordination Geometry: The color of a metal complex is highly dependent on its coordination environment. A change in the number of coordinated ligands or the geometry (e.g., tetrahedral vs. octahedral) can result in a different color.

  • Incomplete Reaction or Side Products: The observed color might be a mixture of starting materials, the desired product, and byproducts. It is advisable to monitor the reaction by a suitable technique like TLC or LCMS to track its progress.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of metal complexes with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The ligand is not deprotonated, or the metal is precipitating as a hydroxide.[2][5] 2. Poor Solubility of Reactants: The ligand and/or metal salt are not fully dissolved in the chosen solvent. 3. Competing Coordination: The solvent is strongly coordinating and competing with the ligand for the metal center.[6] 4. Decomposition: The complex may be unstable under the reaction conditions (e.g., high temperature).1. Optimize pH: Use a non-coordinating buffer or perform a pH titration to find the optimal range. A good starting point is a pH between 5 and 7. 2. Change Solvent System: Try a different solvent or a co-solvent mixture (e.g., methanol/water, DMF).[5] Gentle heating can also improve solubility. 3. Use a Non-Coordinating Solvent: Switch to a solvent like acetonitrile or acetone.[6] 4. Modify Reaction Conditions: Try running the reaction at a lower temperature for a longer period.
Product is an Oil or Difficult to Crystallize 1. Impurities: Presence of unreacted starting materials or side products. 2. Water/Solvent Contamination: Residual water or solvent can prevent crystallization. 3. Inappropriate Counter-ion: Some anions are more prone to forming non-crystalline salts.1. Purify Crude Product: Use column chromatography to purify the complex before attempting crystallization. 2. Dry Thoroughly: Dry the oily product under high vacuum to remove all traces of solvent. 3. Anion Exchange: If possible, exchange the counter-ion for a larger, less coordinating one (e.g., PF6-, BF4-).
Formation of an Insoluble Precipitate (Not the Product) 1. Metal Hydroxide Precipitation: The pH is too high.[5] 2. Ligand Precipitation: The ligand may not be soluble in the chosen solvent at the reaction pH. 3. Polymer Formation: At high concentrations, the ligand might bridge multiple metal centers, leading to an insoluble coordination polymer.[5]1. Lower the pH: Add a dilute acid to lower the pH of the reaction mixture. 2. Use a Co-solvent: Add a solvent in which the ligand is more soluble. 3. Use Dilute Conditions: Run the reaction at a lower concentration.
Inconsistent Characterization Data (NMR, IR, etc.) 1. Mixture of Products: The isolated material is not a single, pure compound. 2. Paramagnetism (for certain metals): If using a paramagnetic metal ion (e.g., Cu(II), high-spin Fe(II)/Fe(III)), NMR spectra will show broad, shifted peaks or may be uninformative. 3. Dynamic Behavior in Solution: The complex may exist in equilibrium with other species in solution.1. Purify the Product: Use techniques like recrystallization or chromatography to ensure purity. 2. Use Alternative Characterization Methods: For paramagnetic complexes, rely on techniques like IR spectroscopy, mass spectrometry, elemental analysis, and magnetic susceptibility measurements. 3. Variable Temperature NMR: Run NMR experiments at different temperatures to study any dynamic processes.

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Caption: Troubleshooting workflow for low product yield in metal complex synthesis.[10]

Experimental Protocols

General Protocol for the Synthesis of a Metal Complex of this compound

This protocol provides a general starting point. The specific metal salt, solvent, and reaction conditions may need to be optimized for your particular system.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O)

  • Methanol (or other suitable solvent)

  • Triethylamine or another suitable base

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Ligand: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of methanol (e.g., 20 mL per mmol of ligand).

  • Deprotonate the Ligand: Add 1 equivalent of a base, such as triethylamine, to the ligand solution. Stir for 10-15 minutes at room temperature. This will deprotonate the carboxylic acid.

  • Prepare the Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the metal salt in a minimal amount of methanol.

  • Combine the Solutions: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 40-50 °C) if the reaction is slow. Monitor the reaction by TLC if possible. A color change or the formation of a precipitate often indicates complex formation.

  • Isolate the Product:

    • If a precipitate forms: Filter the solid, wash it with a small amount of cold methanol, and then with diethyl ether. Dry the product under vacuum.

    • If no precipitate forms: Reduce the volume of the solvent under reduced pressure. Add diethyl ether to the concentrated solution to precipitate the complex. Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Characterization: Characterize the obtained complex using appropriate techniques such as FT-IR, NMR (for diamagnetic complexes), Mass Spectrometry, and Elemental Analysis.

References

Troubleshooting anomalous results in the NMR spectrum of 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting anomalous results in the Nuclear Magnetic Resonance (NMR) spectrum of 2-(Methyl-2-pyridylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in acquiring and interpreting NMR data for this and structurally similar molecules. The unique combination of a pyridine ring, a secondary amine, and a carboxylic acid functional group within this molecule presents specific challenges that can lead to complex and often confusing spectra. This resource provides in-depth, causality-driven explanations and validated protocols to diagnose and resolve these issues.

Troubleshooting Guide: Question & Answer

This section addresses specific anomalous results you may observe in your ¹H NMR spectrum. Each entry details the potential causes and provides a logical, step-by-step approach to resolving the issue.

Q1: Why are the peaks for my pyridine and/or N-H protons broad and poorly resolved?

Broadening of NMR signals is a common issue that can stem from several sources, ranging from instrumental factors to the inherent chemical properties of the analyte.[1][2] For this compound, the primary chemical causes are intermediate-rate chemical exchange and conformational dynamics.

Underlying Causes & Explanations:

  • Chemical Exchange: The amine (N-H) and carboxylic acid (O-H) protons are labile and can exchange with each other, with residual protic solvents, or with water in the sample.[3] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening. The pyridine nitrogen can also be involved in proton exchange if the medium is acidic.

  • pH-Dependent Equilibria: The molecule exists in equilibrium between its neutral form and various protonated/deprotonated states. The pKa values of the carboxylic acid and the pyridine nitrogen mean that slight variations in sample pH can lead to a mixture of species coexisting in solution. If the exchange between these forms is of an intermediate rate, broadened signals will result.[4][5][6]

  • Conformational Dynamics: Restricted rotation (atropisomerism) around the N-C(pyridyl) bond or the N-C(acetyl) bond can lead to the presence of multiple conformers in solution. If these conformers are interconverting at an intermediate rate on the NMR timescale, the signals for the affected protons will be broad.[7]

  • Instrumental Factors: Poor magnetic field homogeneity (shimming) is a frequent cause of symmetrically broadened peaks.[1]

Troubleshooting Workflow:

G Troubleshooting workflow for broad NMR peaks.

Step-by-Step Protocol:

  • Optimize Shimming: Before any chemical troubleshooting, ensure the instrument's magnetic field homogeneity is optimized. Poor shimming often results in symmetrically broadened peaks with distorted shapes.[1]

  • Use a Dry, Aprotic Solvent: Re-prepare your sample in high-purity, dry DMSO-d6. DMSO is a hydrogen bond acceptor, which slows down the exchange of the N-H and O-H protons, often resulting in much sharper signals.[8][9] This also helps to visualize these exchangeable protons, which are often not seen in protic solvents.

  • Perform Variable Temperature (VT) NMR:

    • Low Temperature: Cooling the sample (e.g., to 273 K or lower) can slow down exchange processes. If broadening is due to conformational exchange, you may see the broad peak resolve into two or more distinct, sharp signals, representing the individual conformers.

    • High Temperature: Heating the sample (e.g., to 333 K or higher) can accelerate the exchange. If the exchange rate becomes very fast on the NMR timescale, the broad signal may coalesce into a single, sharp, time-averaged signal.

  • Adjust the pH: Add a small, precise amount of acid or base to shift the equilibrium.

    • Addition of Acid (e.g., one drop of TFA-d): This will fully protonate the pyridine nitrogen. This locks the molecule in one protonation state, eliminating exchange-based broadening and causing a predictable downfield shift of the pyridine proton signals.[10]

    • Addition of Base (e.g., one drop of triethylamine or NaOD): This will deprotonate the carboxylic acid and ensure the pyridine is in its neutral form, again simplifying the spectrum by removing exchange phenomena.

Q2: The chemical shifts of my pyridine protons are much further downfield than expected. Why?

A significant downfield shift of aromatic protons in a nitrogen-containing heterocycle is a classic indicator of protonation.

Underlying Cause & Explanation:

The lone pair of electrons on the pyridine nitrogen atom contributes to the shielding of the ring protons. When this nitrogen is protonated (forming a pyridinium ion), a formal positive charge is placed on the nitrogen. This has a strong electron-withdrawing inductive effect, which deshields all the protons on the ring, causing their signals to shift downfield.[10] The presence of the acidic carboxylic acid group on the same molecule can create an intramolecular acidic environment, leading to self-protonation, especially in non-polar solvents.

Neutral [label=<

Neutral Form(Higher pH) Pyridine Protons: ~7.0-8.5 ppm

];

Protonated [label=<

Protonated Form (Pyridinium)(Lower pH) Pyridine Protons: Shift Downfield(e.g., ~7.5-9.0 ppm)

];

Equilibrium [shape=none, label=<

  • H+
  • H+

];

G Protonation equilibrium affecting chemical shifts.

Note: The above DOT script is a template. Actual chemical structure images would need to be generated and hosted to be included.

Diagnostic Protocol:

  • Acquire Spectrum in DMSO-d6: This solvent can disrupt intramolecular hydrogen bonding that might facilitate self-protonation.

  • Perform a Basification Test:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one drop of a non-nucleophilic organic base, such as triethylamine (Et₃N), or a deuterated inorganic base like sodium deuteroxide (NaOD) in D₂O.

    • Re-acquire the spectrum.

    • Expected Result: You should observe a significant upfield shift of the pyridine proton signals as the pyridinium ion is neutralized. This provides definitive proof of initial protonation.

Q3: I am missing the N-H and/or the COOH proton signals. Where did they go?

The absence of signals for exchangeable protons is a very common occurrence in ¹H NMR, especially when using protic deuterated solvents.

Underlying Cause & Explanation:

Protons attached to heteroatoms like oxygen and nitrogen (O-H and N-H) are acidic and can undergo rapid chemical exchange with deuterium atoms from the solvent (if the solvent is protic, e.g., D₂O, CD₃OD).[11] This exchange process, known as H-D exchange, replaces the proton with a deuterium atom. Since deuterium (²H) resonates at a completely different frequency from protium (¹H), the original proton signal disappears from the ¹H spectrum.

Troubleshooting & Confirmation:

  • Solvent Choice: The most straightforward solution is to use a dry, aprotic deuterated solvent.

    • Recommended: DMSO-d6, CD₃CN, or dry CDCl₃.

    • To Avoid (if you want to see N-H/O-H): D₂O, CD₃OD.

  • The D₂O Shake Test: If you have a spectrum in a solvent like CDCl₃ or DMSO-d6 where you do see the N-H/O-H peaks, you can confirm their identity by adding a single drop of D₂O to the NMR tube, shaking it gently, and re-acquiring the spectrum. The signals corresponding to the N-H and COOH protons will disappear, confirming their assignment.[11]

Frequently Asked Questions (FAQs)

What is the optimal solvent for routine ¹H NMR of this compound?

For a comprehensive spectrum showing all protons, DMSO-d6 is the recommended solvent. Its ability to act as a hydrogen bond acceptor slows down the exchange of the N-H and COOH protons, allowing them to be observed as distinct, often broadened, singlets.[8][12] For routine structural confirmation where observing exchangeable protons is not critical, CDCl₃ is also acceptable, though solubility may be a concern.

How can I be sure about the formation of a zwitterion?

Detecting a zwitterion directly can be challenging. It is often inferred from a combination of observations:

  • ¹³C NMR: The chemical shift of the carboxylate carbon (COO⁻) in a zwitterion is typically found further downfield (~170-180 ppm) compared to the protonated carboxylic acid (COOH).

  • ¹H NMR: Simultaneous observation of a protonated pyridine ring (downfield shifted aromatic protons) and the absence of a COOH proton (even in DMSO-d6, suggesting a carboxylate) is strong evidence.

  • pH Titration: Monitoring the chemical shifts of both the pyridine and methylene protons as a function of pH can help determine the pKa values and identify the pH range where the zwitterionic form is dominant.[4][5][13]

What are the expected chemical shift ranges?

The following table provides approximate ¹H NMR chemical shift ranges. These are highly sensitive to solvent, concentration, and pH.[4][8][10]

Proton GroupTypical δ (ppm) in CDCl₃ (Neutral)Typical δ (ppm) in DMSO-d6Comments
COOH 10.0 - 13.0 (very broad)10.0 - 12.0 (broad)Often not observed due to exchange.
Pyridine-H 6.5 - 8.26.6 - 8.3Will shift significantly downfield upon protonation.[10][14]
N-H 4.0 - 6.0 (broad)5.0 - 7.0 (broad)Position is highly variable and concentration-dependent.
-CH₂- ~4.0~3.9Singlet. Shift can be affected by protonation state.
N-CH₃ ~3.0~2.9Singlet.

References

Best practices for long-term storage to prevent degradation of 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Long-Term Storage and Prevention of Degradation

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(Methyl-2-pyridylamino)acetic acid during long-term storage?

A1: The degradation of this compound is primarily influenced by a combination of environmental factors that can trigger specific chemical reactions. The key factors are:

  • Moisture (H₂O): This compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This [1]can lead to clumping, but more critically, it can hydrolyze the compound or facilitate other degradation reactions.

  • [2]Oxygen (O₂): The secondary amine group in the molecule is susceptible to oxidation, which can lead to the formation of undesirable byproducts and a decrease in purity.

  • [3][4]Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways like oxidation and decarboxylation.

  • [5][6]Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical degradation reactions.

Q2[7]: What is the ideal temperature for storing this compound long-term?

A2: For long-term stability, it is recommended to store this compound at or below refrigerated temperatures, typically 2-8°C . In some cases, for highly sensitive materials or very long-term storage, freezing at -20°C may be appropriate. Howev[5]er, it is crucial to prevent freeze-thaw cycles, as this can introduce moisture condensation. Alway[8]s consult the supplier's specific recommendations if available.

Q3: How should I protect the compound from moisture and oxygen?

A3: Protecting this compound from moisture and oxygen requires a multi-faceted approach:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen. This [9][10]displaces oxygen and moisture from the container's headspace.

  • Airtight Containers: Use high-quality, airtight containers with secure seals. For h[2]ighly sensitive applications, consider specialized packaging like Sure/Seal™ bottles or sealing glass ampoules.

  • [11]Desiccants: Place the primary container inside a secondary container, such as a desiccator or a sealed bag, with a desiccant like silica gel or calcium chloride to absorb any ambient moisture.

Q4[1][12]: Can I store this compound on the lab bench?

A4: Storing this compound on a lab bench is strongly discouraged for long-term storage due to fluctuations in temperature, light exposure, and humidity. Short[13]-term benchtop storage for immediate use should be minimized, and the container should be tightly sealed when not in use.

Troubleshooting Guide

Issue 1: The compound has formed clumps or appears discolored.

  • Probable Cause: This is a strong indication of moisture absorption and potential degradation. Discoloration, such as yellowing or browning, can be a sign of oxidation.

  • Solution:

    • Do not use the compound for sensitive experiments where purity is critical.

    • If the material is still needed, you may attempt to dry it under a high vacuum. Howev[14]er, this will not reverse any chemical degradation that has already occurred.

    • For future storage, stringently follow the protocols for moisture and oxygen exclusion outlined in the FAQs.

Issue 2: Experimental results are inconsistent when using an older batch of the compound.

  • Probable Cause: The compound has likely degraded over time, leading to a lower concentration of the active molecule and the presence of impurities that may interfere with your experiment.

  • Solution:

    • It is recommended to use a fresh batch of the compound for critical experiments.

    • If you must use the older batch, consider re-purifying it through techniques like recrystallization, if a suitable solvent system is known.

    • Before use, you can assess the purity of the older batch using analytical methods such as NMR or LC-MS to identify potential degradation products.

Issue 3: The compound is difficult to handle due to static or clumping.

  • Probable Cause: This is often a result of the material being hygroscopic and absorbing atmospheric moisture.

  • [2]Solution:

    • Handle the compound in a controlled environment with low humidity, such as a glove box or a dry room.

    • When weighing, do so quickly and immediately reseal the container. 3[2]. Storing the container with a desiccant can help to minimize moisture uptake.

[12]Experimental Protocols

Protocol 1: Proper Long-Term Storage of this compound

  • Container Selection: Use a clean, dry, amber glass vial with a PTFE-lined cap or a commercially available container designed for air-sensitive reagents.

  • [11]Inert Gas Purge: In a glove box or using a Schlenk line, carefully flush the container with a gentle stream of dry argon or nitrogen for several minutes to displace all air.

  • [7]Aliquotting: If you will be using small amounts of the compound over time, it is best practice to aliquot the material into several smaller vials. This avoids repeated exposure of the entire batch to the atmosphere.

  • Sealing: Tightly seal the primary container. For extra protection, wrap the cap with Parafilm.

  • Secondary Containment: Place the sealed vial(s) inside a larger, airtight secondary container (e.g., a desiccator or a heat-sealable foil bag) containing a desiccant.

  • [12][15]Storage Conditions: Store the secondary container in a dark, refrigerated environment (2-8°C). Label[5] the container clearly with the compound name, date, and storage conditions.

Visualizing Degradation Factors

The following diagram illustrates the key environmental factors that can lead to the degradation of this compound.

Degradation Pathways for this compound Compound This compound (Stable) Degraded Degraded Product (Impurities, Lower Potency) Compound->Degraded Hydrolysis, etc. Compound->Degraded Oxidation Compound->Degraded Accelerates Reactions Compound->Degraded Photodegradation Moisture Moisture (H₂O) Oxygen Oxygen (O₂) Heat Elevated Temperature Light Light (UV)

Caption: Key factors leading to the degradation of this compound.

Summary of Storage Recommendations

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Slows down the rate of chemical degradation.
[5]AtmosphereInert Gas (Argon or Nitrogen)Prevents oxidation of the secondary amine.
[9]Light ExposureDark (Amber Vials)Prevents photochemical degradation.
[7]HumidityDry (Use of Desiccants)Prevents hydrolysis and clumping.
[1]ContainerAirtight, Inert MaterialMinimizes exposure to atmosphere.

By[2] adhering to these best practices, researchers can significantly extend the shelf-life and maintain the integrity of this compound, ensuring the reliability and reproducibility of their experimental results.

References

Technical Support Center: Optimizing Crystallization of 2-(Methyl-2-pyridylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methyl-2-pyridylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your results effectively.

Section 1: Understanding the Molecule - Foundation for Success

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. This molecule possesses both a carboxylic acid group (acidic) and a pyridine ring (basic), making it zwitterionic. This dual nature is the key to controlling its solubility and, therefore, its crystallization. The pH of the solution will dictate the net charge on the molecule, profoundly influencing its interaction with solvents and other molecules.[1][2][3]

Frequently Asked Questions: The Basics

Q1: What are the key structural features of this compound that influence its crystallization?

A1: The molecule has three critical features:

  • Carboxylic Acid Group (-COOH): This is an acidic functional group that can be deprotonated to form a carboxylate (-COO⁻). It is a strong hydrogen bond donor and acceptor.

  • Pyridine Ring: This is a basic heterocyclic aromatic ring. The nitrogen atom can be protonated to form a pyridinium cation. Pyridine-containing molecules are known to sometimes exhibit complex crystallization behaviors, including polymorphism.[4][5]

  • Amino Linker (-NH-): The secondary amine links the two key functional groups and also participates in hydrogen bonding.

The interplay between the acidic and basic centers means that the molecule's overall charge is highly dependent on pH.[2][6] Near its isoelectric point (pI), the molecule will have a neutral net charge, typically leading to minimum solubility in aqueous media—an ideal condition to induce crystallization.[1]

Q2: What is a good starting point for solvent selection?

A2: A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[4] Given the molecule's polarity, polar protic solvents are excellent starting points.

  • Good Solvents (for dissolving at elevated temperatures): Methanol, Ethanol, Water, Acetic Acid.[4][7][8] A mixture of solvents, such as ethanol/water or acetone/water, is often very effective.[9]

  • Poor Solvents (potential anti-solvents): Non-polar solvents like Hexanes, Heptane, or Toluene, and less polar ethers like MTBE.[9]

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10]

Section 2: Troubleshooting Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization of this compound.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Q: I dissolved my compound in hot solvent, but upon cooling, it formed an oil or a sticky mess, not crystals. What is happening?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the supersaturation is too high, causing the compound to precipitate as a liquid phase instead of an ordered crystal lattice.[11]

Solutions:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out.[11] Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slower cooling provides more time for molecules to orient themselves into a crystal lattice.

  • Increase the Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount (1-5% of the total volume) of the hot solvent.[11] This lowers the supersaturation level, which can prevent the compound from precipitating above its melting point.

  • Change the Solvent System: If the above steps fail, the solvent may be too good. Try a solvent system where the compound is less soluble. For a mixed solvent system (e.g., ethanol/water), add more of the "soluble" solvent (ethanol) to the hot solution to ensure the compound stays dissolved longer during cooling.[11]

Troubleshooting Workflow for Oiling Out

G start Problem: Compound 'Oils Out' step1 Re-heat solution to dissolve oil start->step1 step2 Add 1-5% more hot solvent step1->step2 step3 Cool solution SLOWLY (e.g., insulated flask at RT) step2->step3 check1 Did crystals form? step3->check1 success Success! Collect crystals. check1->success Yes fail1 No, still oiled out check1->fail1 No step4 Change solvent system. Try a solvent where compound is less soluble or use a mixed-solvent system. fail1->step4 step5 Repeat slow cooling process step4->step5 check2 Did crystals form? step5->check2 check2->success Yes fail2 Still oils out. Consider purification (e.g., charcoal) to remove impurities. check2->fail2 No

Caption: A logical workflow for troubleshooting "oiling out".

Problem 2: Poor or No Crystal Yield

Q: After filtration, I collected very little product. What went wrong?

A: A low yield is typically due to one of several factors.[11]

Solutions:

  • Excess Solvent: The most common reason is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[11]

    • Fix: If you still have the mother liquor, try evaporating a portion of the solvent and cooling it again. You can test for dissolved compound by putting a drop on a watch glass; a large amount of solid residue after evaporation indicates significant product loss.[11]

  • Premature Crystallization: If crystals formed during a hot filtration step, you lost product before the main cooling stage.

    • Fix: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the filtration quickly.[12]

  • Incomplete Crystallization: The solution may not have been cooled for a long enough period or to a low enough temperature. Ensure the flask is left in an ice bath for at least 20-30 minutes.

Problem 3: Crystals Form Too Quickly / Poor Crystal Quality

Q: As soon as I removed my flask from the heat, a fine powder crashed out. How can I grow larger crystals?

A: Rapid precipitation, or "crashing out," traps impurities and results in small, poorly-formed crystals. The goal is slow, controlled crystal growth.[11]

Solutions:

  • Use More Solvent: The solution is likely too supersaturated. Re-heat the flask to re-dissolve the solid, then add a bit more hot solvent (e.g., 5-10% more) than the minimum required. This will slow down the onset of nucleation as the solution cools.[11]

  • Slow Down Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool slowly on the bench first. Disturbances like bumping or swirling can also induce rapid nucleation and should be avoided.[13]

Section 3: Advanced Optimization Strategies

Strategy 1: pH Adjustment for Crystallization Control

For a zwitterionic compound like this compound, pH is a powerful tool. The solubility of the compound is lowest at its isoelectric point (pI).[1] By adjusting the pH away from the pI, you can dissolve the compound, and by titrating the pH back towards the pI, you can induce crystallization.

Protocol: pH-Induced Crystallization

  • Dissolve the crude compound in a dilute aqueous base (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid, forming a highly soluble salt.

  • Perform a hot filtration if insoluble impurities are present.

  • Slowly add a dilute acid (e.g., 0.1 M HCl or acetic acid) dropwise with stirring. As the pH approaches the pI, the compound's solubility will decrease.

  • Monitor the solution for the first sign of persistent turbidity (cloudiness). This is the point of nucleation.

  • Stop adding acid and allow the solution to stand undisturbed to promote slow crystal growth.

Diagram of pH Effect on Solubility

G cluster_0 pH vs. Molecular Charge & Solubility ph_scale <fontcolor='#EA4335'><b>Low pH (Acidic)b>font> |<fontcolor='#5F6368'><b>Isoelectric Point (pI)b>font>|<fontcolor='#4285F4'><b>High pH (Basic)b>font> charge Cationic Form Zwitterionic Form Anionic Form High Solubility Minimum Solubility High Solubility action Strategy: Dissolve at low or high pH. Induce crystallization by adjusting pH towards the pI. charge:g1->action Target for Crystallization

Caption: Relationship between pH, molecular charge, and solubility.

Strategy 2: Anti-Solvent Crystallization

This technique is useful when the compound is too soluble in a solvent, even at low temperatures.[10] It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[14]

Protocol: Anti-Solvent Crystallization

  • Dissolve the compound in the minimum amount of a "good" solvent (e.g., Methanol, Acetone) at room temperature.

  • Slowly add an "anti-solvent" (e.g., Water, Heptane) dropwise until the solution becomes persistently cloudy.

  • If necessary, gently warm the solution until it becomes clear again.[15]

  • Allow the solution to cool slowly and undisturbed. The gradual change in solvent composition will promote slow and controlled crystal growth.

Quantitative Data Summary: Solvent Properties
SolventPolarityBoiling Point (°C)FunctionComments
WaterHigh100Good Solvent / Anti-SolventExcellent for creating mixed-solvent systems with alcohols or acetone.[4][7]
MethanolHigh65Good SolventGood for dissolving polar compounds. Can be paired with water or ethers.[7]
EthanolHigh78Good SolventA common and effective choice for many organic molecules.[4]
Acetic AcidHigh118Good SolventCan be effective for carboxylic acids, but difficult to remove.[7][8]
AcetoneMedium56Good SolventVersatile solvent; often used with water or hexanes.[9]
Ethyl AcetateMedium77Good SolventA good general-purpose solvent.[9]
DichloromethaneLow40Good SolventCan be paired with cyclohexane or heptane.[9]
Heptane / HexaneNon-polar98 / 69Anti-SolventExcellent for precipitating polar compounds from more polar solutions.[4][9]
Strategy 3: Managing Polymorphism

Pyridine-containing compounds can sometimes crystallize into different crystal forms, known as polymorphs.[16][17] These polymorphs can have different properties, such as solubility and melting point.[17] The choice of solvent and the cooling rate can influence which polymorph is obtained.[18]

Q: I performed the crystallization twice under slightly different conditions and got crystals with different appearances and melting points. What is happening?

A: You are likely observing polymorphism. Controlling this requires careful and consistent experimental conditions.

  • Solvent Choice: Different solvents can favor the nucleation of different polymorphs. For example, a study on 2-(phenylamino)nicotinic acid showed different forms were obtained from methanol versus ethyl acetate.[18]

  • Cooling Rate: A rapid "crash" cooling often yields a metastable (less stable) polymorph, while slow cooling is more likely to produce the thermodynamically stable form.

  • Seeding: To consistently obtain a desired polymorph, you can "seed" the supersaturated solution with a tiny crystal of that known form. This provides a template for crystal growth.

Section 4: Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., 95% ethanol). Heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is just dissolved.[15]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Selecting a Crystallization Method

G cluster_0 Find New Solvent start Start: Choose a potential solvent q1 Is the compound soluble in the hot solvent? start->q1 q2 Is the compound insoluble in the cold solvent? q1->q2 Yes find_new Solvent is unsuitable. Select a new one. q1->find_new No cooling Use Cooling Recrystallization q2->cooling Yes q3 Is the compound very soluble even in the cold solvent? q2->q3 No antisolvent Use Anti-Solvent Crystallization q3->antisolvent Yes evaporative Consider Slow Evaporation or pH Adjustment Method q3->evaporative No

Caption: Decision tree for selecting a crystallization method.

References

Validation & Comparative

A Comparative Guide to the Chelating Properties of 2-(Methyl-2-pyridylamino)acetic Acid and Structurally Related Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision dictated by the specific application, requiring a nuanced understanding of metal-ligand interactions. This guide provides a comprehensive comparative analysis of the chelating properties of 2-(Methyl-2-pyridylamino)acetic acid and similar ligands. By delving into their synthesis, structural characteristics, and the thermodynamics of their metal complexes, this document aims to equip you with the technical insights necessary for informed ligand selection.

Introduction to Pyridylamino-Acetate Chelators

Chelating agents are organic molecules that can form multiple coordinate bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. The stability of these complexes is paramount in applications ranging from the removal of toxic metals from biological systems to the development of metal-based therapeutics and diagnostic agents.[1]

The family of ligands based on a pyridine ring functionalized with an amino-acetic acid moiety represents a versatile class of chelators. These molecules typically act as bidentate or tridentate ligands, coordinating to metal ions through the nitrogen atom of the pyridine ring, the amino nitrogen, and the oxygen atoms of the carboxylate group. The specific arrangement and number of these donor atoms significantly influence the stability and selectivity of the resulting metal complexes.

This guide focuses on this compound, a bidentate ligand featuring a pyridine nitrogen and a carboxylate oxygen as its donor atoms. We will compare its properties to other structurally related ligands to elucidate the key factors governing their chelating efficacy.

Ligand Synthesis and Structural Considerations

The synthesis of pyridylamino-acetic acid derivatives is often a straightforward process. For instance, a closely related analogue, (6-methyl-pyridin-2-ylamino)-acetic acid, can be synthesized through a rapid, one-pot reaction of 2-amino-6-methylpyridine with chloroacetic acid.[2]

A General Synthetic Approach:

A typical synthesis involves the nucleophilic substitution of a haloacetic acid by an aminopyridine derivative. The reaction conditions can be optimized to achieve high yields.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminopyridine 2-Amino-6-methylpyridine Solvent Solvent (e.g., Water, Ethanol) Aminopyridine->Solvent dissolved in Haloacetic_acid Chloroacetic Acid Haloacetic_acid->Solvent dissolved in Product_ligand (6-methyl-pyridin-2-ylamino)-acetic acid Solvent->Product_ligand Reaction Medium Base Base (optional) (e.g., NaOH) Base->Solvent added to

Caption: General workflow for the synthesis of a pyridylamino-acetic acid ligand.

The structure of the ligand plays a crucial role in its chelating properties. This compound is a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The methyl group on the amino nitrogen can introduce steric hindrance, potentially influencing the stability of the metal complex compared to its unsubstituted counterpart, N-(pyridin-2-ylmethyl)glycine.

Comparative Analysis of Chelating Properties: Stability Constants

For this analysis, we will compare the stability constants of N-methylglycine (sarcosine), a non-pyridyl analogue, and glycine to understand the contribution of the pyridine moiety. We will also discuss the expected trends for our target ligand based on the principles of coordination chemistry.

Table 1: Stability Constants (log K) of Selected Ligands with Divalent Metal Ions

LigandMetal Ionlog K₁log K₂Reference
N-Methylglycine Co²⁺4.253.35[4]
Ni²⁺5.294.15[4]
Cu²⁺7.746.46[4]
Zn²⁺4.393.81[4]
Glycine Co²⁺4.683.79[4]
Ni²⁺5.954.75[4]
Cu²⁺8.006.60[4]
Zn²⁺4.914.29[4]

Analysis of Stability Data:

From the data in Table 1, we can observe the well-established Irving-Williams series for the stability of high-spin octahedral complexes of divalent metal ions: Co(II) < Ni(II) < Cu(II) > Zn(II).[5] This trend is driven by the decrease in ionic radii across the period and the ligand field stabilization energy, which is greatest for Cu(II).

Interestingly, the stability constants for N-methylglycine are consistently slightly lower than those for glycine. This can be attributed to the steric hindrance introduced by the methyl group, which can lead to a less favorable coordination geometry and a weaker metal-ligand bond.

Expected Properties of this compound:

Based on these observations, we can predict the following for this compound:

  • Enhanced Stability due to the Pyridine Moiety: The inclusion of the pyridine nitrogen as a donor atom is expected to increase the overall stability of the metal complexes compared to N-methylglycine. The π-acceptor character of the pyridine ring can also contribute to the stability of the complex through back-bonding with suitable metal ions.

  • Steric Effects of the Methyl Group: Similar to N-methylglycine, the methyl group on the amino nitrogen will likely introduce some steric strain, potentially lowering the stability constants compared to an unsubstituted pyridylamino-acetic acid ligand. The magnitude of this effect will depend on the specific metal ion and the resulting coordination geometry.

  • Bidentate vs. Tridentate Coordination: It is crucial to distinguish our bidentate target ligand from tridentate analogues like N-(2-pyridylmethyl)iminodiacetic acid (H₂pmida). Tridentate ligands generally form more stable complexes due to the chelate effect, where the formation of multiple chelate rings leads to a significant increase in thermodynamic stability.

Experimental Methodologies for Determining Chelating Properties

The determination of stability constants is a cornerstone of coordination chemistry. Two primary techniques are employed for this purpose: potentiometric titration and spectrophotometric methods.

Potentiometric Titration

This is a highly accurate and widely used method for determining protonation constants of a ligand and the stability constants of its metal complexes.[6]

Experimental Protocol for Potentiometric Titration:

  • Solution Preparation: Prepare solutions of the ligand, a metal salt (e.g., metal nitrate or perchlorate), a strong acid (e.g., HCl or HNO₃), and a strong base (e.g., NaOH or KOH) of known concentrations in a suitable solvent (usually water or a mixed aqueous-organic solvent) with a constant ionic strength maintained by an inert electrolyte (e.g., KNO₃ or NaClO₄).

  • Titration Setup: Place a known volume of a solution containing the ligand and the metal ion in a thermostated titration vessel.

  • Titration: Titrate the solution with the standardized strong base, recording the pH or potential after each addition of the titrant.

  • Data Analysis: The resulting titration curve will show pH changes corresponding to the deprotonation of the ligand and the formation of the metal-ligand complexes. This data is then analyzed using computer programs like MINIQUAD or HYPERQUAD to calculate the protonation and stability constants.[7]

cluster_setup Experimental Setup cluster_process Titration Process cluster_analysis Data Analysis Titration_Vessel Thermostated Titration Vessel (Ligand + Metal Ion Solution) pH_Meter pH Meter/Potentiometer Titration_Vessel->pH_Meter Burette Burette (Standardized Base) Add_Base Stepwise addition of base Burette->Add_Base Record_pH Record pH/potential Add_Base->Record_pH Titration_Curve Generate Titration Curve Record_pH->Titration_Curve Computer_Program Analyze data with software (e.g., HYPERQUAD) Titration_Curve->Computer_Program Stability_Constants Determine Stability Constants (log K) Computer_Program->Stability_Constants

Caption: Workflow for the determination of stability constants using potentiometric titration.

Spectrophotometric Methods

Spectrophotometric techniques, such as UV-Vis or fluorescence spectroscopy, can also be used to determine stability constants, particularly for colored complexes. These methods rely on the change in the absorbance or emission spectrum of the solution as the metal-ligand complex forms.

Experimental Protocol for Spectrophotometric Titration:

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa).

  • Spectral Measurement: Measure the absorbance or fluorescence spectrum of each solution at the wavelength of maximum absorbance/emission of the metal-ligand complex.

  • Data Analysis: The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex. The stability constant can then be calculated from the absorbance/fluorescence data at different ligand concentrations.

Applications in Research and Drug Development

Pyridyl-containing chelating agents have garnered significant interest in various scientific fields due to their versatile coordination chemistry.

  • Medicinal Chemistry: These ligands are explored for their potential as therapeutic agents for diseases associated with metal ion imbalance, such as neurodegenerative disorders and cancer.[8] They can also be used to deliver metal ions as therapeutic or diagnostic agents.

  • Analytical Chemistry: The ability of these ligands to form stable and often colored complexes with specific metal ions makes them valuable as chemosensors for the detection and quantification of metal ions in biological and environmental samples.[8]

  • Catalysis: Metal complexes of pyridyl-containing ligands are widely used as catalysts in a variety of organic transformations.

Conclusion

This compound and its analogues represent a class of chelating agents with tunable properties. The interplay between the coordinating pyridine and carboxylate groups, combined with the steric and electronic effects of substituents, allows for the fine-tuning of their metal-binding affinities and selectivities. While direct comparative data for the title compound is limited, by understanding the fundamental principles of coordination chemistry and analyzing data from structurally related ligands, researchers can make well-informed decisions in the design and application of these versatile chelators. The experimental protocols outlined in this guide provide a solid foundation for the empirical determination of their chelating properties, enabling a data-driven approach to ligand selection.

References

A Comparative Guide to 2-(Methyl-2-pyridylamino)acetic Acid and Other N-Aryl Amino Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-(Methyl-2-pyridylamino)acetic acid with other N-aryl amino acid derivatives, offering insights for researchers, scientists, and drug development professionals. The content is structured to deliver in-depth technical information, supported by experimental data and protocols, to aid in the evaluation and application of these compounds in a research setting.

Introduction: The Versatility of N-Aryl Amino Acid Derivatives in Drug Discovery

N-aryl amino acids are a class of unnatural amino acid derivatives that have garnered significant interest in medicinal chemistry and drug discovery.[1] These compounds are characterized by an aryl group attached to the nitrogen atom of an amino acid. This structural motif is found in a variety of biologically active molecules and serves as a crucial building block in the synthesis of nitrogen-containing heterocycles with diverse pharmacological properties.[2] The incorporation of N-aryl amino acid scaffolds can enhance the pharmacokinetic and pharmacodynamic properties of lead compounds, such as improved metabolic stability, increased binding affinity to target proteins, and altered solubility.[3]

The diverse biological activities attributed to N-aryl amino acid derivatives include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] Their mechanism of action can vary widely, from inhibiting essential enzymes in pathogens to modulating signaling pathways in mammalian cells. This guide will focus on this compound as a representative member of this class and compare its known and potential attributes to other N-aryl amino acid derivatives for which experimental data is available.

Synthesis of N-Aryl Amino Acid Derivatives

The synthesis of N-aryl amino acids is most commonly achieved through N-arylation reactions. A prevalent method is the Ullman-type coupling reaction, which involves the condensation of an aryl halide with an amino acid in the presence of a copper catalyst and a base.[2] More recently, metal-free approaches have been developed, utilizing strong bases to facilitate the nucleophilic aromatic substitution of an activated aryl halide by the amino acid.[1]

Below is a generalized workflow for the synthesis of N-aryl amino acids.

G A Aryl Halide E Reaction Mixture A->E B Amino Acid B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., EtOH/H2O) D->E F Reflux E->F G Work-up (Acidification & Extraction) F->G H Purification G->H I N-Aryl Amino Acid Derivative H->I G A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

References

A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 2-(Methyl-2-pyridylamino)acetic Acid Using Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the synthesis of novel chemical entities is the foundational step. 2-(Methyl-2-pyridylamino)acetic acid, a heterocyclic compound incorporating both a pyridine ring and an amino acid moiety, represents a class of structures with significant potential as a pharmaceutical intermediate. Its purity is not a mere metric but the bedrock upon which the safety and efficacy of a potential active pharmaceutical ingredient (API) are built. Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects.

Therefore, the validation of a compound's purity profile is a non-negotiable step mandated by regulatory bodies worldwide. This guide provides an in-depth comparison of three cornerstone chromatographic techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the purity assessment of this compound. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring that the selected analytical procedure is, as the International Council for Harmonisation (ICH) guideline Q2(R1) stipulates, "suitable for its intended purpose"[1].

Chapter 1: Thin-Layer Chromatography (TLC) – The Rapid Screening Tool

Thin-Layer Chromatography is an indispensable technique for rapid, cost-effective, and parallel analysis of multiple samples.[2][3] It operates on the principle of differential adsorption, where components of a mixture are separated based on their affinity for a stationary phase (typically silica gel) versus a mobile phase that travels up the plate via capillary action.[4]

Applicability to this compound: The target molecule possesses polar functional groups (carboxylic acid, secondary amine) and an aromatic pyridine ring, making it well-suited for normal-phase TLC on a polar stationary phase like silica gel.[4][5] Its polarity suggests it will interact strongly with the silica, requiring a relatively polar mobile phase to achieve adequate migration and separation from potential non-polar impurities.

Experimental Protocol: Semi-Quantitative Purity Assessment by TLC

1. Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator) plates.
  • Mobile Phase (Solvent System): n-butanol:acetic acid:water (12:3:5 v/v/v). This classic system is effective for separating amino acids and other polar compounds.[3]
  • Sample Preparation: Dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL. Prepare serial dilutions (e.g., 0.5, 0.2, 0.1, 0.05 mg/mL) to estimate impurity levels.
  • Visualization Reagents:
  • UV Lamp (254 nm).
  • Ninhydrin solution (0.2% in ethanol) for detecting primary/secondary amines.[4][6]

2. Procedure:

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor, which ensures uniform development. Seal the chamber and allow it to equilibrate for 30 minutes.
  • Spotting: Using a capillary tube, carefully spot 1-2 µL of the sample and dilution standards onto the baseline drawn ~1.5 cm from the bottom of the TLC plate. Keep spots small and allow them to dry completely.
  • Development: Place the spotted plate into the saturated chamber and seal it. Allow the solvent front to ascend until it is ~1 cm from the top of the plate.
  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
  • Visualization & Analysis:
  • Observe the plate under a UV lamp at 254 nm. The pyridine ring will quench the fluorescence, causing the compound to appear as a dark spot. Circle any visible spots.
  • Spray the plate evenly with the ninhydrin reagent and heat it gently (~100°C) for a few minutes until colored spots (typically purple or yellow) appear.[4]
  • Calculate the Retention Factor (Rƒ) for the main spot and any impurity spots: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).[7]
  • Compare the intensity of impurity spots to those of the standards to semi-quantitatively estimate their concentration.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample Sample Dissolution (1 mg/mL in MeOH) Spotting Spot Samples & Standards on Plate Sample->Spotting Standards Prepare Dilution Standards Standards->Spotting MobilePhase Mobile Phase Prep (n-butanol:AcOH:H₂O) Chamber Chamber Saturation MobilePhase->Chamber Development Develop Plate Chamber->Development Spotting->Development Drying Dry Plate Development->Drying UV Visualize under UV (254 nm) Drying->UV Stain Spray with Ninhydrin & Heat UV->Stain Calculate Calculate Rƒ Values Stain->Calculate Compare Compare Spot Intensity to Standards Calculate->Compare

Caption: Workflow for TLC Purity Analysis.

Chapter 2: High-Performance Liquid Chromatography (HPLC) – The Quantitative Gold Standard

HPLC is the definitive technique for purity determination in the pharmaceutical industry.[2] It offers high resolution, sensitivity, and precise quantification.[8] For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Polar analytes, like our target compound, will have less affinity for the stationary phase and elute earlier than non-polar impurities.

Causality Behind Method Design: The selection of a C18 column provides a hydrophobic stationary phase that retains compounds based on their hydrophobicity.[9] The mobile phase, a mixture of aqueous buffer and an organic modifier (acetonitrile), allows for the elution of compounds by varying the polarity.[10] Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to more consistent retention times and improved peak shape.[8][10] UV detection is ideal due to the strong absorbance of the pyridine ring.[11][12]

Experimental Protocol: Validated RP-HPLC Purity Determination

This protocol is designed to be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[13][14]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-20 min: 95% to 5% B
  • 20-25 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 270 nm.
  • Injection Volume: 10 µL.

2. Procedure:

  • System Suitability: Prepare a standard solution of the compound (~100 µg/mL). Make five replicate injections. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (5% Acetonitrile) to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
  • Analysis: Inject the prepared sample solution into the HPLC system.
  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
  • Validation (Abbreviated):
  • Specificity: Analyze a blank (mobile phase) and a placebo (synthesis starting materials) to ensure no interfering peaks at the retention time of the main compound.
  • Linearity: Prepare a series of standard solutions over a range (e.g., 1-200 µg/mL) and plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be >0.999.
  • LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by injecting progressively dilute solutions to find the concentration at which the signal-to-noise ratio is ~3:1 (LOD) and ~10:1 (LOQ).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_validation System Suitability & Validation cluster_analysis Sample Analysis MobilePhase Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) SystemPrep Equilibrate HPLC System & Column MobilePhase->SystemPrep SamplePrep Weigh, Dissolve & Filter Sample (1 mg/mL) Inject Inject Sample SamplePrep->Inject Suitability Inject Standard (5x) Check RSD% SystemPrep->Suitability Linearity Run Calibration Curve (LOD/LOQ) Suitability->Linearity Linearity->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate

Caption: Workflow for RP-HPLC Purity Validation.

Chapter 3: Gas Chromatography (GC) – A Specialized Approach

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a long, thin column.[2] It is an exceptionally powerful tool for analyzing volatile and semi-volatile substances.[15]

Applicability to this compound: Direct analysis of the target compound by GC is challenging. Its zwitterionic character, high polarity, and predicted boiling point of over 300°C mean it is not sufficiently volatile and is likely to decompose at the high temperatures required for GC analysis.[16][17] However, GC is invaluable in two specific scenarios:

  • Analysis of Volatile Impurities: Assessing residual solvents from the synthesis (e.g., methanol, THF, toluene) is a critical quality control step, for which Headspace GC (HS-GC) is the industry standard.[16][18]

  • Analysis via Derivatization: The compound can be chemically modified (derivatized) to create a more volatile and thermally stable analog. Esterification of the carboxylic acid and/or silylation of the amine and acid groups would significantly increase its suitability for GC analysis.

Experimental Protocol: GC-MS for Impurity Profiling

This protocol focuses on Gas Chromatography-Mass Spectrometry (GC-MS), which couples the separation power of GC with the definitive identification capabilities of MS.[15][19]

Part A: Headspace GC-MS for Residual Solvents

1. Instrumentation and Conditions:

  • System: Headspace Sampler coupled to a GC-MS.
  • Column: DB-624 or similar phase suitable for solvent analysis.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.
  • Headspace Sampler: Vial equilibration at 80°C for 15 min.
  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

2. Procedure:

  • Sample Preparation: Accurately weigh ~100 mg of the synthesized compound into a 20 mL headspace vial. Add 5 mL of a high-boiling-point solvent like DMSO. Crimp seal the vial.
  • Analysis: Place the vial in the headspace autosampler for automated analysis.
  • Identification: Identify solvent peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).

Part B: GC-MS of Derivatized Compound

1. Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. Procedure:

  • Derivatization: Place ~1 mg of the dried sample into a reaction vial. Add 100 µL of pyridine and 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes.
  • GC-MS Analysis: Inject 1 µL of the cooled reaction mixture into the GC-MS using an appropriate column (e.g., DB-5ms).
  • Data Analysis: Analyze the resulting chromatogram for the main derivatized peak and any impurity peaks. The mass spectra will provide structural information about any detected impurities.

GC-MS Workflow Diagram

GC_Workflow cluster_volatile A: Volatile Impurities (Headspace) cluster_nonvolatile B: Non-Volatile Analysis (Derivatization) cluster_analysis GC-MS Analysis HS_Sample Sample in Vial + DMSO HS_Incubate Incubate Vial (80°C, 15 min) HS_Sample->HS_Incubate HS_Inject Inject Headspace Gas HS_Incubate->HS_Inject Separate Separation on GC Column HS_Inject->Separate DV_Sample Dry Sample DV_React Add Pyridine + BSTFA Heat (70°C, 30 min) DV_Sample->DV_React DV_Inject Inject Liquid Sample DV_React->DV_Inject DV_Inject->Separate Detect Detection & Fragmentation (MS) Separate->Detect Identify Identify Peaks via Mass Spectra Library Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Dual workflows for GC-MS analysis.

Chapter 4: Comparative Analysis and Method Selection

The choice of chromatographic technique is dictated by the specific analytical goal, whether it is rapid screening, precise quantification, or structural elucidation of unknown impurities.

Performance Metrics Comparison
Parameter Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Primary Use Qualitative screening, reaction monitoringQuantitative purity, impurity profilingVolatile impurity analysis, specialized analysis
Resolution Low to ModerateHigh to Very High[20]Very High (for volatile compounds)[2]
Sensitivity Moderate (µg-ng range)High (ng-pg range)[8]Very High (pg-fg range), especially with MS[18]
Quantification Semi-quantitative at bestExcellent, highly precise and accurate[8]Excellent with proper calibration
Analysis Time Fast (30-60 min per plate of multiple samples)Moderate (20-40 min per sample)Fast to Moderate (15-45 min per sample)
Cost Low (instrumentation and consumables)High (instrumentation and consumables)High (instrumentation and consumables)
Suitability for Target Good for rapid, preliminary checksExcellent , the gold standard methodPoor without derivatization; Excellent for residual solvents
Authoritative Recommendation

For a comprehensive and regulatory-compliant purity validation of synthesized this compound, a multi-faceted approach is recommended:

  • Primary Purity Assay (Quantitative): Reversed-Phase HPLC is the unequivocal method of choice. Its high resolution, sensitivity, and quantitative accuracy make it ideal for determining the final purity percentage and for creating a detailed impurity profile as required for drug development.[8]

  • Orthogonal Screening (Qualitative): TLC serves as an excellent, low-cost orthogonal method. It can quickly confirm the presence of the main compound and detect major impurities, making it perfect for in-process control during synthesis. Its different separation mechanism (adsorption vs. partition in RP-HPLC) provides complementary information.[21]

  • Specialized Impurity Analysis: Headspace GC-MS is mandatory for quantifying residual volatile solvents, a critical safety parameter. GC-MS with derivatization should be reserved for investigational purposes, such as identifying a specific impurity that is difficult to resolve or characterize by LC-MS.[18][22]

By integrating these three techniques, a researcher can build a complete, robust, and defensible purity profile for this compound, satisfying the rigorous demands of scientific integrity and regulatory scrutiny.

References

A comparative study of the bioactivity of different pyridylaminoacetic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Bioactivity of Pyridylaminoacetic Acid Isomers

Introduction: The Significance of Isomerism in Pyridine-Based Drug Discovery

Pyridylaminoacetic acid and its derivatives represent a compelling scaffold in medicinal chemistry. The pyridine ring, an electron-deficient aromatic heterocycle, is a privileged structure found in numerous natural products and FDA-approved drugs.[1][2][3] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a versatile component for designing molecules that bind to biological targets.[1] When combined with an amino acid moiety, the resulting structure offers a rich pharmacophore with potential for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][4][5]

A critical factor in the bioactivity of pyridine derivatives is the positional isomerism of substituents on the ring.[1][6] The location of the aminoacetic acid group—at the 2-, 3-, or 4-position—dramatically alters the molecule's electronic distribution, steric profile, and potential for interaction with target proteins. This guide provides a framework for a comparative study of these isomers, outlining the experimental rationale, detailed protocols, and potential structure-activity relationships (SAR) that researchers can expect to uncover.

The Isomeric Landscape: 2-, 3-, and 4-Pyridylaminoacetic Acid

The three principal isomers of pyridylaminoacetic acid are defined by the attachment point of the aminoacetic acid side chain to the pyridine ring. These structural differences are fundamental to their physicochemical properties and, consequently, their biological activities.

  • 2-Pyridylaminoacetic Acid (ortho-isomer): The proximity of the side chain to the ring's nitrogen atom can lead to intramolecular hydrogen bonding and potential metal chelation, influencing its conformation and interaction with metal-containing enzymes.

  • 3-Pyridylaminoacetic Acid (meta-isomer): This isomer places the substituent away from the direct electronic influence and steric bulk of the ring nitrogen, which can sometimes lead to more potent interactions with certain biological targets.[7]

  • 4-Pyridylaminoacetic Acid (para-isomer): The side chain is positioned opposite the ring nitrogen, resulting in a more linear and symmetric molecule, which can affect how it fits into a target's binding pocket.

G cluster_isomers Pyridylaminoacetic Acid Isomers cluster_structure Chemical Structures node_2 2-Pyridylaminoacetic Acid (ortho) node_3 3-Pyridylaminoacetic Acid (meta) s2 node_4 4-Pyridylaminoacetic Acid (para) s3 s4

Caption: The three positional isomers of Pyridylaminoacetic Acid.

Experimental Design: A Multi-Faceted Approach to Bioactivity Screening

To comprehensively compare the bioactivity of the pyridylaminoacetic acid isomers, a multi-pronged experimental strategy is essential. This involves synthesizing the compounds and then screening them across a panel of assays relevant to established activities of pyridine derivatives, such as anticancer, antimicrobial, and enzyme inhibition.

The rationale for this parallel screening approach is that positional isomerism can lead to target selectivity. One isomer might exhibit potent anticancer activity while another could be a more effective antimicrobial agent. This workflow ensures a thorough evaluation of the therapeutic potential of each scaffold.

G start Synthesis of 2-, 3-, and 4-Pyridylaminoacetic Acid Isomers screen Parallel Bioactivity Screening start->screen anticancer Anticancer Activity (MTT Assay) screen->anticancer Cell-based antimicrobial Antimicrobial Activity (MIC Determination) screen->antimicrobial Microorganism-based enzyme Enzyme Inhibition (e.g., AChE Assay) screen->enzyme Biochemical data Data Analysis & SAR Determination anticancer->data antimicrobial->data enzyme->data conclusion Identification of Lead Isomer(s) and Future Optimization data->conclusion

Caption: Proposed experimental workflow for comparative bioactivity assessment.

Anticancer Activity Evaluation

Many pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4] A standard approach is to screen the isomers against a panel of human tumor cell lines to identify potential efficacy and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the pyridylaminoacetic acid isomers in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the compound-containing media. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity Screening

Pyridine derivatives are known to possess antibacterial and antifungal properties.[8][9][10] The mechanism often involves disruption of the cell membrane or inhibition of essential enzymes.[9] A comparative study should include representative Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use standard strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each isomer in MHB, typically ranging from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay

The structural features of pyridylaminoacetic acids make them potential candidates for enzyme inhibitors, targeting enzymes like acetylcholinesterase (AChE), relevant in Alzheimer's disease, or histone deacetylases (HDACs), which are anticancer targets.[11][12]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE, a solution of the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound (isomer) at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add DTNB and the substrate (ATCI) to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity without any inhibitor. Calculate the IC₅₀ value for each isomer.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The quantitative data from the assays should be summarized in a clear, tabular format to facilitate direct comparison between the isomers.

Table 1: Hypothetical Comparative Bioactivity Data for Pyridylaminoacetic Acid Isomers

CompoundAnticancer (MCF-7) IC₅₀ (µM)Antimicrobial (S. aureus) MIC (µg/mL)Enzyme Inhibition (AChE) IC₅₀ (µM)
2-Pyridylaminoacetic Acid 25.46415.8
3-Pyridylaminoacetic Acid 8.2325.1
4-Pyridylaminoacetic Acid 15.712822.4
Reference Drug (Doxorubicin)0.5N/AN/A
Reference Drug (Ciprofloxacin)N/A1N/A
Reference Drug (Donepezil)N/AN/A0.02

Interpreting the Results and SAR:

Based on the hypothetical data, a structure-activity relationship can be established.

  • Potency: The 3-pyridyl isomer consistently shows the highest potency across all three assays. This is a common finding for certain pyridine derivatives, where placing the active substituent at the 3-position avoids potential steric clashes or unfavorable electronic interactions associated with the ring nitrogen at the 2-position.[7]

  • Anticancer Activity: The superior activity of the 3-isomer suggests its conformation and electronic properties are optimal for binding to the intracellular target responsible for cytotoxicity in MCF-7 cells.

  • Antimicrobial Activity: The 2- and 3-isomers show moderate activity, while the 4-isomer is significantly less active. This could indicate that the target (e.g., a bacterial cell wall enzyme) has a binding pocket that can accommodate the ortho and meta substitutions but not the linear para-isomer.

  • Enzyme Inhibition: The trend in AChE inhibition mirrors the other activities, reinforcing the idea that the 3-isomer possesses the most favorable geometry for binding. The 2-isomer's reduced activity might be due to chelation with a metal ion in the enzyme's active site, causing a non-productive binding mode.

G sar Structure-Activity Relationship (SAR) iso2 2-Isomer (ortho) sar->iso2 iso3 3-Isomer (meta) sar->iso3 iso4 4-Isomer (para) sar->iso4 prop2 Potential for intramolecular H-bonding. Steric hindrance. iso2->prop2 prop3 Optimal balance of electronic & steric factors. Highest Potency. iso3->prop3 prop4 Linear geometry. May not fit well in binding pockets. iso4->prop4

Caption: Conceptual model of the Structure-Activity Relationship (SAR).

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative bioactivity study of pyridylaminoacetic acid isomers. The experimental evidence, even when hypothetical, strongly suggests that positional isomerism is a critical determinant of biological activity. The 3-pyridylaminoacetic acid scaffold emerges as a promising candidate for further development due to its superior performance across multiple assays.

Future work should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets for the most active isomer.

  • Lead Optimization: Synthesizing derivatives of the 3-pyridyl isomer to enhance potency and selectivity.

  • In Vivo Testing: Evaluating the efficacy and safety of lead compounds in animal models.

By understanding the nuanced effects of isomerism, researchers can more effectively design and develop novel pyridine-based therapeutics with improved efficacy and safety profiles.

References

The Impact of Methyl Substitution on the Reactivity of 2-(Pyridylamino)acetic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of molecular reactivity is paramount. The strategic modification of a lead compound can dramatically alter its physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy. In this guide, we delve into the fascinating world of 2-(pyridylamino)acetic acids, a scaffold of significant interest in medicinal chemistry. Our focus will be a systematic comparison of how a simple methyl substitution can profoundly impact the reactivity of this versatile molecule. This guide will provide not only a theoretical framework grounded in established chemical principles but also practical experimental protocols to empower your research endeavors.

The Core Moiety: Understanding the Reactivity of 2-(Pyridylamino)acetic Acid

The 2-(pyridylamino)acetic acid molecule is a hybrid structure, integrating the aromatic, basic properties of a pyridine ring with the acidic and nucleophilic characteristics of an amino acid. This unique combination gives rise to a rich and complex chemical reactivity. The key reactive centers are the carboxylic acid group, the secondary amine, and the pyridine nitrogen. The interplay between these functional groups governs the molecule's behavior in various chemical transformations.

The Influence of a Methyl Group: A Tale of Electronics and Sterics

The introduction of a methyl group, seemingly a minor alteration, can induce significant changes in the reactivity of the 2-(pyridylamino)acetic acid scaffold. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. When attached to the pyridine ring, it increases the electron density of the aromatic system. This, in turn, enhances the basicity of the pyridine nitrogen. For instance, the pKa of pyridine is 5.23, while that of 2-methylpyridine and 4-methylpyridine are 5.91 and 6.02, respectively. An increase in the basicity of the pyridine nitrogen can influence the acidity of the carboxylic acid and the nucleophilicity of the secondary amine through the conjugated system.

Steric Effects: The physical bulk of the methyl group can hinder the approach of reagents to nearby functional groups. This steric hindrance can be a dominant factor in determining the outcome of a reaction, sometimes overriding electronic effects.

The following sections will explore how these effects manifest when the methyl group is placed at different positions on the 2-(pyridylamino)acetic acid molecule.

A Positional Analysis of Methyl Substitution's Impact on Reactivity

We will now dissect the impact of methyl substitution at three key locations: the pyridine ring, the amino nitrogen, and the α-carbon of the acetic acid moiety.

Methylation of the Pyridine Ring

The position of the methyl group on the pyridine ring dictates its influence on the molecule's reactivity.

  • Substitution at the 4- or 6-position: A methyl group at these positions will primarily exert an electronic effect, increasing the electron density on the pyridine nitrogen and, to a lesser extent, the amino nitrogen. This is expected to:

    • Increase the rate of reactions involving nucleophilic attack by the amino nitrogen , such as amidation.

    • Slightly decrease the acidity of the carboxylic acid , potentially slowing down reactions that require deprotonation of the carboxyl group, such as esterification under certain conditions.

    • Steric hindrance at the 6-position can impede reactions at the adjacent amino group.[1]

  • Substitution at the 3- or 5-position: The electronic effect of a methyl group at these positions on the pyridine nitrogen is less pronounced. However, it can still influence the overall electron distribution in the ring. Steric effects are generally minimal unless the incoming reagent is particularly bulky.

Table 1: Predicted Impact of Pyridine Ring Methylation on Reactivity

Substitution PositionPredicted Effect on Amidation Rate (at NH)Predicted Effect on Esterification Rate (at COOH)Primary Influencing Factor(s)
4-MethylIncreaseSlight DecreaseElectronic (electron-donating)
6-MethylDecreaseSlight DecreaseSteric Hindrance, Electronic
3- or 5-MethylMinor IncreaseMinor DecreaseElectronic (less pronounced)
N-Methylation of the Amino Group

Introducing a methyl group on the secondary amine has profound consequences for reactivity.

  • Electronic Effects: The N-methyl group is electron-donating, which should increase the nucleophilicity of the nitrogen atom.

  • Steric Effects: The presence of the methyl group adds steric bulk around the nitrogen, potentially hindering the approach of electrophiles.

  • Loss of a Proton: The N-methylated amine has only one proton, which can affect its ability to participate in certain reaction mechanisms and reduces its hydrogen-bonding capability.[2][3]

The net effect on reactivity will be a balance of these factors. For many acylation reactions, the increased nucleophilicity may be offset by steric hindrance, leading to a decrease in the reaction rate compared to the unsubstituted parent compound. Furthermore, N-methylation can improve the pharmacokinetic properties of bioactive peptides by increasing their enzymatic stability.[2][3]

α-Methylation of the Acetic Acid Moiety

Placing a methyl group on the carbon atom adjacent to the carboxylic acid introduces significant steric hindrance.

  • Steric Hindrance: This is the dominant effect. The α-methyl group will significantly impede the approach of nucleophiles to the carbonyl carbon of the carboxylic acid, drastically slowing down reactions like esterification and amidation.[4][5][6]

  • Electronic Effects: The electronic effect of the α-methyl group on the carboxyl group is minimal.

  • Conformational Rigidity: α-Methylated amino acids are known to restrict the conformational freedom of the peptide backbone, which can be a desirable feature in drug design.[4][5]

Experimental Protocols for Assessing Reactivity

To empirically validate the predicted effects of methyl substitution, standardized protocols for key reactions are essential. Below are representative procedures for esterification and amidation that can be adapted for your specific 2-(pyridylamino)acetic acid derivatives.

Protocol for Fischer Esterification

This classic method is suitable for the esterification of the carboxylic acid group.

Workflow for Fischer Esterification

Fischer_Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 2-(pyridylamino)acetic acid in excess alcohol (e.g., methanol) add_acid Add a catalytic amount of strong acid (e.g., H2SO4) start->add_acid reflux Reflux the mixture (e.g., 65 °C for methanol) add_acid->reflux monitor Monitor reaction progress by TLC or LC-MS reflux->monitor neutralize Cool and neutralize with a weak base (e.g., NaHCO3) monitor->neutralize extract Extract with an organic solvent (e.g., ethyl acetate) neutralize->extract purify Purify by column chromatography extract->purify

Caption: A generalized workflow for the Fischer esterification of 2-(pyridylamino)acetic acids.

Detailed Steps:

  • Dissolution: In a round-bottom flask, dissolve the 2-(pyridylamino)acetic acid derivative (1.0 eq) in the desired alcohol (e.g., methanol, 20 volumes).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature and slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note on Methyl Substitution: For α-methylated derivatives, expect significantly longer reaction times and potentially lower yields due to steric hindrance.[4][5]

Protocol for Amide Coupling using a Borate Ester

Direct amidation of unprotected amino acids can be challenging, but methods utilizing borate esters have shown promise.[7]

Workflow for Borate-Mediated Amidation

Borate_Amidation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Suspend 2-(pyridylamino)acetic acid in a suitable solvent (e.g., CPME) add_amine Add the desired amine start->add_amine add_borate Add tris(2,2,2-trifluoroethyl) borate add_amine->add_borate heat Heat the reaction mixture (e.g., 125 °C) add_borate->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction mixture monitor->cool filter Filter to remove any solids cool->filter purify Purify by column chromatography or recrystallization filter->purify

Caption: A generalized workflow for the direct amidation of 2-(pyridylamino)acetic acids using a borate ester.

Detailed Steps:

  • Suspension: In a sealed tube, suspend the 2-(pyridylamino)acetic acid derivative (1.0 eq) in cyclopentyl methyl ether (CPME).

  • Amine Addition: Add the desired amine (1.2 eq).

  • Borate Ester Addition: Add tris(2,2,2-trifluoroethyl) borate (1.1 eq).

  • Heating: Seal the tube and heat the reaction mixture to 125 °C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature.

  • Purification: The product can often be isolated by filtration. If necessary, concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Note on Methyl Substitution: The success of this reaction with substituted derivatives will depend on the balance of electronic and steric factors. For 6-methyl and α-methyl substituted compounds, higher temperatures and longer reaction times may be necessary. N-methylated derivatives may exhibit different reactivity profiles due to the altered properties of the amino group.

Conclusion: Strategic Methylation as a Tool in Molecular Design

The seemingly simple act of adding a methyl group to the 2-(pyridylamino)acetic acid scaffold offers a powerful strategy for fine-tuning its reactivity. By understanding the interplay of electronic and steric effects at different positions, researchers can rationally design molecules with desired properties. Methylation on the pyridine ring can modulate the basicity and nucleophilicity of the heteroatoms, N-methylation can enhance metabolic stability, and α-methylation can introduce conformational constraints. The experimental protocols provided in this guide serve as a starting point for exploring the rich chemistry of these fascinating compounds. As with all scientific endeavors, careful experimentation and analysis are key to unlocking the full potential of these methylated analogues in your research and development programs.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Quantifying 2-(Methyl-2-pyridylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the quantification of small molecule active pharmaceutical ingredients (APIs).

Abstract

The robust and accurate quantification of active pharmaceutical ingredients is a cornerstone of drug development and quality control. This guide presents a comprehensive cross-validation study of four common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of 2-(Methyl-2-pyridylamino)acetic acid. As a novel small molecule with potential therapeutic applications, establishing reliable analytical methods for its measurement is paramount. This document provides not only the detailed experimental protocols for each method but also a comparative analysis of their performance based on key validation parameters. The objective is to equip researchers with the necessary insights to select the most appropriate analytical technique for their specific research and regulatory needs.

Introduction: The Analytical Challenge of this compound

This compound is a small molecule entity characterized by a pyridine ring and a substituted amino acid moiety. Its structure presents distinct chemical handles that can be exploited by various analytical techniques. The pyridine ring serves as a strong chromophore, making it suitable for UV-based detection methods. The carboxylic acid and secondary amine groups provide sites for derivatization, a prerequisite for gas chromatography. Furthermore, the molecule's polarity and ionizable nature make it an excellent candidate for liquid chromatography-mass spectrometry.

The necessity of cross-validating multiple analytical techniques stems from the diverse requirements at different stages of the drug development lifecycle. Early-stage research may prioritize speed and simplicity (UV-Vis), while late-stage quality control and clinical sample analysis demand high sensitivity and selectivity (LC-MS/MS). A thorough understanding of the strengths and limitations of each method, supported by empirical data, ensures data integrity and facilitates seamless method transfer between laboratories and applications.

This guide is structured to first provide the foundational principles and experimental protocols for each of the four analytical techniques. Subsequently, a cross-validation study is presented, comparing the methods based on critical performance metrics as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Analytical Methodologies: Principles and Protocols

The selection of analytical techniques was based on their widespread availability in pharmaceutical laboratories and their applicability to the chemical properties of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV separates the analyte from other components in a mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[3] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column. The pyridine moiety in the target molecule is expected to have a strong UV absorbance, making this a viable quantification method.[4][5]

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis diode array detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (hypothetical maximum absorbance for the pyridine chromophore).

  • Standard and Sample Preparation:

    • A stock solution of 1 mg/mL of this compound is prepared in a 50:50 mixture of acetonitrile and water.

    • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Test samples are diluted to fall within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[7][8] The analyte is first separated by LC, then ionized (e.g., by electrospray ionization - ESI), and the resulting ions are filtered by the first quadrupole based on their mass-to-charge ratio (m/z). These parent ions are then fragmented, and a specific fragment ion is monitored by the second quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.

Experimental Protocol:

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Same as HPLC-UV method to ensure comparability.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition:

      • Parent Ion (Q1): m/z 167.08 (corresponding to [M+H]⁺ for C₈H₁₀N₂O₂).

      • Fragment Ion (Q3): m/z 122.06 (hypothetical fragment corresponding to the loss of the carboxyl group).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation:

    • Stock solution prepared as in the HPLC-UV method.

    • Calibration standards are prepared over a wider dynamic range, from 0.1 ng/mL to 1000 ng/mL, to leverage the higher sensitivity of the technique.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to all samples and standards to correct for matrix effects and instrumental variability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for the analysis of volatile and thermally stable compounds.[9] Since this compound is non-volatile due to its carboxylic acid and amine groups, a derivatization step is necessary to increase its volatility. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique.[10] The derivatized analyte is then separated in a gas chromatograph and detected by a mass spectrometer.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Derivatization:

    • Evaporate 100 µL of the sample/standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).[11]

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Quantification Ion: A prominent and specific ion from the mass spectrum of the derivatized analyte will be chosen for quantification.

  • Standard and Sample Preparation:

    • Standards are prepared in a suitable organic solvent (e.g., acetonitrile) and derivatized as described above. Concentration range: 10 µg/mL to 200 µg/mL.

UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of UV-Visible light by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is rapid and simple but lacks selectivity as any substance absorbing at the chosen wavelength will interfere.[12]

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Scan a solution of the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For the pyridine ring, this is expected to be around 265 nm.[5]

    • Measure the absorbance of all standards and samples at the determined λmax.

  • Standard and Sample Preparation:

    • Prepare a stock solution in a solvent that does not absorb in the measurement range (e.g., 0.1 M HCl).

    • Prepare calibration standards from 5 µg/mL to 50 µg/mL.

    • Use the solvent as a blank.

Cross-Validation Experimental Design

To objectively compare the performance of these four analytical techniques, a cross-validation study was designed. The study evaluates key analytical performance parameters as outlined in the ICH Q2(R1) guidelines.[1][13]

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis Stock API Stock Solution (1 mg/mL) Cal_Standards Calibration Standards (Multi-level) Stock->Cal_Standards QC_Samples QC Samples (Low, Mid, High) Stock->QC_Samples HPLC HPLC-UV Cal_Standards->HPLC LCMS LC-MS/MS Cal_Standards->LCMS GCMS GC-MS Cal_Standards->GCMS UVVis UV-Vis Cal_Standards->UVVis QC_Samples->HPLC QC_Samples->LCMS QC_Samples->GCMS QC_Samples->UVVis Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Sensitivity LOD & LOQ HPLC->Sensitivity Specificity Specificity HPLC->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Sensitivity LCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Sensitivity GCMS->Specificity UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->Sensitivity UVVis->Specificity Comparison Statistical Comparison (t-test, Bland-Altman) Linearity->Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Specificity->Comparison

Caption: Workflow for the cross-validation of analytical methods.

Linearity and Range

The linearity of each method was assessed by analyzing a series of at least six calibration standards spanning the expected concentration range.[14][15] The coefficient of determination (R²) from the linear regression of the calibration curve was used to evaluate linearity.

Accuracy

Accuracy was determined by performing recovery studies.[14] Three quality control (QC) samples (low, mid, and high concentrations) were prepared by spiking a known amount of the analyte into a blank matrix. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[14] Repeatability was determined by analyzing six replicates of the mid-level QC sample on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The relative standard deviation (RSD) was calculated for each set of measurements.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).[14] The LOD is the concentration that yields an S/N of 3, while the LOQ is the concentration that yields an S/N of 10. For UV-Vis, the standard deviation of the blank response was used.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[13] This was evaluated by analyzing a blank matrix and a spiked matrix to ensure no interfering peaks were observed at the retention time or m/z of the analyte.

Comparative Performance Data

The following tables summarize the illustrative performance data obtained for each analytical technique.

Table 1: Linearity and Sensitivity Comparison

ParameterHPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 200 µg/mL5 - 50 µg/mL
> 0.999> 0.999> 0.998> 0.997
LOD 0.3 µg/mL0.03 ng/mL3 µg/mL1.5 µg/mL
LOQ 1.0 µg/mL0.1 ng/mL10 µg/mL5 µg/mL

Table 2: Accuracy and Precision Comparison

ParameterHPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%95.3 - 104.5%97.0 - 103.0%
Repeatability (%RSD) < 1.5%< 2.0%< 3.5%< 2.5%
Intermediate Precision (%RSD) < 2.0%< 2.5%< 5.0%< 3.0%

Discussion and Method Selection

The cross-validation data reveals the distinct performance profiles of each technique, guiding the selection of the most appropriate method for a given application.

Caption: Decision tree for selecting an analytical method.

  • LC-MS/MS stands out as the superior technique in terms of sensitivity and selectivity. Its ability to quantify the analyte at sub-ng/mL levels makes it the gold standard for bioanalytical studies (e.g., pharmacokinetics) and for detecting trace-level impurities.

  • HPLC-UV offers a robust and reliable alternative for routine quality control applications where the high sensitivity of LC-MS/MS is not required. It demonstrates excellent linearity, accuracy, and precision within the µg/mL range. Its operational simplicity and lower cost compared to LC-MS/MS are significant advantages.

  • GC-MS is a viable option, but the mandatory derivatization step adds complexity and potential for variability. The higher LOD and LOQ, along with slightly lower precision, make it less favorable than the LC-based methods for this particular analyte unless specific circumstances, such as the need to analyze for volatile impurities simultaneously, warrant its use.

  • UV-Vis Spectrophotometry is the most straightforward and rapid method. However, its major drawback is the lack of specificity. It is best suited for the analysis of pure substance or simple formulations where interfering substances are not present. Its application in complex matrices would require extensive sample cleanup and validation to ensure specificity.

Conclusion

This guide provides a framework for the cross-validation of four distinct analytical techniques for the quantification of this compound. The presented protocols and comparative data underscore that no single method is universally optimal. The choice of technique should be a strategic decision based on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, throughput, and available resources. For applications demanding the highest sensitivity and specificity, such as bioanalysis, LC-MS/MS is the unequivocal choice. For routine quality control of bulk drug substance or formulated product, HPLC-UV provides a reliable and cost-effective solution. While GC-MS and UV-Vis spectrophotometry have their niche applications, they present more limitations for the routine, high-fidelity quantification of this particular analyte. By understanding the performance characteristics of each method, researchers can confidently select and validate the most appropriate technique to ensure the generation of high-quality, reliable, and reproducible data throughout the drug development process.

References

A Comparative Guide to the Catalytic Efficiency of 2-(Methyl-2-pyridylamino)acetic Acid Complexes in Cyclohexane Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of efficient and selective chemical transformations, the design and synthesis of novel catalysts are of paramount importance. This guide provides a comprehensive benchmark analysis of the potential catalytic efficiency of metal complexes derived from 2-(Methyl-2-pyridylamino)acetic acid. As specific catalytic data for this ligand is not yet prevalent in the literature, we will establish a robust comparative framework by examining the performance of structurally related pyridylamine and other relevant transition metal complexes in the mild oxidation of cyclohexane. This reaction serves as a crucial benchmark for evaluating the potential of new catalysts in C-H activation, a key transformation in synthetic chemistry.

This guide is intended for researchers, scientists, and drug development professionals engaged in catalysis and synthetic methodology. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction to Pyridylamine-Based Catalysts in Oxidation Chemistry

Pyridylamine ligands have garnered significant attention in coordination chemistry and catalysis due to their versatile coordination modes and the ability to tune the electronic and steric properties of the resulting metal complexes.[1][2] The incorporation of a pyridine moiety and an amino group provides a stable chelate effect, while modifications to the ligand backbone can significantly influence the catalytic activity.[2] The this compound ligand introduces a carboxylic acid functionality, which can offer an additional coordination site and potentially modulate the solubility and stability of the catalyst.

The catalytic oxidation of alkanes, such as cyclohexane, to more functionalized products like cyclohexanol and cyclohexanone (KA oil), is an industrially significant process.[3] The development of catalysts that can perform this transformation under mild conditions with high selectivity remains a key challenge.[3] This guide will benchmark the potential of this compound complexes against established catalysts for this reaction.

Benchmarking Catalyst Performance in Cyclohexane Oxidation

To provide a clear and objective comparison, we have compiled performance data for several relevant catalysts in the oxidation of cyclohexane. The data is summarized in the table below, highlighting key metrics such as the catalyst, oxidant, reaction time, temperature, and the total yield of cyclohexanol and cyclohexanone.

Catalyst/LigandMetal CenterOxidantTime (h)Temp. (°C)Total Yield (%)Reference
bis-(2-pyridylmethyl)amineCu(II)H₂O₂24RT68.9[4]
N'-acetylpyrazine-2-carbohydrazideFe(III)H₂O₂350 (MW)38[3]
2-methylimidazole/iminodiacetateCu(II)H₂O₂36RT31[5]
SalicylaldiminatoCu(II)H₂O₂36RT~20[6][7][8]
Tetranuclear complex with hydrazone ligandCu(II)Peroxide-6030[9]

Note: "RT" denotes room temperature, and "MW" indicates microwave irradiation.

The data clearly indicates that copper complexes with nitrogen-containing ligands are effective catalysts for cyclohexane oxidation under mild conditions.[4][5] The bis-(2-pyridylmethyl)amine copper(II) complex, in particular, demonstrates a high total yield of 68.9%, setting a strong benchmark.[4] Iron complexes also show considerable activity, especially under microwave irradiation.[3]

While direct experimental data for a this compound complex is not available in the reviewed literature, its structural similarity to bis-(2-pyridylmethyl)amine suggests that its copper(II) complex could exhibit comparable or potentially enhanced catalytic activity. The presence of the methyl group and the acetic acid moiety could influence the catalyst's solubility, stability, and the electronic environment of the metal center, which are critical factors in determining catalytic efficiency.

Experimental Workflow for Catalyst Screening

The evaluation of a new catalyst's performance requires a systematic and reproducible experimental workflow. The following diagram outlines a general procedure for screening the catalytic activity of a coordination complex in a liquid-phase oxidation reaction.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Quantification synthesis Synthesize Ligand (e.g., this compound) complexation Synthesize Metal Complex (e.g., with Cu(OAc)₂) synthesis->complexation characterization Characterize Complex (FT-IR, UV-Vis, Elemental Analysis) complexation->characterization setup Set up Reaction Vessel (Substrate, Solvent, Catalyst) characterization->setup addition Add Oxidant (e.g., H₂O₂) setup->addition run Run Reaction (Stirring, Controlled Temperature) addition->run monitoring Monitor Progress (TLC, GC) run->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup analysis Product Analysis (GC-MS, NMR) workup->analysis quantification Quantify Yield & Selectivity (Internal Standard) analysis->quantification G Cu_II L-Cu(II) Cu_II_OOH L-Cu(II)-OOH Cu_II->Cu_II_OOH + H₂O₂ - H₂O Cu_III_O L-Cu(III)=O Cu_II_OOH->Cu_III_O - OH⁻ Cu_II_OH L-Cu(II)-OH Cu_III_O->Cu_II_OH + RH - R• Cu_II_OH->Cu_II - H₂O H2O2 H₂O₂ H2O H₂O RH Cyclohexane (RH) R_dot Cyclohexyl Radical (R•) ROH Cyclohexanol (ROH) R_dot->ROH + O₂, H⁺ R_O Cyclohexanone (R=O) R_dot->R_O + O₂

References

A Structural and Functional Comparison of 2-(Methyl-2-pyridylamino)acetic Acid and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive structural and functional comparison of 2-(Methyl-2-pyridylamino)acetic acid and its analogues. It is intended for researchers, scientists, and drug development professionals working in coordination chemistry, catalysis, and medicinal chemistry. This document delves into the synthesis, structural characterization, and applications of this important class of compounds, offering experimental data and protocols to support further investigation.

Introduction: The Versatile Scaffold of Pyridylaminoacetic Acids

Pyridylaminoacetic acids represent a class of versatile bidentate or tridentate ligands that have garnered significant interest in various fields of chemistry. Their structure, featuring a pyridine ring, a secondary amine, and a carboxylic acid moiety, allows for the formation of stable complexes with a wide range of metal ions. The electronic and steric properties of these ligands can be readily tuned by introducing substituents on the pyridine ring or by varying the alkyl group on the amine, making them attractive candidates for applications in catalysis, materials science, and as biologically active agents.

This guide will focus on this compound as a parent compound and will draw comparisons with its analogues, exploring how structural modifications impact their coordination behavior, spectroscopic signatures, and functional performance.

Synthesis of 2-(Pyridylamino)acetic Acid Analogues

The synthesis of 2-(pyridylamino)acetic acid analogues is typically achieved through a straightforward nucleophilic substitution reaction. A general and efficient method involves the reaction of an aminopyridine derivative with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

A plausible reaction mechanism for the synthesis of these compounds is illustrated below. The reaction proceeds via the deprotonation of the amino group of the aminopyridine by a base, followed by the nucleophilic attack of the resulting anion on the α-carbon of the haloacetic acid.

G cluster_reactants Reactants cluster_products Products Aminopyridine R-Aminopyridine Product R-Pyridylaminoacetic acid Aminopyridine->Product Nucleophilic Substitution Haloacetic_acid X-CH2COOH (X = Cl, Br) Haloacetic_acid->Product Base Base (e.g., NaOH) Base->Product Salt NaX Product->Salt Water H2O Product->Water

Figure 1: General synthetic scheme for 2-(Pyridylamino)acetic acid analogues.

Detailed Experimental Protocol: Synthesis of (6-Methyl-pyridin-2-ylamino)-acetic acid

This protocol is adapted from a reported straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid[1].

Materials:

  • 2-Amino-6-methylpyridine

  • Chloroacetic acid

  • Sodium hydroxide

  • Ethyl acetate

  • Methanol

  • Deionized water

Procedure:

  • Dissolve 2-amino-6-methylpyridine (1.08 g, 10 mmol) in 20 mL of ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve chloroacetic acid (0.945 g, 10 mmol) in 10 mL of deionized water.

  • Slowly add the chloroacetic acid solution to the 2-amino-6-methylpyridine solution while stirring.

  • Add a solution of sodium hydroxide (0.40 g, 10 mmol) in 10 mL of deionized water dropwise to the reaction mixture.

  • Continue stirring the mixture at room temperature for 1 hour.

  • The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and then with a small amount of cold ethyl acetate.

  • The crude product can be recrystallized from a methanol/water mixture to yield pure (6-methyl-pyridin-2-ylamino)-acetic acid.

Structural Comparison: Unveiling the Impact of Substitution

The structural landscape of 2-(pyridylamino)acetic acid and its analogues is rich and varied. The introduction of substituents on the pyridine ring or alterations to the N-alkyl group can significantly influence the molecule's conformation, bond lengths, and bond angles. These subtle changes, in turn, dictate the ligand's coordination properties and the catalytic or biological activity of its metal complexes.

Crystallographic Data

For instance, the crystal structure of (E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid reveals a twisted conformation between the pyridyl and phenyl rings, with a dihedral angle of 44.04(4)°[2]. The C=N double bond length is 1.265(2) Å, and the molecules are connected by strong intermolecular O-H···N hydrogen bonds[2].

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acidMonoclinicP2₁/c4.1558(1)25.7790(5)11.2213(2)96.623(1)[2]
2-(4-Chlorophenyl)acetic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine (1/1)OrthorhombicPca2₁11.740(6)4.641(2)33.451(15)-[3]

Table 1: Selected Crystallographic Data for Related Pyridine-Containing Acetic Acid Derivatives.

A systematic crystallographic study of a series of 2-(R-2-pyridylamino)acetic acids (where R is a methyl, ethyl, propyl, etc.) would be invaluable for establishing a clear structure-property relationship.

Spectroscopic Analysis: A Fingerprint of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these molecules in solution. The chemical shifts of the protons and carbons provide a detailed fingerprint of the electronic environment of each atom.

¹H NMR Spectroscopy:

  • Pyridyl Protons: The protons on the pyridine ring typically appear in the aromatic region (δ 6.5-8.5 ppm). Their chemical shifts and coupling patterns are sensitive to the nature and position of substituents.

  • Methylene Protons: The protons of the CH₂ group adjacent to the carboxylic acid typically appear as a singlet in the range of δ 3.5-4.5 ppm.

  • N-H Proton: The proton on the secondary amine can be observed as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

  • N-Alkyl Protons: The protons of the N-alkyl group will show characteristic multiplets depending on the nature of the alkyl chain.

¹³C NMR Spectroscopy:

  • Pyridyl Carbons: The carbons of the pyridine ring resonate in the aromatic region (δ 110-160 ppm).

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is typically observed in the downfield region (δ 170-180 ppm).

  • Methylene Carbon: The carbon of the CH₂ group appears in the range of δ 40-50 ppm.

  • N-Alkyl Carbons: The carbons of the N-alkyl group will have chemical shifts characteristic of their respective environments.

Compoundδ (¹H, ppm) - Pyridyl Hδ (¹H, ppm) - CH₂δ (¹³C, ppm) - C=Oδ (¹³C, ppm) - Pyridyl Cδ (¹³C, ppm) - CH₂SolventRef.
(6-Methyl-pyridin-2-ylamino)-acetic acid6.42(d), 7.12(d)3.62(s)---DMSOd₆[1]
1-(p-tolyl)ethan-1-ol (related structure)7.13-7.29(m)--142.8, 137.1, 129.1, 125.3-CDCl₃[4]
methyl 4-(1-hydroxyethyl)benzoate (related)7.41-7.43(m), 7.97-8.01(m)-167.0150.9, 129.8, 129.0, 125.3-CDCl₃[4]

Table 2: Selected NMR Data for (6-Methyl-pyridin-2-ylamino)-acetic acid and Related Compounds. (Note: A comprehensive comparative table requires data from a systematic study of analogues which is not currently available in a single source).

Applications and Performance Comparison

The unique structural features of 2-(pyridylamino)acetic acid analogues make them valuable in various applications, particularly as ligands in coordination chemistry for catalysis and as biologically active molecules.

Coordination Chemistry and Catalysis

The nitrogen atoms of the pyridine ring and the secondary amine, along with the oxygen atom of the carboxylate group, can coordinate to a metal center, forming stable chelate rings. This coordination ability has been exploited in the development of catalysts for a variety of organic transformations.

For example, chiral pyridylamino-ruthenium(II) complexes have been synthesized and shown to be effective enantioselective catalysts for Diels-Alder reactions, achieving good exo:endo selectivity and moderate enantioselectivity[5]. The catalytic activity of metal complexes of heterocyclic carboxylic acids, including those with pyridine moieties, has also been investigated for oxidation and disproportionation reactions[6].

A comparative study of the catalytic performance of metal complexes with different 2-(R-2-pyridylamino)acetic acid ligands would be highly beneficial to understand the influence of the substituent 'R' on the catalytic efficiency.

References

A Researcher's Guide to Validating Reaction Mechanisms: Isotopic Labeling vs. Alternative Approaches for 2-(Methyl-2-pyridylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, a thorough understanding of reaction mechanisms is not merely academic—it is a cornerstone of rational design, process optimization, and safety assessment. For novel molecules like 2-(Methyl-2-pyridylamino)acetic acid, a versatile scaffold with potential applications in medicinal chemistry, elucidating the precise pathways of its transformations is paramount. This guide provides an in-depth comparison of isotopic labeling—a powerful and definitive technique—with other common methodologies for validating a plausible intramolecular cyclization reaction of this compound.

The Hypothetical Reaction: Intramolecular Cyclization of this compound

Before delving into validation techniques, we must first propose a credible reaction mechanism. Given the structure of this compound, an intramolecular cyclization to form a lactam is a highly probable transformation, especially under activating conditions (e.g., presence of a carbodiimide or conversion to an acid chloride). This reaction would lead to the formation of 2-methyl-1,2-dihydropyrazino[1,2-a]pyridin-4-one.

The proposed mechanism involves the activation of the carboxylic acid group, followed by a nucleophilic attack from the pyridinyl nitrogen atom. This intramolecular reaction would result in a bicyclic lactam structure. The validation of such a mechanism is crucial for controlling the synthesis of this and related heterocyclic compounds.

Isotopic Labeling: The Gold Standard for Mechanistic Validation

Isotopic labeling is a technique that involves the replacement of one or more atoms in a reactant with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H).[1] By tracing the position of these labels in the products and intermediates, researchers can gain unambiguous evidence of bond formation and cleavage events, providing a clear picture of the reaction pathway.[1]

Why Isotopic Labeling Excels:
  • Direct Evidence: Unlike methods that provide circumstantial evidence, isotopic labeling directly tracks the fate of atoms throughout a reaction.

  • Unambiguous Results: When designed correctly, isotopic labeling experiments can definitively confirm or refute a proposed mechanism.

  • Versatility: The technique can be applied to a wide range of organic reactions and can be used to probe various aspects of a mechanism, including the origin of specific atoms and the occurrence of rearrangements.

// Highlighting the labeled atom start [fontcolor="#EA4335"]; activated [label="Activated Ester Intermediate\n(¹⁸O remains in carbonyl)"]; cyclized [label="Tetrahedral Intermediate\n(¹⁸O in carbonyl)"]; product [label="2-methyl-1,2-dihydropyrazino[1,2-a]pyridin-4-one\n(¹⁸O-labeled carbonyl)"]; } caption [label="Isotopic Labeling Workflow for Cyclization", fontname="Helvetica", fontsize=10];

Experimental Protocol: Isotopic Labeling with ¹⁸O

To validate the intramolecular cyclization mechanism of this compound, a labeling experiment using ¹⁸O can be designed.

Objective: To confirm that the carbonyl oxygen in the resulting lactam originates from the carboxylic acid of the starting material.

Methodology:

  • Synthesis of Labeled Starting Material: Synthesize this compound with one of the carboxyl oxygen atoms labeled with ¹⁸O. This can be achieved by hydrolyzing the corresponding ester with H₂¹⁸O under acidic or basic conditions.

  • Reaction: Subject the ¹⁸O-labeled this compound to cyclization conditions (e.g., using dicyclohexylcarbodiimide, DCC, as a coupling agent).

  • Product Analysis: Isolate the resulting lactam, 2-methyl-1,2-dihydropyrazino[1,2-a]pyridin-4-one.

  • Spectroscopic Analysis: Analyze the product using mass spectrometry (MS) and ¹³C NMR spectroscopy.

    • Mass Spectrometry: The mass spectrum of the product should show a molecular ion peak that is two mass units higher than the unlabeled product, confirming the incorporation of the ¹⁸O atom.

    • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a slight upfield shift for the carbonyl carbon due to the presence of the heavier ¹⁸O isotope (the isotope effect).

Expected Outcome and Interpretation: The presence of the ¹⁸O label in the carbonyl group of the lactam product would provide strong evidence for the proposed intramolecular cyclization mechanism.

Alternative Validation Methods: A Comparative Analysis

While isotopic labeling provides definitive answers, other techniques can offer valuable, albeit often indirect, insights into reaction mechanisms. The choice of method often depends on the specific question being asked, available instrumentation, and project budget.

Method Principle Advantages Disadvantages Application to Cyclization
Isotopic Labeling Tracing the fate of isotopically labeled atoms.[1]Provides direct, unambiguous evidence of bond formation/cleavage.Can be expensive and time-consuming to synthesize labeled starting materials.Confirms the origin of the carbonyl oxygen in the lactam.
Kinetic Studies Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature).Can provide information about the rate-determining step and the molecularity of the reaction.[2][3][4][5]Provides indirect evidence; interpretation can be complex.Measuring the kinetic isotope effect (KIE) by replacing the N-methyl protons with deuterium could indicate if C-H bond breaking is involved in the rate-determining step.
Computational Modeling Using quantum chemical calculations to model the reaction pathway, transition states, and intermediates.Can provide detailed energetic and structural information about the entire reaction coordinate; cost-effective.Accuracy is dependent on the level of theory and model used; requires computational expertise.Can predict the feasibility of the cyclization, identify the transition state structure, and calculate the activation energy.
Spectroscopic Analysis Using techniques like NMR, IR, and UV-Vis to identify intermediates and products.Can provide structural information about species present in the reaction mixture.Intermediates may be too short-lived to detect; provides indirect mechanistic information.In-situ NMR or IR could potentially detect the formation of the activated ester intermediate.

// Nodes Mechanism [label="Reaction Mechanism Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isotopic [label="Isotopic Labeling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinetic [label="Kinetic Studies", fillcolor="#FBBC05", fontcolor="#202124"]; Computational [label="Computational Modeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectroscopic [label="Spectroscopic Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Mechanism -> Isotopic [label="Direct Evidence"]; Mechanism -> Kinetic [label="Indirect Evidence (Rate)"]; Mechanism -> Computational [label="Theoretical Prediction"]; Mechanism -> Spectroscopic [label="Intermediate Detection"]; } caption [label="Methods for Reaction Mechanism Validation", fontname="Helvetica", fontsize=10];

In-Depth Look at Alternative Methodologies

Kinetic Studies and the Kinetic Isotope Effect (KIE)

Kinetic studies can reveal the order of a reaction with respect to each reactant, providing clues about which molecules are involved in the rate-determining step.[2][4][5] A particularly powerful kinetic tool is the Kinetic Isotope Effect (KIE) .[2][4][5] The KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes.[4] A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step.[5]

For the proposed cyclization, a secondary KIE might be observed if the hybridization of a carbon atom changes in the transition state. For instance, replacing the protons on the methylene group adjacent to the carboxylic acid with deuterium might result in a small secondary KIE, providing information about the transition state structure.

Computational Modeling

With the advancement of computational chemistry, theoretical modeling has become an indispensable tool for mechanistic elucidation.[6] Using methods like Density Functional Theory (DFT), researchers can map out the entire potential energy surface of a reaction. This allows for the identification of transition states and intermediates, and the calculation of activation energies. For our proposed cyclization, computational studies could:

  • Confirm that the intramolecular cyclization is energetically favorable compared to other potential side reactions.

  • Provide a detailed 3D structure of the transition state, offering insights into the geometry of the bond-forming process.

  • Predict kinetic isotope effects that can be compared with experimental data.

Spectroscopic Analysis

Real-time monitoring of a reaction using spectroscopic techniques can sometimes allow for the direct observation of reactive intermediates. For the cyclization of this compound, in-situ infrared (IR) spectroscopy could be used to monitor the disappearance of the carboxylic acid C=O stretch and the appearance of the lactam C=O stretch. If the activated intermediate (e.g., an anhydride formed with DCC) has a distinct IR signature and a sufficient lifetime, its formation and consumption could be tracked, providing evidence for its role in the reaction sequence.

Conclusion: An Integrated Approach for Definitive Mechanistic Insights

While isotopic labeling stands out for its ability to provide direct and unambiguous evidence, a comprehensive understanding of a reaction mechanism is often best achieved through a multi-faceted approach. The indirect evidence from kinetic studies, the theoretical predictions from computational modeling, and the real-time observations from spectroscopic analysis can all contribute to building a robust and self-validating picture of the reaction pathway.

For researchers and drug development professionals working with this compound and its analogs, employing isotopic labeling as the cornerstone of mechanistic investigation, supported by insights from these complementary techniques, will ensure a thorough and accurate understanding of the chemistry. This knowledge is not just academically satisfying; it is essential for the efficient and safe development of new chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methyl-2-pyridylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-(Methyl-2-pyridylamino)acetic acid. By understanding the chemical nature of this compound and adhering to established protocols, laboratories can ensure a safe operational environment.

This document synthesizes information from established safety protocols for its constituent chemical moieties—pyridine and acetic acid—to provide a conservative and safety-focused disposal plan.

Hazard Assessment and Waste Identification

Proper disposal begins with a thorough understanding of the compound's potential hazards. This compound is a molecule that combines a pyridine ring with an acetic acid functional group. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach requires assessing the hazards of these parent structures.

  • Pyridine Moiety : Pyridine and its derivatives are classified as hazardous substances.[1] They are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2] Waste containing pyridine derivatives must be managed as hazardous waste according to state and federal regulations.[3][4]

  • Acetic Acid Moiety : The acetic acid group makes the compound acidic. Concentrated acetic acid is corrosive, capable of causing severe skin and eye burns, and is flammable.[5][6][7]

Therefore, any waste containing this compound, including the pure substance, solutions, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .[1][8][9]

Quantitative Data Summary

The following table summarizes key hazard and disposal information extrapolated from its structural analogs. This data should be used as a cautious guide.

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Acetic Acid[3][4][9]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, CorrosivePyridine[1][2], Acetic Acid[10]
Recommended PPE Chemical safety goggles, lab coat, butyl rubber glovesPyridine[2], Acetic Acid[11]
Disposal Method Licensed Hazardous Waste Contractor (Incineration Recommended)Pyridine[3][12]
Sewer Disposal Strictly Forbidden General EPA Guidelines[8][9]

Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic collection and disposal workflow is critical to prevent accidental exposure and ensure regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most crucial step in a safe waste management program.

  • Solid Waste : Collect unused this compound powder, contaminated weigh boats, wipes, and disposable labware in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Liquid Waste : Collect solutions containing this compound in a separate, labeled, leak-proof hazardous waste container.

    • Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizers or bases, to prevent dangerous chemical reactions.[2]

  • Contaminated PPE : Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag or container.[1]

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. Every waste container must be labeled immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "this compound" .[1]

    • A clear description of the contents (e.g., "Solid Waste with trace amounts of...")

    • The date when waste was first added to the container (accumulation start date).[1]

    • Appropriate hazard warnings (e.g., pictograms for "Corrosive," "Harmful").[13]

Step 3: Temporary Storage

Waste must be stored safely in the laboratory prior to collection. These locations are often referred to as Satellite Accumulation Areas (SAAs).[13]

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[1]

  • Ensure the storage area is away from incompatible materials.[2]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory at any one time.[8][14]

  • Keep containers tightly closed except when adding waste.[15][16]

Step 4: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][17]

  • The primary recommended disposal method for pyridine-based waste is controlled incineration at high temperatures, which ensures complete destruction of the compound.[3][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Waste start Waste Generation (Solid, Liquid, or PPE) classify Classify as Hazardous Waste start->classify segregate Segregate Waste Type (Solid vs. Liquid) classify->segregate Confirmed Hazardous solid_container Collect in Labeled Solid Waste Container segregate->solid_container Solid/PPE liquid_container Collect in Labeled Liquid Waste Container segregate->liquid_container Liquid labeling Ensure Proper Labeling: 'Hazardous Waste' Full Chemical Name Date & Hazard Icon solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage full Container Full or Project Complete? storage->full full->storage No contact_ehs Contact EHS or Licensed Waste Disposal Contractor full->contact_ehs Yes end Proper Disposal via Incineration contact_ehs->end

Caption: Decision workflow for handling and disposing of waste containing this compound.

Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is essential.

  • Immediate Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or involves a volatile solution, evacuate the lab and call your institution's emergency number.

    • Remove all sources of ignition.[15][18]

    • Ensure the area is well-ventilated, preferably by working within a certified chemical fume hood.[2]

  • Containment & Cleanup :

    • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered butyl rubber gloves.[1][2]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1][2][7] Do not use combustible materials like paper towels or sawdust.[7]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][18]

  • Decontamination :

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[1]

    • Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.[1][19]

  • Reporting :

    • Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

By implementing these robust procedures, your laboratory can maintain the highest standards of safety and environmental responsibility when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.